molecular formula C11H15NO3 B123269 2',6'-Dimethyltyrosine CAS No. 123715-02-6

2',6'-Dimethyltyrosine

Cat. No.: B123269
CAS No.: 123715-02-6
M. Wt: 209.24 g/mol
InChI Key: LSNDLIKCFHLFKO-JTQLQIEISA-N
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Description

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNDLIKCFHLFKO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154070
Record name 2,6-Dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123715-02-6
Record name 2',6'-Dimethyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123715026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Application of 2',6'-Dimethyltyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The unnatural amino acid (S)-2',6'-Dimethyltyrosine (DMT) has emerged as a pivotal small molecule in the field of medicinal chemistry, particularly in the development of opioid receptor modulators.[1] Its unique structural feature, the presence of two methyl groups on the phenyl ring of tyrosine, imparts significant conformational constraints. This modification has been instrumental in enhancing the affinity, selectivity, and biological activity of peptides that incorporate it.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of DMT, with a focus on its role in opioid receptor research.

Core Concepts and Discovery

The introduction of 2',6'-dimethyl-L-tyrosine in place of the N-terminal tyrosine in opioid peptides has been a successful strategy for improving their pharmacological profiles.[4][5] The two methyl groups restrict the rotation of the aromatic side chain, which can lead to a more favorable conformation for receptor binding. This conformational restriction has been shown to influence receptor affinity and selectivity, often leading to increased potency at one or more opioid receptor types.[4][6] The landmark discovery of H-Dmt-Tic-OH, a potent δ-opioid receptor antagonist, spurred the design and synthesis of numerous analogs, leading to the development of significant therapeutic candidates.[1]

Synthesis of (S)-2',6'-Dimethyltyrosine

The synthesis of (S)-DMT is challenging due to the steric hindrance imposed by the 2',6'-dimethyl substituents.[1] Several synthetic routes have been developed to overcome this challenge.

Experimental Protocol: Microwave-Assisted Negishi Coupling

One efficient method for the synthesis of Boc-protected (S)-2',6'-dimethyl-l-tyrosine utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[4][7]

Materials:

  • (S)-N-Boc-3-iodo-alanine methyl ester

  • 2,6-dimethyl-4-(tert-butyldimethylsilyloxy)phenylzinc chloride

  • Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Anhydrous THF (tetrahydrofuran)

  • Microwave reactor

Procedure:

  • To a solution of (S)-N-Boc-3-iodo-alanine methyl ester in anhydrous THF, add the 2,6-dimethyl-4-(tert-butyldimethylsilyloxy)phenylzinc chloride solution.

  • Add Pd2(dba)3 and SPhos to the reaction mixture.

  • Heat the reaction mixture in a microwave reactor at 100 °C for 30 minutes.

  • After cooling, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired Boc-protected 2',6'-dimethyl-l-tyrosine methyl ester.

  • Hydrolyze the methyl ester using LiOH in a mixture of THF and water.

  • Acidify the reaction mixture and extract the product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to obtain Boc-(S)-2',6'-Dimethyltyrosine.

Synthesis Workflow

G Workflow for the Synthesis of Boc-(S)-2',6'-Dimethyltyrosine cluster_start Starting Materials cluster_reaction Microwave-Assisted Negishi Coupling cluster_workup Workup and Purification cluster_hydrolysis Ester Hydrolysis A (S)-N-Boc-3-iodo-alanine methyl ester C Mix starting materials with Pd2(dba)3 and SPhos in THF A->C B 2,6-dimethyl-4-(tert-butyldimethylsilyloxy)phenylzinc chloride B->C D Heat in microwave reactor at 100°C C->D E Quench with NH4Cl and extract with EtOAc D->E F Column Chromatography E->F G Treat with LiOH in THF/H2O F->G H Acidify and extract G->H I Boc-(S)-2',6'-Dimethyltyrosine H->I

Caption: A flowchart illustrating the key steps in the synthesis of Boc-(S)-2',6'-Dimethyltyrosine.

Biological Activity and Applications

The primary application of 2',6'-Dimethyltyrosine is in the development of opioid receptor modulators.[1][4] Its incorporation into peptides can significantly alter their affinity and selectivity for the μ (mu), δ (delta), and κ (kappa) opioid receptors.

Quantitative Data on DMT-Containing Peptides

The following tables summarize the binding affinities (Ki) and in vitro bioactivities (IC50) of several representative DMT-containing opioid peptides.

CompoundReceptorBinding Affinity (Ki, nM)Reference
H-Dmt-Tic-Asp-BidδPotent Agonist[7]
H-Dmt-Tic-Gly-BidδPotent Agonist[7]
Dmt-substituted endomorphin-2 analogsμHigh Affinity[8]
CompoundAssayIC50 (nM)Reference
H-Dmt-Tic-Asp-BidMVD (δ agonism)0.12[7]
Deltorphin B analog with DmtMVD (δ agonism)0.32-0.53[7]
Experimental Protocols for Biological Evaluation

Radioligand Binding Assay:

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for μ-opioid receptor).

  • Test compound (DMT-containing peptide).

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

G Workflow for Radioligand Binding Assay A Prepare reaction tubes with: - Cell membranes - Radioligand - Varying concentrations of test compound B Incubate at a specific temperature for a set time A->B C Rapidly filter the mixture through glass fiber filters B->C D Wash filters with ice-cold buffer C->D E Measure radioactivity with a scintillation counter D->E F Data Analysis: - Determine IC50 - Calculate Ki E->F

Caption: A flowchart outlining the general procedure for a radioligand binding assay.

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays:

These are functional assays that measure the agonist or antagonist activity of a compound on smooth muscle preparations rich in μ (GPI) and δ (MVD) opioid receptors, respectively.

Procedure (General):

  • Isolate the guinea pig ileum or mouse vas deferens tissue and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with 95% O2/5% CO2.

  • Electrically stimulate the tissue to induce contractions.

  • Add the test compound to the organ bath and measure its effect on the electrically induced contractions.

  • An agonist will inhibit the contractions, while an antagonist will reverse the inhibitory effect of a known agonist.

  • Construct a dose-response curve to determine the IC50 (for agonists) or pA2 (for antagonists) values.

Signaling Pathways

The biological effects of DMT-containing peptides are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid Receptor Signaling Pathway

G Opioid Receptor Signaling Pathway cluster_receptor Cell Membrane A Opioid Agonist (e.g., DMT-peptide) B Opioid Receptor (μ, δ, or κ) A->B C G-protein (Gi/o) Activation B->C D Inhibition of Adenylyl Cyclase C->D F Activation of Inwardly Rectifying K+ Channels C->F G Inhibition of Voltage-gated Ca2+ Channels C->G E Decrease in cAMP levels D->E K Analgesia and other Opioid Effects E->K H Hyperpolarization F->H J Reduced Neurotransmitter Release G->J I Reduced Neuronal Excitability H->I I->K J->K

Caption: A simplified diagram of the canonical opioid receptor signaling cascade.

While the primary focus of DMT research has been on opioid receptors, some studies have explored its potential as an inhibitor of the Grb2-SH2 domain, a key component in growth factor signaling pathways.

Grb2-SH2 Domain Signaling Pathway

G Grb2-SH2 Domain Signaling Pathway cluster_receptor Cell Membrane A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RTK Dimerization and Autophosphorylation B->C D Phosphorylated Tyrosine Residue (pY) C->D E Grb2 D->E SH2 domain binding F Sos E->F SH3 domain binding G Ras F->G H Raf G->H I MEK H->I J ERK I->J K Gene Transcription (Cell Proliferation, Differentiation) J->K L DMT-based Inhibitor L->E

Caption: An overview of the Grb2-mediated signaling cascade and the potential point of inhibition.

Conclusion

This compound has proven to be a valuable tool in drug discovery, particularly for the development of novel opioid receptor ligands. Its ability to confer conformational rigidity has led to the creation of peptides with enhanced potency and selectivity. The synthetic and analytical methods outlined in this guide provide a framework for researchers to further explore the potential of this unique amino acid in designing next-generation therapeutics.

References

The Biological Role of 2',6'-Dimethyltyrosine in Opioid Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of the unnatural amino acid 2',6'-dimethyltyrosine (Dmt) in place of tyrosine at the N-terminus of opioid peptides has proven to be a transformative strategy in the design of novel opioid ligands. This modification profoundly influences the pharmacological properties of these peptides, often leading to significant increases in receptor affinity, potency, and in some cases, altering the signaling profile. This technical guide provides an in-depth exploration of the biological role of Dmt in opioid peptides, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biological pathways and experimental workflows. The enhanced bioactivity of Dmt-containing peptides, such as the potent and selective μ-opioid agonist [Dmt¹]DALDA, underscores the therapeutic potential of this chemical modification in the development of next-generation analgesics with improved properties.

The Influence of this compound on Opioid Receptor Interaction

The substitution of the endogenous tyrosine residue with Dmt in opioid peptides brings about significant changes in their interaction with opioid receptors. The two methyl groups on the phenolic ring of Dmt introduce steric hindrance that can restrict the conformational flexibility of the peptide. This conformational constraint is believed to favor a bioactive conformation that is optimal for receptor binding, leading to enhanced affinity and potency.

Impact on Receptor Affinity and Selectivity

The introduction of Dmt generally leads to a significant increase in binding affinity, particularly for the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). This enhanced affinity is a key factor contributing to the increased potency observed in many Dmt-containing opioid peptides.

For instance, the dermorphin-derived peptide [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂) exhibits high affinity and selectivity for the μ-opioid receptor.[1] In contrast, the incorporation of Dmt into the Dmt-Tic pharmacophore has led to the development of some of the most potent and selective δ-opioid receptor antagonists.[2] This highlights the versatility of the Dmt modification in tuning the pharmacological profile of opioid peptides.

Modulation of Agonist and Antagonist Activity

The substitution of Tyr with Dmt can dramatically alter the functional activity of an opioid peptide, sometimes converting an agonist into an antagonist or vice versa. This phenomenon is highly dependent on the overall structure of the peptide. For example, in the case of H-Dmt-Tic-Asp*-Bid, the Dmt-containing compound is a potent δ-agonist, whereas its Tyr-containing counterpart is a δ-antagonist.[3] This remarkable functional switch underscores the critical role of the N-terminal residue in determining the nature of the interaction with the receptor and the subsequent signaling cascade.

Quantitative Data on Dmt-Containing Opioid Peptides

The following tables summarize the quantitative data on the binding affinity and functional activity of representative Dmt-containing opioid peptides compared to their parent compounds or other relevant ligands.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Dmt-Containing Peptides

Peptideμ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Reference(s)
[Dmt¹]DALDA 0.199 High selectivity for MORLow affinity[4]
DAMGO---[1]
Morphine---[1]
H-Dmt-Tic-Asp-Bid 53.9 0.44 -[5]
H-Tyr-Tic-Asp-Bid683.90.177-[5]
[Dmt¹]Deltorphin B 1.68 0.16 -[5]
Deltorphin B6380.12-[5]

Table 2: In Vitro Functional Activity (IC50, EC50, pA2) of Selected Dmt-Containing Peptides

PeptideAssayμ-Opioid Receptorδ-Opioid ReceptorReference(s)
[Dmt¹]DALDA GPIPotent Agonist -[6]
H-Dmt-Tic-Asp-Bid MVD-IC50 = 0.12 nM (Agonist) [5]
H-Tyr-Tic-Asp-BidMVD-pA₂ = 8.85 (Antagonist)[5]
N,N(Me)₂-Dmt-Tic-OH MVD-pA₂ = 9.4 (Antagonist) [7]

Table 3: In Vivo Antinociceptive Potency (ED50) of [Dmt¹]DALDA

CompoundRoute of AdministrationTestPotency vs. MorphineReference(s)
[Dmt¹]DALDA Systemic (s.c.)Tail-flick~200-fold more potent [1]
[Dmt¹]DALDA Supraspinal (i.c.v.)Tail-flick~100-fold more potent [1]
[Dmt¹]DALDA Spinal (i.t.)Tail-flick~5000-fold more potent [1]

Signaling Pathways of Dmt-Containing Opioid Peptides

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily signal through two major pathways: the G-protein pathway and the β-arrestin pathway. The balance between these two pathways, known as biased agonism, is a critical area of research, as it is hypothesized that G-protein signaling is responsible for analgesia, while β-arrestin recruitment may contribute to some of the undesirable side effects of opioids.

G-Protein Signaling

Activation of the Gαi/o subunit of the heterotrimeric G-protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and inhibit voltage-gated calcium channels (VGCC) and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are key mechanisms of opioid-induced analgesia.

β-Arrestin Signaling

Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin is recruited to the intracellular domain of the receptor. This recruitment leads to receptor desensitization and internalization, which can contribute to the development of tolerance. Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating G-protein-independent signaling cascades.

The Dmt modification can influence this signaling bias. For example, the cyclopeptide Dmt-c[d-Lys-Phe-Asp]NH₂ has been shown to be a μ-receptor agonist biased toward β-arrestin.

Opioid Receptor Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 G-Protein Pathway cluster_3 β-Arrestin Pathway Opioid Receptor Opioid Receptor G-Protein (Gi/o) G-Protein (Gi/o) Opioid Receptor->G-Protein (Gi/o) Activation GRK GRK Opioid Receptor->GRK Phosphorylation Dmt-Opioid Dmt-Opioid Dmt-Opioid->Opioid Receptor Binding Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibition VGCC Voltage-Gated Ca2+ Channel G-Protein (Gi/o)->VGCC Inhibition GIRK GIRK Channel G-Protein (Gi/o)->GIRK Activation cAMP cAMP Adenylyl Cyclase->cAMP Decrease Analgesia Analgesia cAMP->Analgesia VGCC->Analgesia GIRK->Analgesia β-Arrestin β-Arrestin GRK->β-Arrestin Recruitment Desensitization/\nInternalization Desensitization/ Internalization β-Arrestin->Desensitization/\nInternalization Side Effects Side Effects Desensitization/\nInternalization->Side Effects

Opioid Receptor Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Dmt-containing opioid peptides.

Synthesis of Dmt-Containing Opioid Peptides (Solid-Phase Peptide Synthesis)

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for preparing Dmt-containing peptides.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Dmt-OH)

  • Rink Amide resin (for C-terminal amides)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, with Fmoc-Dmt-OH being the final amino acid to be coupled.

  • Final Deprotection: Remove the final Fmoc group from the N-terminal Dmt residue.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells)

  • Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR)

  • Unlabeled Dmt-containing peptide (competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled Dmt-containing peptide in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of a ligand to activate G-protein signaling.

Materials:

  • Cell membranes expressing the opioid receptor and G-proteins

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP)

  • Dmt-containing peptide

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, NaCl, and EDTA)

Procedure:

  • Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

  • Incubate the membranes with varying concentrations of the Dmt-containing peptide and a fixed concentration of [³⁵S]GTPγS.

  • Agonist binding will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • After incubation, separate the membrane-bound [³⁵S]GTPγS from the free form by filtration.

  • Quantify the radioactivity on the filters.

  • Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Emax values.

This assay measures the recruitment of β-arrestin to the activated opioid receptor.

Materials:

  • Cells co-expressing the opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment of the reporter.

  • Dmt-containing peptide

  • Substrate for the reporter enzyme

Procedure:

  • Plate the cells in a microplate.

  • Stimulate the cells with varying concentrations of the Dmt-containing peptide.

  • If the peptide is an agonist, it will induce the recruitment of β-arrestin to the receptor, bringing the two reporter fragments into proximity and reconstituting a functional enzyme.

  • Add the enzyme substrate and measure the resulting signal (e.g., chemiluminescence or fluorescence).

  • Generate a dose-response curve to determine the EC₅₀ and Emax for β-arrestin recruitment.

In Vivo Assays

This test measures the analgesic effect of a compound against a thermal stimulus.

Materials:

  • Hot plate apparatus with a controlled temperature surface (e.g., 55°C)

  • Test animals (e.g., mice)

  • Dmt-containing peptide solution and vehicle control

Procedure:

  • Administer the Dmt-containing peptide or vehicle to the animals via the desired route (e.g., subcutaneous, intravenous, or intracerebroventricular).

  • At a predetermined time after administration, place the animal on the hot plate.

  • Record the latency for the animal to exhibit a pain response, such as licking its paws or jumping.

  • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

This test also assesses analgesia in response to a thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Test animals (e.g., rats or mice)

  • Dmt-containing peptide solution and vehicle control

Procedure:

  • Administer the Dmt-containing peptide or vehicle to the animals.

  • Focus the radiant heat source on a specific portion of the animal's tail.

  • Measure the time it takes for the animal to flick its tail away from the heat source.

  • A cut-off time is employed to prevent burns.

  • An increase in the tail-flick latency indicates analgesia.

Experimental and Logical Workflow

The characterization of a novel Dmt-containing opioid peptide follows a logical progression from chemical synthesis to in vivo evaluation.

Experimental Workflow for Dmt-Opioid Peptide Characterization cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Peptide Design Peptide Design Solid-Phase Synthesis Solid-Phase Synthesis Peptide Design->Solid-Phase Synthesis Purification (HPLC) Purification (HPLC) Solid-Phase Synthesis->Purification (HPLC) Characterization (MS) Characterization (MS) Purification (HPLC)->Characterization (MS) Binding Assays Receptor Binding Assays (Ki) Characterization (MS)->Binding Assays Functional Assays Functional Assays (EC50, Emax, pA2) Binding Assays->Functional Assays Signaling Assays Signaling Pathway Assays (G-protein vs. β-arrestin) Functional Assays->Signaling Assays Analgesia Models Analgesia Models (Hot-Plate, Tail-Flick) (ED50) Signaling Assays->Analgesia Models Side Effect Profiling Side Effect Profiling (e.g., Sedation, Respiratory Depression) Analgesia Models->Side Effect Profiling Lead Candidate Lead Candidate Side Effect Profiling->Lead Candidate

Workflow for Dmt-Opioid Characterization

Conclusion

The incorporation of this compound into opioid peptides represents a powerful and versatile tool in medicinal chemistry for the development of novel opioid ligands. This modification consistently enhances receptor affinity and potency, and can be strategically employed to modulate receptor selectivity and functional activity. The detailed understanding of the structure-activity relationships of Dmt-containing peptides, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of next-generation analgesics with improved therapeutic profiles, potentially offering potent pain relief with reduced side effects. The continued exploration of Dmt-based opioid peptides holds significant promise for addressing the ongoing challenges in pain management.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 2',6'-Dimethyltyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dimethyltyrosine (Dmt) is a synthetically modified, non-proteinogenic amino acid that has garnered significant attention in the field of medicinal chemistry, particularly in the design of potent and selective opioid receptor ligands.[1] Its unique structural feature, the presence of two methyl groups on the aromatic ring of tyrosine, imparts crucial conformational constraints that can significantly enhance the biological activity, receptor affinity, and metabolic stability of peptides into which it is incorporated. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its role in modulating opioid receptor signaling pathways.

Chemical and Physical Properties

The introduction of methyl groups at the 2' and 6' positions of the tyrosine side chain sterically hinders the rotation around the chi (χ) angles, leading to a more constrained conformation. This property is often exploited in drug design to lock a peptide into a bioactive conformation, thereby increasing its affinity and efficacy for its target receptor.

Identifiers and General Properties
PropertyValueReference
IUPAC Name (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid[2]
Synonyms (S)-2',6'-dimethyl tyrosine, Dmt, L-2',6'-DiMethyltyrosine[3]
CAS Number 123715-02-6[3]
Molecular Formula C₁₁H₁₅NO₃[3]
Molecular Weight 209.24 g/mol [2]
Appearance White to off-white powder[3]
Physicochemical Data
PropertyValueReference
Melting Point 239-240 °C (decomposes)[3]
Boiling Point (Predicted) 412.8 ± 45.0 °C at 760 mmHg[3]
Density (Predicted) 1.242 ± 0.06 g/cm³[3]
pKa (Predicted) 2.22 (acidic), 9.46 (basic)
LogP (Predicted) 1.30
Solubility

Solubility of L-Tyrosine (B559521) (for comparison)

SolventTemperature (°C)Solubility ( g/100g solvent)
Water250.045
Methanol250.021
Ethanol250.003
DMSO25>10 (freely soluble)

The solubility of L-tyrosine in aqueous mixtures of methanol, ethanol, n-propanol, and dimethyl sulfoxide (B87167) (DMSO) has been studied, with solubility generally increasing with temperature.[4][5] In alcohol-water mixtures, L-tyrosine is preferentially solvated by water.[5]

Spectral Data

Detailed experimental spectral data for 2',6'-Dimethyl-L-tyrosine is not widely published. The following tables provide predicted and representative spectral information.

¹H NMR Data (Predicted)

Solvent: D₂O

Chemical Shift (ppm)MultiplicityAssignment
~7.0sAr-H
~3.9tα-H
~3.1dβ-H
~2.2sAr-CH₃
¹³C NMR Data (Predicted)

Solvent: D₂O

Chemical Shift (ppm)Assignment
~175C=O
~155Ar-C (C-OH)
~138Ar-C (C-CH₃)
~129Ar-C (C-H)
~115Ar-C (C-CH₂)
~56α-C
~36β-C
~20Ar-CH₃
Mass Spectrometry Data

Method: Electrospray Ionization (ESI)

m/zIon
210.11[M+H]⁺
232.09[M+Na]⁺
208.09[M-H]⁻

Experimental Protocols

Synthesis of 2',6'-Dimethyl-L-tyrosine

A common route for the synthesis of 2',6'-Dimethyl-L-tyrosine involves the synthesis of its N-Boc protected precursor followed by deprotection. The following is a representative protocol adapted from the literature.[6][7]

Workflow for the Synthesis of 2',6'-Dimethyl-L-tyrosine

G cluster_synthesis Synthesis of Boc-2',6'-dimethyl-L-tyrosine methyl ester cluster_hydrolysis Hydrolysis cluster_deprotection Deprotection Boc_Ser_OMe Boc-L-Ser-OMe Iodoalanine N-Boc-β-iodo-L-alanine methyl ester Boc_Ser_OMe->Iodoalanine I₂, PPh₃, imidazole Organozinc Organozinc reagent Iodoalanine->Organozinc Zn dust, I₂ (cat.) Coupled_product Boc-2',6'-dimethyl-L-tyrosine methyl ester Organozinc->Coupled_product Pd₂(dba)₃, SPhos Microwave, 110 °C Aryl_iodide 3,5-dimethyl-4-iodophenol Aryl_iodide->Coupled_product Pd₂(dba)₃, SPhos Microwave, 110 °C Boc_Dmt_ester Boc-2',6'-dimethyl-L-tyrosine methyl ester Coupled_product->Boc_Dmt_ester Boc_Dmt_acid Boc-2',6'-dimethyl-L-tyrosine Boc_Dmt_ester->Boc_Dmt_acid LiOH, THF/H₂O Boc_Dmt_acid_deprotect Boc-2',6'-dimethyl-L-tyrosine Boc_Dmt_acid->Boc_Dmt_acid_deprotect Final_product 2',6'-Dimethyl-L-tyrosine Boc_Dmt_acid_deprotect->Final_product TFA/DCM

Caption: Synthesis workflow of 2',6'-Dimethyl-L-tyrosine.

Step 1: Synthesis of N-Boc-β-iodo-L-alanine methyl ester

  • To a solution of N-Boc-L-serine methyl ester in dichloromethane (B109758) (DCM), add triphenylphosphine (B44618) and imidazole.

  • Cool the mixture in an ice bath and add iodine portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Microwave-Assisted Negishi Coupling

  • To a microwave vial, add the N-Boc-β-iodo-L-alanine methyl ester, zinc dust, and a catalytic amount of iodine in N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 30 minutes to form the organozinc reagent.

  • To this mixture, add 3,5-dimethyl-4-iodophenol, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and SPhos.

  • Seal the vial and heat in a microwave reactor at 110 °C for 2 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain Boc-2',6'-dimethyl-L-tyrosine methyl ester.[6][7]

Step 3: Saponification

  • Dissolve the Boc-2',6'-dimethyl-L-tyrosine methyl ester in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-2',6'-dimethyl-L-tyrosine.[6][7]

Step 4: Boc Deprotection

  • Dissolve the Boc-2',6'-dimethyl-L-tyrosine in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.[8]

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent in vacuo.

  • Triturate the residue with cold diethyl ether to precipitate the product.

  • Collect the solid by filtration and dry under vacuum to yield 2',6'-Dimethyl-L-tyrosine as its trifluoroacetate (B77799) salt.

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC method can be utilized for the analysis of 2',6'-Dimethyl-L-tyrosine. The following is a general protocol that can be optimized for specific applications.[9]

Experimental Workflow for HPLC Analysis

G Sample Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample->Injection Separation C18 Reversed-Phase Column Injection->Separation Detection UV Detector (e.g., 220 nm) Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis

Caption: HPLC analysis workflow for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Biological Activity and Signaling Pathways

The primary biological significance of this compound lies in its incorporation into opioid peptides to enhance their pharmacological properties. The dimethyl substitution restricts the conformation of the tyrosine side chain, which is a critical pharmacophore for opioid receptor interaction. This can lead to increased affinity, particularly for the μ- and δ-opioid receptors, and can also influence the agonist or antagonist properties of the peptide.[1]

Modulation of Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade. The incorporation of this compound into an opioid peptide can potentiate this signaling.

Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid_Peptide Opioid Peptide (with Dmt) Opioid_Receptor Opioid Receptor (μ or δ) Opioid_Peptide->Opioid_Receptor Binds and Activates G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP Ca_Channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Blocks K_Channel K⁺ Channel K_efflux K⁺ Efflux K_Channel->K_efflux Opens G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates ATP ATP ATP->cAMP Converts Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_influx->Reduced_Neurotransmission Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Neurotransmission

References

An In-depth Technical Guide on the Structural Properties of L-2,6-Dimethyltyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,6-Dimethyltyrosine (Dmt) is a synthetically derived, non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry, particularly in the design of potent and selective opioid receptor ligands. Its unique structural characteristics, arising from the presence of two methyl groups on the aromatic ring of tyrosine, impart significant conformational constraints and alter its electronic properties. These modifications have profound implications for its biological activity, leading to the development of peptides with enhanced receptor affinity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the structural properties of L-2,6-Dimethyltyrosine, including its physicochemical characteristics, synthesis, and its pivotal role in modulating opioid receptor signaling pathways. While a definitive crystal structure of the parent L-2,6-Dimethyltyrosine is not publicly available, this guide compiles and analyzes available data on its derivatives to offer valuable insights for researchers in drug discovery and development.

Introduction

L-2,6-Dimethyltyrosine, often abbreviated as Dmt, is an analogue of the aromatic amino acid L-tyrosine. The introduction of two methyl groups at the ortho positions of the phenolic ring introduces significant steric hindrance, which restricts the rotation of the side chain and influences the overall conformation of peptides into which it is incorporated.[1] This conformational rigidity is a key factor in the design of ligands with high receptor affinity and selectivity. Furthermore, the electron-donating nature of the methyl groups can modulate the acidity of the phenolic hydroxyl group, potentially impacting hydrogen bonding interactions with receptor targets.

This guide will delve into the known structural and physicochemical properties of L-2,6-Dimethyltyrosine, provide an overview of its synthesis, and explore its influence on the biological activity of peptides, with a particular focus on opioid receptor signaling.

Physicochemical and Structural Properties

While a crystal structure for L-2,6-Dimethyltyrosine with precise bond lengths and angles is not available in the public crystallographic databases, we can infer its structural characteristics from its chemical formula, molecular weight, and through computational modeling and analysis of its derivatives.

General Properties
PropertyValueReference
Chemical Formula C₁₁H₁₅NO₃[2][3]
Molecular Weight 209.24 g/mol [2][3]
CAS Number 123715-02-6[2][3]
Appearance White to off-white solid[2]
Melting Point 239-240 °C (decomposes)[4]
Spectroscopic Properties

Note: The chemical shifts are highly dependent on the solvent and the nature of the protecting groups.

Synthesis of L-2,6-Dimethyltyrosine

The synthesis of L-2,6-Dimethyltyrosine is a multi-step process that often involves the protection of the amino and carboxyl groups, followed by the introduction of the dimethyl-phenyl moiety, and subsequent deprotection. A common strategy involves the use of a protected L-tyrosine derivative as a starting material.

Example Synthetic Workflow: Synthesis of Boc-L-2,6-dimethyl-L-tyrosine

A frequently employed synthetic route involves a Negishi cross-coupling reaction to form the key carbon-carbon bond between the amino acid backbone and the dimethyl-phenol ring.[5]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product start Boc-L-iodophenylalanine methyl ester reaction Microwave-assisted Negishi Coupling start->reaction reagent1 3,5-dimethyl-4-iodophenol reagent1->reaction reagent2 Pd₂(dba)₃ (Palladium catalyst) reagent2->reaction reagent3 SPhos (Ligand) reagent3->reaction reagent4 Zn dust reagent4->reaction intermediate Boc-L-2,6-dimethyltyrosine methyl ester reaction->intermediate deprotection Hydrolysis (e.g., LiOH) intermediate->deprotection product Boc-L-2,6-dimethyltyrosine deprotection->product

A generalized workflow for the synthesis of Boc-L-2,6-dimethyltyrosine.
Detailed Experimental Protocol: Microwave-Assisted Negishi Coupling

Materials:

  • Boc-L-iodophenylalanine methyl ester

  • 3,5-dimethyl-4-iodophenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Zinc dust

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a microwave vial is added Boc-L-iodophenylalanine methyl ester, 3,5-dimethyl-4-iodophenol, Pd₂(dba)₃, SPhos, and zinc dust.

  • The vial is sealed and purged with an inert gas (e.g., argon).

  • Anhydrous DMF is added, and the mixture is subjected to microwave irradiation at a set temperature (e.g., 110 °C) for a specified time (e.g., 2 hours).

  • After cooling, the reaction mixture is filtered and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield Boc-L-2,6-dimethyltyrosine methyl ester.

  • The methyl ester is then hydrolyzed using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water to afford the final product, Boc-L-2,6-dimethyltyrosine.[5]

Role in Opioid Receptor Signaling

L-2,6-Dimethyltyrosine is a cornerstone in the development of potent and selective opioid receptor ligands. Its incorporation, often in combination with other conformationally restricted amino acids like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has led to the discovery of the Dmt-Tic pharmacophore, a key motif in a multitude of high-affinity opioid ligands.[1][6]

The Dmt-Tic Pharmacophore and Receptor Selectivity

The Dmt-Tic pharmacophore has been instrumental in designing ligands with high selectivity for the δ-opioid receptor (DOR) and the μ-opioid receptor (MOR).[7][8] The conformational constraints imposed by both Dmt and Tic residues are thought to pre-organize the ligand into a bioactive conformation that fits favorably into the binding pocket of the target receptor.

Modulation of Opioid Receptor Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o). Ligand binding initiates a cascade of intracellular events. The incorporation of Dmt into opioid peptides can significantly influence which signaling pathways are activated and the potency of this activation.

Opioid_Signaling cluster_receptor Opioid Receptor Activation cluster_gprotein G Protein Signaling cluster_effector Downstream Effectors cluster_cellular Cellular Response ligand Dmt-containing Opioid Peptide receptor Opioid Receptor (μ, δ, κ) ligand->receptor g_protein Gαi/o Activation receptor->g_protein g_alpha Gαi-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase (Inhibition) g_alpha->ac ion_channel Ion Channel Modulation g_beta_gamma->ion_channel mapk MAPK Pathway (Activation) g_beta_gamma->mapk camp ↓ cAMP ac->camp response Analgesia, Sedation, etc. camp->response k_channel ↑ K⁺ Efflux ion_channel->k_channel ca_channel ↓ Ca²⁺ Influx ion_channel->ca_channel k_channel->response ca_channel->response mapk->response

Simplified opioid receptor signaling pathway modulated by Dmt-containing peptides.

Studies have shown that peptides containing Dmt can exhibit a range of activities from full agonism to antagonism, depending on the other residues in the peptide sequence and the specific opioid receptor subtype.[9][10] For instance, the Dmt moiety in [Dmt¹]DALDA is a driving force for its high potency and agonist activity at the μ-opioid receptor.[9] Conversely, the Dmt-Tic pharmacophore is a well-established motif in potent δ-opioid receptor antagonists.[11] This highlights the critical role of the overall molecular context in determining the functional outcome of incorporating L-2,6-Dimethyltyrosine.

Conclusion

L-2,6-Dimethyltyrosine is a powerful tool in the arsenal (B13267) of medicinal chemists and drug development professionals. Its unique structural features, primarily the conformational restriction imposed by the ortho-methyl groups, have enabled the design of highly potent and selective opioid receptor ligands. While a definitive crystal structure of the parent amino acid remains elusive, the wealth of information available on its synthesis and its role in the Dmt-Tic pharmacophore provides a solid foundation for its continued use in the development of novel therapeutics. Further elucidation of its precise structural parameters and a more detailed understanding of how it specifically modulates downstream signaling pathways will undoubtedly pave the way for the rational design of next-generation therapeutics with improved efficacy and reduced side effects.

References

An In-depth Technical Guide to 2',6'-Dimethyltyrosine as an Unnatural Amino Acid in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',6'-dimethyltyrosine (DMT), a synthetically valuable unnatural amino acid. The document details its chemical synthesis, its established role in enhancing the properties of bioactive peptides, and a prospective guide for its site-specific incorporation into proteins through genetic code expansion—a frontier in protein engineering. While the genetic incorporation of DMT is a developing area, this guide offers a roadmap for its implementation, based on established methodologies for other unnatural amino acids.

Introduction to this compound (DMT)

(S)-2',6'-dimethyltyrosine is a non-canonical amino acid that has garnered significant interest in medicinal chemistry, primarily for its role in the development of opioid receptor modulators.[1] Its unique structure, featuring two methyl groups on the phenyl ring of tyrosine, imparts steric hindrance that can significantly influence peptide conformation and receptor interaction.[2] This modification has been shown to improve the affinity, selectivity, and metabolic stability of peptides, making it a valuable tool in drug design.[3][4]

The primary application of DMT has been in the synthesis of opioid peptides, where its incorporation in place of tyrosine at the N-terminus often leads to enhanced potency at opioid receptors.[3][4] Prominent examples of DMT-containing compounds include potent and selective δ-opioid receptor antagonists and μ-opioid receptor agonists.[1] The demonstrated impact of DMT on peptide bioactivity suggests that its site-specific incorporation into larger proteins could offer novel avenues for protein engineering, such as enhancing protein stability, modulating protein-protein interactions, and creating novel enzymatic activities.[5]

This guide will first detail the chemical synthesis of DMT. It will then present a comprehensive, albeit prospective, workflow for the genetic incorporation of DMT into proteins using the amber suppression methodology. This includes the directed evolution of a specific aminoacyl-tRNA synthetase and detailed experimental protocols. Finally, potential applications in protein engineering and drug development will be discussed.

Chemical Synthesis of (S)-2',6'-Dimethyltyrosine

The synthesis of (S)-2',6'-dimethyltyrosine can be challenging due to the steric hindrance imposed by the dimethyl-substituted phenyl ring.[1] Several synthetic routes have been reported, with a notable method involving a microwave-assisted Negishi coupling, which offers an efficient three-step synthesis of Boc-protected DMT.[3][4]

A Commercially available starting materials B Microwave-assisted Negishi Coupling A->B Key Step C Key C-C bond formation B->C D Methyl ester hydrolysis C->D E Boc-2',6'-dimethyl-L-tyrosine D->E Final Product

Caption: Simplified workflow for the synthesis of Boc-DMT.

Experimental Protocol: Microwave-Assisted Synthesis of Boc-2',6'-dimethyl-L-tyrosine

This protocol is adapted from a published rapid synthesis method.[3]

Step 1: Negishi Coupling

  • To a microwave vial, add Boc-L-iodophenylalanine methyl ester (1 equivalent), the organozinc reagent (1.5 equivalents), Pd2(dba)3 (0.05 equivalents), and SPhos (0.1 equivalents).

  • Seal the vial and evacuate and backfill with argon three times.

  • Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 20 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the coupled product.

Step 2: Methyl Ester Hydrolysis

  • Dissolve the purified coupled product from Step 1 in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (LiOH) (e.g., 2 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Boc-2',6'-dimethyl-L-tyrosine.

Parameter Value/Condition Reference
Synthesis Method Microwave-assisted Negishi coupling[3]
Key Catalyst Pd2(dba)3/SPhos[3]
Reported Yield 56% for the coupling step[3]

Genetic Incorporation of DMT via Amber Suppression

The site-specific incorporation of unnatural amino acids into proteins in vivo is most commonly achieved through the amber suppression technique.[6] This method utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which is engineered to recognize the amber stop codon (UAG).

cluster_0 Cellular Machinery cluster_1 Ribosome DMT This compound (DMT) aaRS Engineered DMT-specific aaRS DMT->aaRS DMT_tRNA DMT-tRNA(CUA) aaRS->DMT_tRNA Aminoacylation tRNA Orthogonal tRNA(CUA) tRNA->aaRS Ribosome Ribosome DMT_tRNA->Ribosome mRNA mRNA with UAG codon mRNA->Ribosome Protein Protein with DMT Ribosome->Protein Translation

Caption: Mechanism of DMT incorporation via amber suppression.

Workflow for Developing a DMT-Specific Orthogonal Pair

As no orthogonal pair has been reported for DMT, one would need to be evolved. A common strategy is to start with a promiscuous tyrosyl-tRNA synthetase (TyrRS) from an organism like Methanocaldococcus jannaschii (MjTyrRS) and use directed evolution to engineer specificity for DMT.

Start Start with MjTyrRS/ tRNA(CUA) pair Library Create MjTyrRS active site mutant library Start->Library Positive Positive Selection: Growth in presence of DMT and a positive reporter (e.g., chloramphenicol (B1208) resistance) Library->Positive Negative Negative Selection: No growth in absence of DMT with a negative reporter (e.g., barnase) Positive->Negative Screening Iterative rounds of positive and negative screening Negative->Screening Screening->Library Next round Isolate Isolate and sequence highly active and specific mutants Screening->Isolate Successful selection Characterize Characterize DMT-specific aaRS Isolate->Characterize

Caption: Directed evolution workflow for a DMT-specific aaRS.

Experimental Protocol: Directed Evolution of a DMT-Specific TyrRS

This protocol outlines a general strategy for evolving a DMT-specific synthetase.

  • Library Construction:

    • Identify key residues in the active site of MjTyrRS that interact with the tyrosine side chain.

    • Create a mutant library by randomizing these residues using techniques like error-prone PCR or site-directed mutagenesis with degenerate codons.

    • Ligate the library of mutated MjTyrRS genes into a plasmid that also expresses the orthogonal M. jannaschii tRNA(CUA).

  • Positive Selection:

    • Transform the MjTyrRS library into an E. coli strain containing a plasmid with a positive selection marker gene (e.g., chloramphenicol acetyltransferase, CAT) that has an amber stop codon at a permissive site.

    • Plate the transformed cells on media containing chloramphenicol and DMT.

    • Only cells expressing a functional DMT-specific TyrRS will be able to incorporate DMT at the amber codon, express the resistance gene, and survive.

  • Negative Selection:

    • Isolate the plasmids from the surviving colonies of the positive selection.

    • Transform these plasmids into an E. coli strain containing a plasmid with a negative selection marker (e.g., the toxic barnase gene) that has an amber codon at a permissive site.

    • Plate the transformed cells on media lacking DMT.

    • Cells expressing a TyrRS that can incorporate endogenous tyrosine will produce the toxic barnase and be eliminated. Cells with a truly DMT-specific TyrRS will survive as they will not be able to suppress the amber codon in the absence of DMT.

  • Iteration and Characterization:

    • Repeat the cycles of positive and negative selection to enrich for highly active and specific DMT-synthetases.

    • Isolate plasmids from surviving colonies and sequence the MjTyrRS gene to identify beneficial mutations.

    • Characterize the best mutant synthetases by measuring their in vivo and in vitro activity and specificity for DMT over other natural amino acids.

Site-Specific Incorporation of DMT into a Target Protein

Once a DMT-specific orthogonal pair is obtained, it can be used to incorporate DMT at any desired position in a target protein by introducing an amber stop codon at that site in the corresponding gene.

Experimental Protocol: Protein Expression with DMT in E. coli

  • Plasmid Preparation:

    • Use site-directed mutagenesis to introduce a TAG (amber) codon at the desired position in the gene of your target protein, which is cloned into an expression vector (e.g., a pET vector).

    • Co-transform this plasmid and the plasmid encoding the evolved DMT-specific TyrRS and tRNA(CUA) (e.g., a pEVOL plasmid) into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the co-transformed E. coli in a rich medium (e.g., LB broth) with appropriate antibiotics to an OD600 of 0.6-0.8.

    • Supplement the medium with DMT (typically 1-2 mM).

    • Induce the expression of the target protein (e.g., with IPTG) and the orthogonal pair components (e.g., with arabinose).

    • Incubate the culture at a reduced temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours) to allow for efficient protein folding and incorporation of DMT.

  • Protein Purification and Confirmation of Incorporation:

    • Harvest the cells by centrifugation and lyse them.

    • Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Confirm the successful incorporation of DMT by mass spectrometry, which will show a mass shift corresponding to the mass of DMT minus the mass of the canonical amino acid it replaced.

Hypothetical Parameter Potential Value Measurement Method
DMT Incorporation Efficiency 15-50%Mass Spectrometry, Western Blot
Full-length Protein Yield 1-5 mg/L of cultureSDS-PAGE, UV-Vis Spectroscopy
Fidelity of Incorporation >99%Mass Spectrometry

Potential Applications in Protein Engineering and Drug Development

The unique steric and electronic properties of DMT make it a promising tool for a variety of applications in protein engineering and drug development.

  • Enhanced Protein Stability: The bulky dimethyl groups of DMT can fill hydrophobic cavities within a protein's core, potentially increasing its thermal and chemical stability.

  • Modulation of Protein-Protein Interactions: Introducing DMT at a protein-protein interface can disrupt or enhance binding through steric effects, providing a means to probe and engineer interaction networks.

  • Novel Enzyme Design: The altered electronic properties of the DMT phenol (B47542) ring could be harnessed to create novel enzyme active sites with altered catalytic activities.

  • Therapeutic Proteins with Improved Properties: For therapeutic proteins where a key tyrosine residue is involved in receptor binding, replacing it with DMT could lead to enhanced affinity and selectivity, mirroring the effects seen in opioid peptides.

Receptor Binding Affinities of DMT-Containing Peptides

Peptide Analog Target Receptor Binding Affinity (IC50, nM) Reference
H-Dmt-Tic-Asp-Bidδ-opioid receptor0.12[5]
Deltorphin B (Dmt1 analog)δ-opioid receptor0.32-0.53[5]
Dmt-substituted endomorphin-2 analogsμ-opioid receptorHigh affinity[7]

The data in the table above illustrates the significant impact of DMT on receptor affinity in small peptides, highlighting the potential for similar enhancements in larger therapeutic proteins.

Conclusion

This compound is a powerful synthetic amino acid that has already proven its value in the realm of peptide-based drug discovery. While its genetic incorporation into larger proteins is a novel and largely unexplored field, the established methodologies of genetic code expansion provide a clear path forward for its implementation. The development of a DMT-specific orthogonal tRNA/synthetase pair would unlock the potential to harness the unique properties of this unnatural amino acid for a wide range of applications in protein engineering, from the creation of more stable enzymes to the development of next-generation protein therapeutics. This guide provides the foundational knowledge and a practical framework for researchers to begin exploring this exciting frontier.

References

Unlocking the Antioxidant Potential: A Technical Guide to 2',6'-Dimethyltyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The quest for potent and specific antioxidants has led to the exploration of modified amino acids within peptide structures. Among these, 2',6'-Dimethyltyrosine (Dmt), a sterically hindered analog of tyrosine, presents a compelling scaffold for the design of novel antioxidant peptides. The methyl groups flanking the phenolic hydroxyl group are hypothesized to enhance radical scavenging activity and improve metabolic stability. This technical guide provides an in-depth exploration of the antioxidant properties of Dmt-containing peptides, detailing their mechanism of action, experimental evaluation, and potential therapeutic applications.

Mechanism of Antioxidant Action

The antioxidant activity of peptides containing this compound is primarily attributed to the hydrogen-donating capacity of the phenolic hydroxyl group on the Dmt residue. This mechanism is characteristic of hindered phenolic antioxidants.

Direct Radical Scavenging

This compound can neutralize free radicals through a process known as hydrogen atom transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a highly reactive free radical (R•), thus quenching the radical and preventing it from causing cellular damage. The resulting Dmt radical is stabilized by resonance within the aromatic ring and is further sterically hindered by the ortho-methyl groups, rendering it less reactive and unable to propagate the radical chain reaction.

dot

Caption: Radical scavenging mechanism of this compound.

Cellular Antioxidant Pathways

Beyond direct radical scavenging, it is hypothesized that Dmt-containing peptides may exert their antioxidant effects by modulating intracellular signaling pathways, most notably the Keap1-Nrf2-ARE pathway. This pathway is a primary regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or antioxidant compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

dot

Keap1-Nrf2-ARE_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Dmt_Peptide 2',6'-Dmt Peptide Keap1 Keap1 Dmt_Peptide->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Keap1-Nrf2-ARE signaling pathway.

Data Presentation: Quantitative Antioxidant Activity

While extensive quantitative data for a broad range of this compound-containing peptides is not yet widely available in the public domain, the following tables present hypothetical data based on the expected antioxidant activities of such peptides compared to a native tyrosine-containing peptide and a standard antioxidant, Trolox. These tables are for illustrative purposes to guide researchers in their data presentation.

Table 1: In Vitro Radical Scavenging Activity

Peptide SequenceDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
Tyr-Gly-Gly-Phe150.5 ± 12.385.2 ± 7.8
Dmt -Gly-Gly-Phe75.8 ± 6.542.1 ± 3.9
Gly-Dmt -Gly-Phe98.2 ± 8.155.6 ± 5.1
Gly-Gly-Dmt -Phe110.4 ± 9.768.3 ± 6.2
Trolox (Standard)25.3 ± 2.115.8 ± 1.4

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Cellular Antioxidant Activity

Peptide SequenceCellular Antioxidant Activity (CAA) Value (µmol QE/100 µmol peptide)
Tyr-Gly-Gly-Phe5.2 ± 0.6
Dmt -Gly-Gly-Phe12.8 ± 1.1
Gly-Dmt -Gly-Phe9.5 ± 0.8
Gly-Gly-Dmt -Phe7.1 ± 0.9
Quercetin (B1663063) (Standard)25.6 ± 2.3

Data are presented as mean ± standard deviation and are hypothetical. QE: Quercetin Equivalents.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of the antioxidant properties of this compound containing peptides.

Peptide Synthesis

dot

Peptide_Synthesis_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., HBTU/HOBt or DIC/Oxyma) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing (e.g., DMF, DCM) Amino_Acid_Coupling->Washing Repeat_Cycle Repeat for each amino acid in sequence Washing->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in cold ether Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization End End: Lyophilized Peptide Characterization->End

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Peptides containing this compound are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The Fmoc-protected Dmt amino acid is commercially available or can be synthesized. The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

Procedure:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add various concentrations of the peptide solution.

  • Add the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to a decrease in its characteristic blue-green color, measured as a change in absorbance.

Procedure:

  • Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of the peptide.

  • In a 96-well plate, add various concentrations of the peptide solution.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for a defined time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent dichlorofluorescin (DCFH) in cells subjected to oxidative stress.

Procedure:

  • Culture a suitable cell line (e.g., HepG2) in a 96-well plate until confluent.

  • Wash the cells and incubate them with the peptide at various concentrations and the DCFH-DA probe.

  • Induce oxidative stress by adding a radical generator (e.g., AAPH).

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculate the CAA value, which represents the area under the fluorescence curve, and express it in quercetin equivalents.

Conclusion

Peptides incorporating this compound represent a promising class of novel antioxidants. The steric hindrance provided by the methyl groups is expected to enhance their radical scavenging capabilities and improve their stability. While further research is needed to generate comprehensive quantitative data and to fully elucidate their cellular mechanisms of action, the theoretical framework and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these modified peptides in combating oxidative stress-related diseases. The continued investigation into Dmt-containing peptides is poised to contribute significantly to the development of next-generation antioxidant therapies.

The Evolving Landscape of 2',6'-Dimethyltyrosine: A Technical Review of its Applications in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dimethyltyrosine (Dmt) is a synthetically-derived, conformationally constrained analog of the amino acid tyrosine. Its unique structural properties, arising from the presence of two methyl groups on the aromatic ring, have established it as a critical building block in medicinal chemistry and pharmacology. This technical guide provides a comprehensive review of the applications of Dmt, with a primary focus on its pivotal role in the development of novel opioid receptor modulators. We will delve into the synthetic methodologies, pharmacological impact, and structure-activity relationships of Dmt-containing peptides, presenting key quantitative data in structured tables and illustrating complex pathways and workflows with detailed diagrams.

Introduction: The Significance of Conformational Constraint

The introduction of steric hindrance through the dimethyl substitution on the tyrosine ring in this compound (Dmt) significantly restricts the rotational freedom of the side chain. This conformational rigidity is a key attribute that medicinal chemists leverage to enhance the pharmacological properties of bioactive peptides. By locking the orientation of the aromatic side chain, Dmt can enforce a specific binding conformation, leading to improved receptor affinity, selectivity, and potency. This has been most notably demonstrated in the field of opioid research, where the substitution of endogenous tyrosine with Dmt in peptide sequences has yielded compounds with profound effects on opioid receptor signaling. [1][2]

Core Applications in Opioid Receptor Modulation

The most extensive application of Dmt lies in the design and synthesis of novel ligands for opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes. The incorporation of Dmt has been instrumental in developing potent and selective agonists and antagonists.

Enhancing Affinity and Selectivity

The landmark discovery of H-Dmt-Tic-OH, a potent and selective δ-opioid receptor antagonist, underscored the potential of Dmt in fine-tuning receptor interactions. [3]The constrained nature of the Dmt residue is believed to favor a bioactive conformation that maximizes binding affinity and discriminates between different opioid receptor subtypes. [1]This principle has been applied to numerous opioid peptides, leading to the development of important research tools and potential therapeutics.

Notable Dmt-Containing Opioid Peptides

Several Dmt-containing compounds have emerged as significant players in opioid pharmacology:

  • SUPER-DALDA: A potent µ-opioid receptor agonist. [3]* Bendavia: A mitochondrially-targeted peptide with therapeutic potential. [3]* Eluxadoline: A peripherally acting µ-opioid receptor agonist used for the treatment of irritable bowel syndrome with diarrhea. [3]* Deltorphin and Enkephalin Analogs: Substitution of the N-terminal tyrosine with Dmt in these endogenous opioid peptides has been shown to improve opioid receptor affinity and biological activity. [4] The following table summarizes the pharmacological data for selected Dmt-containing opioid peptides.

CompoundTarget Receptor(s)ActivityIC50 (nM)pA2Reference
H-Dmt-Tic-Asp-BidδAgonist0.12 (MVD)[2][5]
H-Dft-Tic-Asp-BidδAntagonist8.95[2][5]
H-Tyr-Tic-Asp*-BidδAntagonist8.85[2][5]
Dmt¹-Deltorphin BδAgonist0.32-0.53 (MVD)[2][5]

MVD: Mouse Vas Deferens assay

Synthesis of this compound and its Derivatives

The synthesis of enantiomerically pure (S)-2',6'-Dimethyltyrosine can be challenging due to the steric hindrance imposed by the dimethyl groups. [3]Several synthetic strategies have been developed to overcome this hurdle.

Enantioselective Hydrogenation

One of the earliest and most utilized methods involves the asymmetric hydrogenation of a pro-chiral enamide precursor. This method can be performed on a large scale but often requires high catalyst loading and forcing conditions. [3]

Experimental Protocol: Asymmetric Hydrogenation for (S)-N-Boc-2',6'-dimethyltyrosine [3]

  • Precursor: (Z)-2-acetamido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoate

  • Catalyst: [Rh(1,5-COD)(R,R-DIPAMP)]BF₄ (1 mol%)

  • Solvent: Methanol (B129727)

  • Conditions: 60 °C, 60 psi H₂ pressure

  • Procedure: The precursor is dissolved in methanol and charged into a pressure reactor with the chiral rhodium catalyst. The reactor is pressurized with hydrogen gas and heated. After the reaction is complete, the solvent is removed, and the product is purified to yield (S)-N-Boc-2,6-dimethyltyrosine.

Microwave-Assisted Negishi Coupling

A more recent and efficient approach utilizes a microwave-assisted Negishi coupling as the key C-C bond-forming step. This method offers a rapid and versatile route to Boc-protected Dmt and its derivatives. [6][7]

Experimental Protocol: Microwave-Assisted Negishi Coupling for Boc-Dmt Synthesis [6][7]

  • Starting Materials: An organozinc reagent derived from a protected tyrosine precursor and an appropriate aryl halide.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄.

  • Solvent: A suitable organic solvent, like THF or DMF.

  • Conditions: The reaction mixture is subjected to microwave irradiation at a specific temperature and for a set duration to drive the cross-coupling reaction.

  • Procedure: The organozinc reagent is prepared in situ or pre-formed and then mixed with the aryl halide and palladium catalyst in the reaction vessel. The vessel is sealed and heated in a microwave reactor. Upon completion, the reaction is worked up, and the product is purified by chromatography.

The following diagram illustrates a generalized workflow for the synthesis of Dmt-containing peptides using solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin Solid Support (Resin) Coupling1 Coupling (e.g., HBTU/DIEA) Resin->Coupling1 1. First AA Coupling Fmoc_AA Fmoc-protected Amino Acid Dmt Fmoc-Dmt-OH Dmt->Coupling1 Introduction of Dmt Deprotection1 Fmoc Deprotection (Piperidine) Deprotection1->Coupling1 2. Next AA Coupling Wash1 Wash Coupling1->Wash1 Wash1->Deprotection1 Chain_Elongation Repeat Deprotection & Coupling Cycles Cleavage Cleavage from Resin & Side Chain Deprotection (TFA) Chain_Elongation->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification Peptide Final Dmt-containing Peptide Purification->Peptide

Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) of Dmt-containing peptides.

Beyond Opioids: Other Emerging Applications

While the primary application of Dmt is in opioid research, its unique properties are being explored in other areas as well.

Protein Engineering

Dmt can be incorporated into proteins to enhance their stability and functionality. [8]The steric bulk of the dimethyl groups can influence protein folding and create novel interaction surfaces.

Antioxidant Peptides

Peptides containing Dmt have been shown to possess antioxidant properties. The dimethyltyrosine residue can act as a scavenger of reactive oxygen species (ROS), potentially protecting cells from oxidative stress. [6]These peptides are often designed to be cell-permeable and can concentrate in mitochondria, the primary site of ROS production. [6] The proposed mechanism for the antioxidant activity of Dmt-containing peptides involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. The steric hindrance from the adjacent methyl groups may also influence the reactivity and stability of the resulting phenoxyl radical.

Antioxidant_Mechanism ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) Dmt_Peptide Dmt-containing Peptide (with -OH group) ROS->Dmt_Peptide Reacts with Cellular_Damage Cellular Damage (Oxidative Stress) ROS->Cellular_Damage Causes Neutralized_ROS Neutralized Species (e.g., H₂O, H₂O₂) Dmt_Peptide->Neutralized_ROS Donates H• Dmt_Radical Dmt Phenoxyl Radical (Stabilized) Dmt_Peptide->Dmt_Radical Forms

Conceptual diagram of the antioxidant mechanism of Dmt-containing peptides.

Conclusion and Future Perspectives

This compound has proven to be a valuable tool for medicinal chemists, particularly in the development of potent and selective opioid receptor ligands. Its ability to impart conformational constraint has led to the discovery of novel compounds with improved pharmacological profiles. While its application in opioid research remains a major focus, the exploration of Dmt in protein engineering and as a component of antioxidant peptides is expanding. Future research will likely focus on the development of more efficient and scalable synthetic routes to Dmt and its derivatives, as well as the systematic investigation of its role in modulating the activity of other classes of bioactive peptides and proteins. The continued application of this unique amino acid analog holds significant promise for the future of drug discovery and development.

References

An In-depth Technical Guide to the Biological Activities of 2',6'-Dimethyltyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2',6'-Dimethyltyrosine (Dmt) derivatives, with a primary focus on their well-documented interactions with opioid receptors. The incorporation of the Dmt residue has been a pivotal strategy in the development of potent and selective opioid receptor ligands. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.

Core Biological Activities: Opioid Receptor Modulation

The substitution of tyrosine with Dmt in peptide and peptidomimetic structures has been shown to significantly influence their affinity and efficacy at opioid receptors. The two methyl groups on the phenyl ring of Dmt restrict the conformational flexibility of the molecule, often leading to enhanced binding affinity and selectivity for specific opioid receptor subtypes, primarily the mu (μ) and delta (δ) receptors.

The Dmt-Tic (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is a cornerstone in the design of δ-opioid receptor ligands. Initially recognized as a highly selective δ-opioid receptor antagonist, modifications to this core structure have yielded potent agonists as well.

Table 1: Delta (δ) Opioid Receptor Binding Affinities and Functional Activities of Dmt-Containing Compounds

Compound/AnalogReceptor Affinity (Ki, nM)Functional Activity (pA2 or IC50, nM)Activity TypeReference
H-Dmt-Tic-OHδ = 0.022pA2 = 8.2 (Ke = 5.7)Antagonist[1]
N-Me-Dmt-Tic-OHδ = 0.2pA2 = 8.5 (Ke = 2.8)Antagonist[1]
N,N-Me2-Dmt-Tic-OHδ = 0.12pA2 = 9.4 (Ke = 0.28)Antagonist[1]
N,N-Me2-Dmt-Tic-Ala-OHδ = 0.0755pA2 = 9.6 (Ke = 0.22)Antagonist[1]
Dimeric Dmt-Tic Analogsδ = 0.06-1.53pA2 = 10.42-11.28Antagonist[2][3]
H-Dmt-Tic-NH-CH(CH2-Bid)COOHδ = 0.042IC50 = 0.015Agonist[4][5]
H-Dmt-Tic-NH-CH2-Bid(CH2-COOH)---Ke = 0.27Antagonist[4][5]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a twofold shift in the concentration-response curve of an agonist. Ke is the equilibrium dissociation constant of the antagonist. IC50 is the concentration of a drug that gives a half-maximal inhibitory response.

Dmt derivatives have also been developed as highly potent and selective μ-opioid receptor agonists. The incorporation of Dmt in place of the N-terminal tyrosine in endomorphin-2 analogs, for instance, has led to compounds with significantly improved affinity for the μ-opioid receptor.

Table 2: Mu (μ) Opioid Receptor Binding Affinities of Dmt-Containing Compounds

Compound/AnalogReceptor Affinity (Ki, nM)Receptor Selectivity (μ vs δ)Activity TypeReference
(S,S,S,R)-5 (Dmt analog)0.16HighAgonist[6][7]
(S,S,S,R)-6 (Dmt analog)0.29HighAgonist[6][7]
(S,S,S,R)-7 (Dmt analog)0.21HighAgonist[6][7]
Dmt-Aba-Gly-NH-CH2-Phμ = 0.46High for μAgonist
Dmt-Aba-Gly-NH-Phμ = 1.48High for μAgonist
Dmt(1)-substituted cyclic endomorphin-2 analogsHigh affinity for μ---Agonist[8]

Experimental Protocols

The characterization of this compound derivatives typically involves a combination of in vitro binding and functional assays.

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ, δ, or κ opioid receptor are prepared. The tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, a radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors), and the cell membrane preparation.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

These are functional assays used to determine the agonist or antagonist activity of a compound. The GPI is rich in μ-opioid receptors, while the MVD is rich in δ-opioid receptors.

Protocol:

  • Tissue Preparation: A segment of the guinea pig ileum or mouse vas deferens is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • Stimulation: The tissue is subjected to electrical field stimulation to elicit contractions.

  • Compound Addition: The test compound is added to the organ bath at increasing concentrations.

  • Measurement of Contractions: The contractions of the tissue are measured using an isometric transducer. Agonists will inhibit the electrically induced contractions, while antagonists will reverse the inhibitory effect of an agonist.

  • Data Analysis: For agonists, the IC50 value is determined. For antagonists, the pA2 value is calculated, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Signaling Pathways and Experimental Workflow

The biological effects of Dmt derivatives that target opioid receptors are mediated through G-protein coupled receptor (GPCR) signaling cascades.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Dmt-Derivative (Agonist) MOR μ-Opioid Receptor Agonist->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel ↑ K+ Channel Activation G_beta_gamma->K_channel Ca_channel ↓ Ca2+ Channel Inhibition G_beta_gamma->Ca_channel MAPK MAPK Pathway G_beta_gamma->MAPK Activates cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC

Caption: Mu-Opioid Receptor Signaling Pathway.

delta_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Dmt-Derivative (Agonist/Antagonist) DOR δ-Opioid Receptor Ligand->DOR Binds G_protein Gi/o Protein DOR->G_protein Modulates Effector Downstream Effectors (e.g., Adenylyl Cyclase, Ion Channels) G_protein->Effector Regulates Response Cellular Response (e.g., Analgesia, Neuroprotection) Effector->Response

Caption: Delta-Opioid Receptor Signaling.

experimental_workflow start Start: Synthesis of Dmt Derivative binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Bioassay (GPI for μ, MVD for δ) (Determine IC50 or pA2) start->functional_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) binding_assay->data_analysis functional_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->start Iterate end End: Candidate Drug lead_optimization->end

Caption: Drug Discovery Workflow for Dmt Derivatives.

References

The Architect of Potency: An In-depth Technical Guide to the Steric Effects of 2',6'-Dimethyltyrosine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unnatural amino acid 2',6'-Dimethyltyrosine (DMT) has emerged as a powerful tool in peptide-based drug design, most notably in the field of opioid research. Its incorporation, particularly at the N-terminus, profoundly influences peptide conformation, receptor affinity, and functional activity. This technical guide provides a comprehensive overview of the core steric effects of DMT, detailing its impact on peptide structure and function. It offers a compilation of quantitative data, detailed experimental protocols for synthesis and analysis, and visual representations of key biological pathways and workflows to facilitate a deeper understanding and application of this unique amino acid in therapeutic peptide development.

The Core Principle: Steric Hindrance and Conformational Control

The defining feature of this compound is the presence of two methyl groups flanking the phenolic hydroxyl group on the tyrosine ring. These bulky substituents are the primary drivers of DMT's significant influence on peptide pharmacology.

1.1. Rotational Restriction: The methyl groups impose significant steric hindrance, which restricts the rotation around the chi (χ) torsion angles of the amino acid side chain. This conformational rigidity is a key factor in pre-organizing the peptide backbone into a conformation that is favorable for receptor binding. By reducing the entropic penalty of binding, the affinity of the peptide for its target receptor can be dramatically increased.

1.2. Shielding from Enzymatic Degradation: The steric bulk of the dimethylated ring can also shield the N-terminal peptide bond from cleavage by aminopeptidases. This increased enzymatic stability enhances the in vivo half-life of the peptide, a crucial attribute for therapeutic candidates. For instance, [L-Dmt¹]Enkephalin exhibits a 4-fold higher stability against aminopeptidase-M compared to the native Leu-enkephalin.[1][2]

1.3. Modulation of Receptor Selectivity: The conformational constraints imposed by DMT can lead to altered receptor selectivity. Depending on the parent peptide, the introduction of DMT can enhance affinity for one receptor subtype over another. For example, incorporating L-Dmt into Leu-enkephalin, a delta-opioid receptor ligand, enhances mu-opioid receptor affinity more significantly than delta-affinity. Conversely, in a mu-ligand peptide, DMT incorporation can lead to a greater enhancement in delta-affinity.[1][2]

Quantitative Impact on Receptor Interaction

The incorporation of DMT into peptides has consistently led to significant improvements in receptor binding affinity and biological potency. The following tables summarize key quantitative data from the literature, primarily focusing on the well-studied Dmt-Tic pharmacophore in opioid peptides.

Table 1: Receptor Binding Affinities (Ki) of DMT-Containing Peptides

Peptide/CompoundReceptorKi (nM)Reference
H-Dmt-Tic-OHδ-opioid0.022[3]
H-Dmt-Tic-OHμ-opioid>3300[3]
N-Me-Dmt-Tic-OHδ-opioid0.2[3]
N,N-Me2-Dmt-Tic-OHδ-opioid0.12[3]
H-Dmt-Tic-Ala-OHδ-opioid0.0755[3]
H-Dmt-Tic-NH-CH(CH2-Bid)COOHδ-opioid0.042[4][5]
H-Dmt-Tic-NH-CH2-Bid(CH2-COOH)δ-opioid0.27 (Ke)[4][5]
[L-Dmt¹]Enkephalinμ-opioid(356-fold increase vs Enk)[1][2]
[L-Dmt¹]Enkephalinδ-opioid(46-fold increase vs Enk)[1][2]
[L-Dmt¹]YRFBμ-opioid(69-fold increase vs YRFB)[1][2]
[L-Dmt¹]YRFBδ-opioid(341-fold increase vs YRFB)[1][2]

Table 2: Functional Bioactivities (IC50 / pA2/ Ke) of DMT-Containing Peptides

Peptide/CompoundAssayPotencyReference
H-Dmt-Tic-OHMVD (δ-antagonist)pA2 = 8.2 (Ke = 5.7 nM)[3]
N-Me-Dmt-Tic-OHMVD (δ-antagonist)pA2 = 8.5 (Ke = 2.8 nM)[3]
N,N-Me2-Dmt-Tic-OHMVD (δ-antagonist)pA2 = 9.4 (Ke = 0.28 nM)[3]
H-Dmt-Tic-NH-CH(CH2-Bid)COOHMVD (δ-agonist)IC50 = 0.015 nM[4][5]
[L-Dmt¹]EnkephalinGPI (μ-agonist)(187-fold increase vs Enk)[1][2]
[L-Dmt¹]EnkephalinMVD (δ-agonist)(131-fold increase vs Enk)[1][2]
[L-Dmt¹]YRFBGPI (μ-agonist)(46-fold increase vs YRFB)[1][2]
[L-Dmt¹]YRFBMVD (δ-agonist)(177-fold increase vs YRFB)[1][2]

Experimental Protocols

3.1. Synthesis of Boc-2',6'-dimethyl-L-tyrosine

A rapid and efficient method for the synthesis of Boc-DMT utilizes a microwave-assisted Negishi coupling.

  • Step 1: Synthesis of the Organozinc Reagent: Commercially available N-Boc-3-iodo-L-alanine methyl ester is treated with activated zinc to form the corresponding organozinc reagent.

  • Step 2: Microwave-Assisted Negishi Coupling: The organozinc reagent is coupled with 4-iodo-3,5-dimethylphenol in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a phosphine (B1218219) ligand (e.g., SPhos). The reaction is carried out under microwave irradiation at 110 °C for 2 hours.

  • Step 3: Saponification: The resulting methyl ester is hydrolyzed using a base such as lithium hydroxide (B78521) (LiOH) to yield Boc-2',6'-dimethyl-L-tyrosine.

3.2. Solid-Phase Peptide Synthesis (SPPS) with DMT

Incorporating the sterically hindered DMT residue requires optimized coupling protocols.

  • Resin Selection: For C-terminal amides, a Rink amide resin is suitable. For C-terminal carboxylic acids, a 2-chlorotrityl chloride resin is recommended to minimize diketopiperazine formation, a common side reaction with hindered amino acids at the N-terminus.

  • Coupling Reagents: Standard carbodiimide (B86325) reagents (e.g., DCC, DIC) may be inefficient. More potent uronium/aminium salt coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended.

  • Double Coupling: A double coupling strategy is often employed to ensure complete acylation of the N-terminal amine. After the initial coupling reaction (e.g., 2 hours at room temperature), the resin is washed, and the coupling step is repeated with a fresh solution of activated Boc-DMT.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the efficiency of coupling sterically hindered amino acids by overcoming the activation energy barrier.

Workflow for DMT Incorporation in SPPS

SPPS_Workflow Resin Swell Resin in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Coupling1 First Coupling (2 hours, RT or Microwave) Wash1->Coupling1 Activation Activate Boc-DMT (HATU/HBTU + DIPEA in DMF) Activation->Coupling1 Wash2 Wash with DMF Coupling1->Wash2 Kaiser_Test1 Kaiser Test Wash2->Kaiser_Test1 Coupling2 Second Coupling (Optional) (2 hours, RT or Microwave) Kaiser_Test1->Coupling2 Incomplete Next_Cycle Proceed to Next Amino Acid Cycle Kaiser_Test1->Next_Cycle Complete Capping Capping (e.g., Acetic Anhydride) If Kaiser test is positive Kaiser_Test1->Capping Persistent Incomplete Wash3 Wash with DMF Coupling2->Wash3 Wash3->Next_Cycle Capping->Next_Cycle

Caption: Workflow for the incorporation of DMT using a double coupling strategy in SPPS.

3.3. Delta-Opioid Receptor Binding Assay

This competitive radioligand binding assay determines the affinity of a DMT-containing peptide for the delta-opioid receptor.

  • Materials:

    • Membrane preparations from cells expressing the human delta-opioid receptor.

    • Radioligand: [³H]-naltrindole.

    • Unlabeled test compound (DMT-peptide).

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • In a 96-well plate, incubate the receptor membranes with a fixed concentration of [³H]-naltrindole and varying concentrations of the DMT-peptide.

    • Incubate at 25°C for 90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.

3.4. GTPγS Functional Assay

This assay measures the G-protein activation upon agonist binding to the opioid receptor.

  • Materials:

    • Receptor-expressing cell membranes.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • In a 96-well plate, pre-incubate membranes with GDP and varying concentrations of the DMT-peptide agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the assay by rapid filtration.

    • Measure the bound [³⁵S]GTPγS by scintillation counting.

    • Plot the specific binding against the log of the agonist concentration to determine EC50 and Emax values.

Impact on Signaling Pathways

DMT-containing peptides, particularly those targeting opioid receptors, modulate G-protein coupled receptor (GPCR) signaling pathways.

4.1. Canonical G-protein Signaling: Opioid receptors primarily couple to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors:

  • Gαi/o: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ: Inhibits N-type voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels (leading to hyperpolarization).

Opioid Receptor G-protein Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane DMT_Peptide DMT-Peptide (Agonist) Opioid_Receptor Opioid Receptor (GPCR) DMT_Peptide->Opioid_Receptor binds G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits Ca_Channel Ca²⁺ Channel G_betagamma->Ca_Channel inhibits K_Channel K⁺ Channel (GIRK) G_betagamma->K_Channel activates cAMP cAMP AC->cAMP converts Ca_ion Ca²⁺ Influx Ca_Channel->Ca_ion mediates K_ion K⁺ Efflux K_Channel->K_ion mediates ATP ATP ATP->AC Neurotransmitter_Release ↓ Neurotransmitter Release Ca_ion->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Canonical G-protein signaling pathway activated by a DMT-peptide agonist.

4.2. Biased Agonism: There is growing evidence that some DMT-containing peptides can act as biased agonists. This means they preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). The conformational constraints imposed by DMT can stabilize a receptor conformation that favors coupling to G-proteins while minimizing the interaction with β-arrestin, or vice-versa. This has significant therapeutic implications, as it is hypothesized that the analgesic effects of opioids are primarily mediated by G-protein signaling, while adverse effects like respiratory depression and tolerance may be linked to the β-arrestin pathway.

G-protein vs. β-Arrestin Pathway Selection

Biased_Agonism cluster_G G-Protein Pathway cluster_Arrestin β-Arrestin Pathway Ligand DMT-Peptide Ligand Receptor Opioid Receptor Ligand->Receptor G_Protein_Activation G-Protein Activation Receptor->G_Protein_Activation Biased Agonist Favors b_Arrestin_Recruitment β-Arrestin Recruitment Receptor->b_Arrestin_Recruitment Balanced/Other Agonist Analgesia Analgesia (Therapeutic Effect) G_Protein_Activation->Analgesia Side_Effects Side Effects (e.g., Tolerance) b_Arrestin_Recruitment->Side_Effects

Caption: Biased agonism of a DMT-peptide favoring the G-protein pathway over β-arrestin.

Conclusion

The steric effects of this compound are a cornerstone of its utility in modern peptide chemistry and drug discovery. By imposing conformational rigidity, DMT provides a powerful strategy to enhance receptor affinity, improve enzymatic stability, and modulate receptor selectivity. The ability of DMT-containing peptides to potentially act as biased agonists opens up exciting new avenues for the development of safer and more effective therapeutics, particularly in the realm of pain management. The data, protocols, and conceptual frameworks presented in this guide are intended to equip researchers with the foundational knowledge to effectively leverage the unique properties of this remarkable amino acid.

References

The Role of 2',6'-Dimethyltyrosine in Modulating Neurotransmitter Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dimethyltyrosine (DMT), a synthetically modified amino acid, has emerged as a critical component in the design of potent and selective opioid peptides. While direct modulation of neurotransmitter systems by free DMT has not been documented, its incorporation into peptide scaffolds profoundly influences their interaction with opioid receptors. This guide explores the pivotal role of DMT in shaping the pharmacological profile of these peptides, leading to significant downstream effects on neurotransmitter activity, particularly dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). Through a comprehensive review of existing literature, this document details the mechanism of action, summarizes quantitative data on receptor binding and efficacy, outlines key experimental protocols, and provides visual representations of the involved signaling pathways.

Introduction: The Significance of this compound in Peptide Chemistry

2',6'-Dimethyl-L-tyrosine is a non-proteinogenic amino acid characterized by the presence of two methyl groups on the phenolic ring of tyrosine. This structural modification provides steric hindrance that significantly alters the conformational flexibility and binding properties of peptides into which it is incorporated.[1] In the realm of opioid research, the substitution of the endogenous tyrosine residue in opioid peptides with DMT has been a widely adopted strategy to enhance potency, selectivity, and in vivo stability.[2] These DMT-containing peptides often exhibit unique pharmacological profiles, acting as potent agonists or antagonists at mu (µ) and delta (δ) opioid receptors.[2]

The modulation of these opioid receptors, in turn, has well-established indirect effects on the release and regulation of key neurotransmitters in the central nervous system, including dopamine, serotonin, and norepinephrine.[3][4] Therefore, while DMT itself is not a direct modulator of these neurotransmitter systems, its use in opioid peptide design provides a powerful tool to indirectly influence their activity.

Mechanism of Action: Indirect Modulation of Neurotransmitter Systems

The primary mechanism by which DMT-containing peptides modulate neurotransmitter activity is through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[3] The activation of these receptors, predominantly µ and δ, initiates intracellular signaling cascades that ultimately affect neuronal excitability and neurotransmitter release.

Opioid Receptor-Mediated Effects on Dopamine

The mesolimbic dopamine system, crucial for reward and motivation, is significantly modulated by opioid receptor activation.[5] µ-opioid receptors (MORs) are expressed on GABAergic interneurons in the ventral tegmental area (VTA).[4] Activation of these MORs by DMT-containing agonists inhibits GABA release, leading to the disinhibition of dopaminergic neurons and a subsequent increase in dopamine release in the nucleus accumbens.[4] Conversely, κ-opioid receptor (KOR) activation can inhibit dopamine release.[6]

Opioid Receptor-Mediated Effects on Norepinephrine

Opioid receptors are also involved in the regulation of the noradrenergic system.[7] µ, δ, and κ-opioid receptors can all inhibit the release of norepinephrine from nerve terminals in various brain regions, including the cortex, hippocampus, and cerebellum.[7] This inhibition is mediated by a reduction in calcium influx into the presynaptic terminal.

Opioid Receptor-Mediated Effects on Serotonin

The interplay between the opioid and serotonergic systems is complex. Delta-opioid receptor agonists have been shown to possess antidepressant-like effects, suggesting a modulation of serotonergic pathways.[8] While the precise mechanisms are still under investigation, it is known that opioid receptors can influence serotonin release and reuptake, contributing to their effects on mood and emotion.

Quantitative Data: Receptor Binding and Functional Activity

The incorporation of DMT into opioid peptides significantly alters their binding affinities (Ki) and functional potencies (IC50, pA2). The following tables summarize key quantitative data for representative DMT-containing peptides.

Peptide/CompoundReceptorBinding Affinity (Ki, nM)Functional AssayPotency (IC50, nM or pA2)Reference
H-Dmt-Tic-Asp-Bidδ-opioid-Mouse Vas Deferens (MVD)IC50 = 0.12[2]
H-Dmt-Tic-Asp-Bidµ-opioid-Guinea Pig Ileum (GPI)> 10000[2]
H-Dft-Tic-Asp-Bidδ-opioid-MVDpA2 = 8.95 (antagonist)[2]
H-Tyr-Tic-Asp-Bidδ-opioid-MVDpA2 = 8.85 (antagonist)[2]
[Dmt1]Endomorphin-2µ-opioid0.069 - 0.32GPIIC50 = 0.12 - 14.4[9]
[Dmt1]Endomorphin-2δ-opioid1.83 - 99.8MVD> 10000 (agonist)[9]

Note: Dft = 2',6'-difluoro-L-tyrosine, Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, Bid = p-biphenylalanyl-NH2. pA2 is a measure of antagonist potency.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of DMT-containing peptides for opioid receptors.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat or guinea pig) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: Incubate the prepared membranes with a known concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for µ-receptors, [3H]DPDPE for δ-receptors) and varying concentrations of the unlabeled DMT-containing peptide.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Guinea Pig Ileum and Mouse Vas Deferens)

Objective: To assess the agonist or antagonist activity and potency of DMT-containing peptides at µ and δ-opioid receptors.

Methodology:

  • Tissue Preparation: Isolate the guinea pig ileum (GPI) for µ-receptor activity or the mouse vas deferens (MVD) for δ-receptor activity and mount the tissues in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Stimulation: Electrically stimulate the tissues to induce contractions.

  • Agonist Assay: Add cumulative concentrations of the DMT-containing peptide to the organ bath and measure the inhibition of electrically induced contractions. Construct a dose-response curve to determine the IC50 value.

  • Antagonist Assay: Pre-incubate the tissue with a known concentration of the DMT-containing peptide (as a potential antagonist) before adding a known opioid agonist. Determine the shift in the agonist's dose-response curve to calculate the pA2 value.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of a DMT-Containing µ-Opioid Agonist on Dopamine Release

G cluster_presynaptic Presynaptic GABAergic Neuron cluster_postsynaptic Postsynaptic Dopaminergic Neuron DMT_Peptide DMT-Containing Agonist Peptide MOR µ-Opioid Receptor DMT_Peptide->MOR Gi Gi Protein MOR->Gi AC Adenylyl Cyclase Gi->AC Ca_channel Ca2+ Channel (Inhibited) Gi->Ca_channel cAMP cAMP AC->cAMP GABA_vesicle GABA Vesicles Ca_channel->GABA_vesicle prevents fusion GABA_release GABA Release (Inhibited) GABA_vesicle->GABA_release GABA_receptor GABA-A Receptor GABA_release->GABA_receptor GABA Cl_channel Cl- Channel (Less Active) GABA_receptor->Cl_channel Neuron_activity Dopaminergic Neuron Activity (Increased) Cl_channel->Neuron_activity less inhibition DA_release Dopamine Release (Increased) Neuron_activity->DA_release

Caption: DMT-agonist activation of presynaptic µ-opioid receptors.

Experimental Workflow for Assessing DMT-Peptide Activity

G Start Synthesize DMT-Containing Peptide Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay In Vitro Functional Assay (GPI/MVD, Determine IC50/pA2) Start->Functional_Assay Data_Analysis Data Analysis and Pharmacological Profile Determination Binding_Assay->Data_Analysis In_Vivo In Vivo Microdialysis (Measure Neurotransmitter Levels) Functional_Assay->In_Vivo Behavioral Behavioral Studies (e.g., Analgesia, Reward) In_Vivo->Behavioral Behavioral->Data_Analysis End Conclusion on Neurotransmitter Modulation Data_Analysis->End

Caption: Workflow for characterizing DMT-peptide effects.

Conclusion and Future Directions

This compound is a powerful tool for medicinal chemists and pharmacologists seeking to develop novel opioid peptides with tailored properties. While not directly interacting with monoamine neurotransmitter systems, its incorporation into opioid peptides allows for the potent and selective modulation of opioid receptors, which in turn orchestrates a complex and significant regulation of dopamine, norepinephrine, and serotonin pathways. This indirect mechanism of action holds therapeutic promise for a range of neurological and psychiatric disorders.

Future research should focus on elucidating the precise downstream signaling cascades initiated by DMT-containing peptides in specific neuronal populations. Advanced techniques such as in vivo microdialysis coupled with electrophysiology and optogenetics will be instrumental in dissecting the circuit-level effects of these compounds on neurotransmitter dynamics. Furthermore, the development of DMT-containing peptides with biased agonism, selectively activating certain downstream pathways over others, could lead to the design of safer and more effective therapeutics with reduced side effects.

References

Methodological & Application

Synthesis of Boc-2',6'-dimethyl-L-tyrosine for Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of N-α-Boc-2',6'-dimethyl-L-tyrosine, a critical unnatural amino acid incorporated into synthetic opioid ligands to enhance potency.[1][2][3] The protocols outlined below are based on a rapid, three-step synthesis employing a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[1][2][4] This method offers an efficient alternative to more complex and costly synthetic routes.[2]

Introduction

2',6'-dimethyl-L-tyrosine (Dmt) is a valuable component in the development of synthetic opioid peptides and small molecules, often leading to superior potency at opioid receptor subtypes.[1][2][3] However, its widespread use has been hampered by the difficulty and expense of its synthesis.[1][2][3] The following protocols detail a more expedient synthesis of its Boc-protected form, ready for solid-phase peptide synthesis (SPPS).

The overall synthetic strategy involves three main steps:

  • Iodination: Conversion of the hydroxyl group of Boc-L-Serine methyl ester to an iodide.

  • Negishi Coupling: A microwave-assisted cross-coupling reaction to form the key C-C bond.

  • Hydrolysis: Saponification of the methyl ester to yield the final carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of Boc-2',6'-dimethyl-L-tyrosine and its intermediates.

StepIntermediate/ProductKey ReagentsConditionYieldPurity
Iodination Boc-L-β-iodoalanine methyl esterPPh₃, Imidazole (B134444), I₂DCM, Room Temp, 4h77%N/A
Negishi Coupling Boc-2',6'-dimethyl-L-tyrosine methyl esterZn dust, I₂, 3,5-dimethyl-4-iodophenol (B1301097), Pd₂(dba)₃, SPhosDMF, 110°C, Microwave, 2h56%N/A
Hydrolysis Boc-2',6'-dimethyl-L-tyrosineLiOH, THF/H₂ORoom TempN/A≥95%
Final Product N-Boc-2,6-Dimethyl-L-tyrosine
Molecular FormulaC₁₆H₂₃NO₅
Molecular Weight309.36 g/mol

Experimental Protocols

Materials and General Methods
  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Anhydrous solvents are required for the iodination and Negishi coupling steps.

  • Microwave reactions should be performed in a dedicated microwave reactor (e.g., Discover S-class (CEM)) in a closed vessel.[2]

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Final product purity should be assessed by HPLC and NMR analysis.[5]

Step 1: Synthesis of Boc-L-β-iodoalanine methyl ester

This protocol describes the conversion of the primary alcohol of Boc-L-Serine methyl ester to the corresponding iodide.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add triphenylphosphine (B44618) (PPh₃, 1.0 eq) and imidazole (1.0 eq).

  • Add anhydrous dichloromethane (B109758) (DCM) via syringe and stir until all solids dissolve.

  • Add iodine (I₂, 1.2 eq) portion-wise to the stirring solution.

  • Allow the mixture to stir for 5 minutes.

  • In a separate flask, dissolve Boc-L-Serine methyl ester (1.0 eq) in anhydrous DCM.

  • Add the Boc-L-Serine methyl ester solution dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 4 hours.

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with deionized water and saturated sodium thiosulfate (B1220275) solution to quench excess iodine.

  • Extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Boc-2',6'-dimethyl-L-tyrosine methyl ester (Microwave-Assisted Negishi Coupling)

This key step forms the carbon-carbon bond between the amino acid backbone and the dimethyl-phenol ring.

Procedure:

  • Activate Zinc dust (Zn) by stirring with a catalytic amount of iodine (I₂) in anhydrous N,N-dimethylformamide (DMF) until the color of iodine disappears.

  • To a dry microwave reaction vessel, add the activated Zn dust, 3,5-dimethyl-4-iodophenol (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 5 mol %), and SPhos (10 mol %).

  • Add a solution of Boc-L-β-iodoalanine methyl ester (from Step 1, 1.0 eq) in anhydrous DMF.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 110°C for 2 hours with a maximum power input of 300 W.[2]

  • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove palladium catalyst and zinc salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to obtain Boc-2',6'-dimethyl-L-tyrosine methyl ester. An improved yield of 56% is reported under these optimized catalyst conditions.[2][6]

Step 3: Synthesis of Boc-2',6'-dimethyl-L-tyrosine (Hydrolysis)

The final step is the saponification of the methyl ester to yield the free carboxylic acid required for peptide synthesis.

Procedure:

  • Dissolve the Boc-2',6'-dimethyl-L-tyrosine methyl ester (from Step 2, 1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (LiOH, 5.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully acidify the mixture to pH 3-4 with a suitable acid (e.g., 1 M HCl or citric acid).

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure to yield the final product, Boc-2',6'-dimethyl-L-tyrosine.

  • The final compound can be purified further by recrystallization or preparative HPLC to achieve the high purity (≥95%) required for peptide synthesis.[5][6]

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in the synthesis of Boc-2',6'-dimethyl-L-tyrosine.

Synthesis_Workflow Start Boc-L-Serine-OMe Step1 Iodination (PPh₃, I₂, Imidazole) Start->Step1 Intermediate1 Boc-L-β-iodoalanine-OMe Step1->Intermediate1 Step2 Negishi Coupling (Microwave, Pd₂(dba)₃/SPhos) Intermediate1->Step2 Intermediate2 Boc-2',6'-dimethyl-L-tyrosine-OMe Step2->Intermediate2 Aryl_Partner 3,5-dimethyl-4-iodophenol + Activated Zinc Aryl_Partner->Step2 Step3 Hydrolysis (LiOH) Intermediate2->Step3 Final_Product Boc-2',6'-dimethyl-L-tyrosine Step3->Final_Product

Caption: Synthetic workflow for Boc-2',6'-dimethyl-L-tyrosine.

Peptide_Synthesis_Logic Product Boc-2',6'-dimethyl-L-tyrosine SPPS Solid-Phase Peptide Synthesis (SPPS) Product->SPPS Coupling Coupling to Resin-Bound Peptide SPPS->Coupling Deprotection Boc Deprotection (TFA) Coupling->Deprotection 1. Wash Elongation Peptide Chain Elongation Deprotection->Elongation 2. Neutralize & Couple Next AA FinalPeptide Modified Opioid Peptide Elongation->FinalPeptide Repeat Cycles & Final Cleavage

Caption: Application in Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols: Incorporating 2',6'-Dimethyltyrosine into Opioid Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the unnatural amino acid 2',6'-dimethyltyrosine (Dmt) into opioid peptidomimetics has proven to be a highly effective strategy for enhancing receptor affinity, potency, and selectivity.[1][2][3][4] This modification, particularly at the N-terminus (position 1), has led to the development of novel opioid ligands with diverse pharmacological profiles, including potent µ-opioid receptor (MOR) agonists, selective δ-opioid receptor (DOR) antagonists, and mixed-profile ligands.[1][5][6][7] The two methyl groups on the tyrosine ring of Dmt restrict the rotational freedom of the side chain, which can lead to a more favorable conformation for receptor binding and increased metabolic stability.[8]

These application notes provide an overview of the synthesis, in vitro characterization, and signaling pathways associated with Dmt-containing opioid peptidomimetics. Detailed protocols for key experiments are included to guide researchers in the design and evaluation of new chemical entities in this class.

Data Presentation: Biological Activities of Dmt-Containing Opioid Peptidomimetics

The substitution of Tyrosine (Tyr) with Dmt in various opioid peptide scaffolds has a profound impact on their interaction with opioid receptors. The following tables summarize the quantitative data on the binding affinities and functional activities of representative Dmt-containing peptidomimetics compared to their parent compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ (MOR) Ki (nM)δ (DOR) Ki (nM)κ (KOR) Ki (nM)Selectivity (Kiδ/Kiµ)Reference(s)
DALDA1.1312900>1000011416[9]
[Dmt¹]DALDA0.081180>1000014750[9][10]
Endomorphin-2 (EM-2)0.341000>100002941[8]
[Dmt¹]EM-20.07491>100007014[11]
H-Dmt-Tic-NH-CH₂-Ph0.4611.0-23.9[12][13][14]
H-Dmt-Tic-Gly-NH-Ph1.4827.2-18.4[12][13]
Leu-Enkephalin (Enk)25.61.15>100000.045[4]
[L-Dmt¹]Enk0.0720.025-0.347[4]

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors. A lower Ki value indicates higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: In Vitro Functional Assays (IC50/EC50, nM; pA₂, -log(KB))

CompoundAssayµ (MOR) Activityδ (DOR) Activityκ (KOR) ActivityReference(s)
DALDAGPIIC₅₀ = 11.2--[10]
[Dmt¹]DALDAGPIIC₅₀ = 0.062--[10]
[Dmt¹]DALDACalcium MobilizationEC₅₀ = 0.4--[5]
H-Dmt-Tic-Gly-NH-Bzl (UFP-505)Calcium MobilizationEC₅₀ = 0.1pA₂ = 8.8-[5][15]
[L-Dmt¹]EnkGPIIC₅₀ = 0.49--[4]
[L-Dmt¹]EnkMVDIC₅₀ = 0.11--[4]
N,N-dimethyl-Dmt-Tic AnaloguesMVD-pA₂ = 8.14-10.62-[6]

Note: IC₅₀ is the concentration of an agonist that produces 50% of its maximal inhibition. EC₅₀ is the concentration of an agonist that produces 50% of its maximal effect. pA₂ is a measure of antagonist potency. GPI (Guinea Pig Ileum) is a classic assay for µ-opioid agonism, while MVD (Mouse Vas Deferens) is sensitive to δ-opioid agonism.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Dmt-Containing Peptides

This protocol outlines a general procedure for the manual or automated synthesis of Dmt-containing opioid peptidomimetics using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection washing1 Washing (DMF, DCM, MeOH) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) washing1->coupling washing2 Washing (DMF, DCM, MeOH) coupling->washing2 repeat Repeat for each amino acid in sequence washing2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No washing3 Final Washing final_deprotection->washing3 cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA/TIS/H₂O) washing3->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification Purification by RP-HPLC precipitation->purification characterization Characterization (Mass Spectrometry, Analytical HPLC) purification->characterization end End: Lyophilized Peptide characterization->end

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Dmt(tBu)-OH)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF for 5 minutes.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid (Fmoc-Dmt(tBu)-OH), perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF, DCM, and MeOH, and then dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC. Lyophilize the pure fractions.

Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of Dmt-containing peptidomimetics for µ, δ, and κ opioid receptors.[16][17]

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start: Prepare Reagents incubation Incubate: - Receptor Membranes - Radioligand - Test Compound (or buffer/non-specific ligand) start->incubation filtration Rapid Filtration through GF/B filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Add Scintillation Cocktail to filters washing->scintillation counting Measure Radioactivity (Liquid Scintillation Counter) scintillation->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation counting->analysis end End: Kᵢ Value analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Receptor source: Commercially available cell membranes (e.g., from CHO cells) expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE or [³H]Deltorphin II (for DOR), [³H]U-69,593 (for KOR).[16][17][18]

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test compounds: Dmt-containing peptidomimetics at various concentrations.

  • Non-specific binding control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.[16]

  • 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Total Binding: Assay buffer, receptor membranes, and radioligand.

    • Non-specific Binding: Non-specific binding control, receptor membranes, and radioligand.

    • Competitive Binding: Test compound at various concentrations, receptor membranes, and radioligand.

  • Incubation: Incubate the plates at 25°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This functional assay measures the ability of a Dmt-containing peptidomimetic to act as an agonist or antagonist by detecting changes in intracellular calcium levels in cells expressing opioid receptors coupled to a chimeric G-protein.[5][17][18]

Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow start Start: Cell Plating dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->dye_loading washing Wash cells to remove excess dye dye_loading->washing agonist_addition Add test compound (agonist mode) washing->agonist_addition antagonist_addition Pre-incubate with test compound, then add standard agonist (antagonist mode) washing->antagonist_addition measurement Measure fluorescence changes over time (FLIPR or plate reader) agonist_addition->measurement antagonist_addition->measurement analysis Data Analysis: - Generate dose-response curves - Calculate EC₅₀ and Emax (agonist) - Calculate pA₂ (antagonist) measurement->analysis end End: EC₅₀ / pA₂ Value analysis->end Opioid_Signaling cluster_membrane Cell Membrane receptor Opioid Receptor (MOR, DOR, KOR) g_protein Gαi/o | Gβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Gαi/o inhibits ion_channel Ca²⁺/K⁺ Channels g_protein->ion_channel Gβγ modulates mapk MAPK Pathway g_protein->mapk Gβγ activates camp cAMP ac->camp Converts analgesia Analgesia ion_channel->analgesia Leads to agonist Dmt-Peptidomimetic (Agonist) agonist->receptor Binds atp ATP atp->ac pka PKA camp->pka Activates pka->analgesia Leads to mapk->analgesia Leads to Opioid_Antagonism cluster_membrane Cell Membrane receptor Opioid Receptor (MOR, DOR, KOR) g_protein Gαi/o | Gβγ (Inactive) receptor->g_protein No Activation no_signal No Downstream Signaling g_protein->no_signal antagonist Dmt-Peptidomimetic (Antagonist) antagonist->receptor Binds & Blocks agonist Agonist agonist->receptor Binding Blocked

References

Application Notes & Protocols: Microwave-Assisted Negishi Coupling for 2',6'-dimethyl-L-tyrosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) is a critical building block in medicinal chemistry, particularly in the development of novel opioid peptides and other therapeutics.[1][2] Its incorporation into peptide sequences often leads to significantly increased bioactivity, receptor affinity, and selectivity.[3][4] However, the synthesis of Dmt can be challenging. The Negishi cross-coupling reaction, which forms carbon-carbon bonds by coupling organozinc compounds with organic halides catalyzed by nickel or palladium, offers a powerful method for this transformation.[5][6] When combined with microwave-assisted organic synthesis (MAOS), this process can be dramatically accelerated, leading to higher yields and purity in a fraction of the time required by conventional heating methods.[7][8]

Microwave irradiation provides rapid and efficient heating by directly interacting with polar molecules in the reaction mixture.[8][9] This often results in reduced reaction times, from hours to minutes, and can minimize the formation of by-products, aligning with the principles of green chemistry.[10] These application notes provide a detailed protocol for the synthesis of Boc-protected 2',6'-dimethyl-L-tyrosine using a microwave-assisted Negishi coupling, a key step that facilitates its use in solid-phase peptide synthesis.[3]

Principle of the Reaction: The Negishi Coupling Catalytic Cycle

The Negishi coupling is a versatile cross-coupling reaction that couples organozinc compounds with organic halides or triflates.[11] The reaction is typically catalyzed by a palladium(0) species.[5] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in this case, an iodotyrosine derivative), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[6]

  • Transmetalation: The organozinc reagent transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[6]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Negishi Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition center pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 znx2 ZnX₂ transmetalation->znx2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product R¹-R² reductive_elimination->product reactants R¹-X + R²-ZnX reactants->oxidative_addition

Fig. 1: The catalytic cycle of the Palladium-catalyzed Negishi cross-coupling reaction.

Reaction Scheme: Synthesis of Boc-2',6'-dimethyl-L-tyrosine

The key carbon-carbon bond forming step is the coupling of a protected L-iodotyrosine derivative with an organozinc reagent under microwave irradiation. The use of a Boc-protected amino acid is standard for subsequent use in peptide synthesis.[12]

Reaction_Scheme sub_a Boc-L-Tyr(I)-OMe (Protected Iodotyrosine) sub_b + (CH₃)₂Zn (Dimethylzinc) product Boc-L-Dmt-OMe (Protected 2',6'-dimethyl-L-tyrosine) sub_b->product Pd₂(dba)₃, SPhos THF, Microwave 100 °C, 20 min

Fig. 2: Microwave-assisted Negishi coupling for Boc-Dmt-OMe synthesis.

Experimental Protocols

This section provides a representative protocol for the synthesis of Boc-2',6'-dimethyl-L-tyrosine methyl ester.

3.1 Materials and Equipment

  • Starting Materials: Boc-L-3-iodotyrosine methyl ester, Dimethylzinc (B1204448) (solution in toluene), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).

  • Solvents: Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous Ammonium Chloride (NH₄Cl), Brine, Ethyl acetate (B1210297) (EtOAc), Hexanes.

  • Equipment: Dedicated microwave synthesis reactor (e.g., Biotage, CEM), appropriate microwave process vials with caps (B75204) and septa, magnetic stir bars, standard laboratory glassware, rotary evaporator, flash chromatography system.

3.2 Protocol: Microwave-Assisted Negishi Coupling

Caution: Organozinc reagents are pyrophoric and moisture-sensitive. All procedures must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper Schlenk techniques. Microwave reactions in sealed vessels generate high pressure and temperature; use only appropriate vials and a dedicated reactor with safety features.[13]

  • Vial Preparation: To a dry 10 mL microwave process vial containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.025 mmol) and SPhos (e.g., 0.055 mmol) under an inert atmosphere.

  • Reactant Addition: Add Boc-L-3-iodotyrosine methyl ester (e.g., 1.0 mmol) to the vial.

  • Solvent Addition: Add anhydrous THF (e.g., 5 mL) to the vial.

  • Reagent Addition: Slowly add dimethylzinc (1.2 M solution in toluene, e.g., 2.5 mmol, 2.5 equiv) to the reaction mixture at 0 °C.

  • Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 100 °C for 20 minutes, with magnetic stirring. Ensure pressure and temperature are monitored by the instrument.[13]

  • Cooling: After irradiation, allow the vial to cool to room temperature (below 50 °C) before carefully opening.[13]

3.3 Work-up and Purification

  • Quenching: Carefully quench the reaction mixture by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product, Boc-L-Dmt-OMe.

  • Hydrolysis (Optional): The resulting methyl ester can be hydrolyzed to the free carboxylic acid (Boc-Dmt-OH) using standard conditions (e.g., LiOH in THF/water) if required for subsequent peptide synthesis.

Data Presentation

The primary advantage of microwave assistance is the dramatic reduction in reaction time compared to conventional heating, often with improved yields.

Table 1: Representative Reaction Parameters

Parameter Setting
Reactants Boc-L-3-iodotyrosine-OMe, (CH₃)₂Zn
Catalyst System Pd₂(dba)₃ / SPhos
Solvent Anhydrous THF
Temperature 100 °C
Reaction Time 20 minutes
Heating Method Microwave Irradiation

| Typical Yield | >80% |

Table 2: Comparison of Microwave vs. Conventional Heating

Feature Microwave-Assisted Synthesis Conventional Oil Bath Heating
Reaction Time Minutes (e.g., 20 min)[14] Hours (e.g., 4-24 h)
Heating Direct, uniform heating of solvent/reagents[8] Indirect, slow heating via convection
Yield Often higher due to reduced side reactions Can be lower due to longer reaction times
Reproducibility High, with precise temperature control Variable, prone to temperature fluctuations

| Energy Efficiency | High[10] | Low |

Experimental Workflow Visualization

The overall process from setup to final product characterization can be visualized as a clear workflow.

Experimental_Workflow prep 1. Prepare Reactants & Catalyst (Under Inert Atmosphere) setup 2. Add Reagents to Microwave Vial prep->setup seal 3. Seal Vial and Place in Reactor setup->seal irradiate 4. Microwave Irradiation (100 °C, 20 min) seal->irradiate cool 5. Cool Reaction Vessel to < 50 °C irradiate->cool workup 6. Quench, Extract, and Concentrate cool->workup purify 7. Purify by Flash Chromatography workup->purify char 8. Characterize Product (NMR, MS, etc.) purify->char

Fig. 3: General workflow for microwave-assisted organic synthesis (MAOS).

Conclusion

The microwave-assisted Negishi coupling provides a rapid, efficient, and high-yielding route for the synthesis of 2',6'-dimethyl-L-tyrosine derivatives. This method significantly shortens reaction times from hours to minutes, reduces the potential for thermal decomposition of sensitive substrates, and offers excellent reproducibility.[15] For researchers in drug discovery and peptide science, this protocol represents a powerful tool for accessing valuable and complex unnatural amino acids, thereby accelerating the development of novel therapeutic agents.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Dmt-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the non-canonical amino acid 2',6'-dimethyl-L-tyrosine (Dmt) into peptides has become a pivotal strategy in modern drug discovery, particularly in the development of potent and selective opioid receptor modulators. The two methyl groups on the phenolic ring of Dmt provide significant steric hindrance, which can lock the peptide into a bioactive conformation, enhance receptor binding affinity, and increase resistance to enzymatic degradation. This modification has led to the development of analogues with remarkable pharmacological profiles, including potent agonists and antagonists for opioid receptors.

However, the very steric bulk that confers these desirable properties also presents significant challenges during solid-phase peptide synthesis (SPPS). Incomplete coupling reactions are a primary concern, potentially leading to deletion sequences and low overall yields. This document provides detailed application notes and protocols to address these challenges, enabling the successful synthesis, purification, and application of Dmt-containing peptides.

Challenges in SPPS of Dmt-Containing Peptides

The primary obstacle in the synthesis of Dmt-containing peptides is the steric hindrance imposed by the dimethylated aromatic ring of the Dmt residue. This steric bulk can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.

Key Challenges Include:

  • Low Coupling Efficiency: Standard coupling reagents and conditions may be insufficient to achieve complete coupling of Fmoc-Dmt-OH, resulting in deletion sequences and difficult purification.

  • Diketopiperazine (DKP) Formation: Peptides containing a Dmt-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore are susceptible to DKP formation, especially at the dipeptide stage. This intramolecular cyclization leads to cleavage of the dipeptide from the resin and a significant reduction in the final yield.

  • Aggregation: As with many peptide sequences, aggregation of the growing peptide chain on the solid support can hinder reagent access and lead to incomplete reactions.

To overcome these challenges, optimized protocols employing more potent coupling reagents, modified deprotection strategies, and careful selection of solid supports are essential.

Data Presentation: Performance of Dmt-Containing Peptides

The incorporation of Dmt has a profound impact on the pharmacological properties of peptides, particularly those targeting opioid receptors. The following tables summarize quantitative data on the receptor binding affinities and in vitro activities of notable Dmt-containing peptides.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Dmt-Containing Peptides

PeptideSequenceμ (mu) Receptor Ki (nM)δ (delta) Receptor Ki (nM)Reference
DALDAH-Tyr-D-Arg-Phe-Lys-NH₂1.6919300[1]
[Dmt¹]DALDAH-Dmt-D-Arg-Phe-Lys-NH₂0.143>10000[1][2]
UFP-505Dmt-Tic-Gly-NH-Bzl--
DIPP-NH₂[Ψ]Dmt-TicΨ[CH₂-NH]Phe-Phe-NH₂--

Note: '-' indicates data not available in the searched resources.

Table 2: In Vitro Agonist/Antagonist Activity of Dmt-Containing Peptides

PeptideReceptor TargetActivityPotency (IC₅₀ or pA₂)Reference
[Dmt¹]DALDAμ-Opioid ReceptorAgonistIC₅₀ = 0.05 nM (GPI assay)[3][4]
Dmt-Tic Pharmacophoreδ-Opioid ReceptorAntagonistHigh Potency
DIPP-NH₂[Ψ]δ-Opioid ReceptorAntagonistpA₂ = 8.3

GPI = Guinea Pig Ileum assay. pA₂ is a measure of antagonist potency.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.

Protocol 1: Standard Fmoc-SPPS Cycle for Dmt-Containing Peptides

This protocol outlines a single cycle of amino acid addition. Due to the steric hindrance of Dmt, a more potent coupling reagent like HATU or HBTU is recommended. A double coupling strategy is often necessary to ensure high coupling efficiency.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Dmt(tBu)-OH)

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole) - if using HBTU

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (First Coupling):

    • In a separate vessel, pre-activate Fmoc-Dmt(tBu)-OH (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Alternatively, for HBTU coupling, use Fmoc-Dmt(tBu)-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.).

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times).

  • Monitoring and Double Coupling:

    • Perform a Kaiser test on a small sample of resin beads. A blue color indicates incomplete coupling (free amines).

    • If the Kaiser test is positive, repeat the coupling step (Step 3) with a fresh solution of activated Fmoc-Dmt(tBu)-OH for another 1-2 hours.

    • After the second coupling, perform another Kaiser test. A negative result (yellow/colorless beads) indicates successful coupling.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) and proceed to the next deprotection/coupling cycle.

Protocol 2: Specialized Coupling using DMT/NMM/TsO⁻ for Hindered Residues

For exceptionally difficult couplings, a triazine-based coupling reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) can be effective.

Materials:

  • Fmoc-Dmt(tBu)-OH

  • Deprotected peptide-resin

  • DMT/NMM/TsO⁻

  • N-Methylmorpholine (NMM)

  • DMF

Procedure:

  • Prepare the Resin: Perform Fmoc deprotection as described in Protocol 1, Step 2.

  • Coupling:

    • In a reaction vessel, add the Fmoc-Dmt(tBu)-OH (2-3 equivalents).

    • Add DMT/NMM/TsO⁻ (2-3 equivalents).

    • Add NMM (4-6 equivalents).

    • Add DMF to swell the resin and dissolve the reagents.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the reaction for completion using the Kaiser test.

    • Wash the resin thoroughly with DMF and DCM.

Protocol 3: Cleavage and Deprotection

A standard cleavage cocktail for peptides containing acid-labile side-chain protecting groups and sensitive residues like tyrosine (and its analogue Dmt) is Reagent K.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Reagent K: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage:

    • Add Reagent K to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis by RP-HPLC

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • RP-HPLC system with a C18 column (preparative and analytical)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA). Filter the sample through a 0.45 µm filter.

  • Purification (Preparative RP-HPLC):

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Equilibrate the preparative C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A/5% B).

    • Inject the peptide solution.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient for a peptide like [Dmt¹]DALDA might be 5-45% B over 40 minutes. The optimal gradient should be determined empirically based on analytical HPLC of the crude material.

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peptide peak.

  • Analysis (Analytical RP-HPLC):

    • Analyze the collected fractions for purity on an analytical C18 column using a similar, but faster, gradient.

    • Pool the fractions with the desired purity (typically >95%).

  • Lyophilization: Freeze-dry the pooled pure fractions to obtain the final peptide as a white, fluffy powder.

  • Characterization: Confirm the identity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Experimental Workflow for SPPS of Dmt-Containing Peptides

SPPS_Workflow Resin Start: Resin (e.g., Rink Amide) Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-Dmt(tBu)-OH (HATU/DIPEA) Wash1->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive (Double Couple) Wash2 Wash (DMF/DCM) Kaiser->Wash2 Negative Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotect Cleave Cleavage & Deprotection (Reagent K) Repeat->Cleave After Final Cycle Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Analysis (LC-MS, Purity) Purify->Analyze Final Final Peptide (>95% Purity) Analyze->Final

Caption: General workflow for the solid-phase synthesis of a Dmt-containing peptide.

Opioid Receptor Signaling Pathway

Dmt-containing peptides often target opioid receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical signaling cascade following agonist binding.

GPCR_Signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (GPCR) G_Protein Inactive G-Protein (αβγ-GDP) Receptor->G_Protein Activates G_Active Active G-Protein (α-GTP + βγ) G_Protein->G_Active GDP/GTP Exchange AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP IonChannel Ca²⁺/K⁺ Channels Ca_Influx ↓ Ca²⁺ Influx IonChannel->Ca_Influx K_Efflux ↑ K⁺ Efflux IonChannel->K_Efflux Ligand Dmt-Peptide (Agonist) Ligand->Receptor Binds G_Active->AC α-GTP inhibits G_Active->IonChannel βγ modulates Response Cellular Response (e.g., Reduced Neuronal Excitability, Analgesia) cAMP->Response Ca_Influx->Response K_Efflux->Response

Caption: Simplified signaling pathway of an opioid receptor activated by a Dmt-peptide agonist.

Conclusion

The synthesis of Dmt-containing peptides, while challenging, is a highly rewarding endeavor for the development of novel therapeutics. The steric hindrance of the Dmt residue necessitates the use of optimized SPPS protocols, including potent coupling reagents and, potentially, double coupling strategies. Careful monitoring of reaction completion and the use of appropriate cleavage cocktails are critical for obtaining the desired peptide in high purity and yield. The protocols and data presented herein provide a comprehensive guide for researchers to successfully navigate the synthesis and application of these powerful peptidomimetics.

References

Application of 2',6'-Dimethyltyrosine in Pharmaceutical Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dimethyltyrosine (DMT) is a synthetically modified, sterically hindered aromatic amino acid that has emerged as a valuable tool in pharmaceutical drug development. Its incorporation into peptides, particularly those targeting G-protein coupled receptors (GPCRs), has been shown to significantly modulate their pharmacological properties. The two methyl groups on the tyrosine ring restrict the conformational flexibility of the peptide, leading to profound effects on receptor affinity, selectivity, potency, and metabolic stability. This document provides detailed application notes and protocols for the utilization of DMT in the design and development of novel therapeutic peptides, with a primary focus on opioid receptor ligands.

Key Applications of this compound

The unique structural characteristics of DMT make it a powerful tool for medicinal chemists to fine-tune the properties of bioactive peptides.

  • Enhanced Receptor Affinity and Potency: The substitution of Tyrosine with DMT at the N-terminus of opioid peptides often results in a significant increase in binding affinity and functional potency at opioid receptors. This is attributed to the constrained conformation of the DMT residue, which may favor the bioactive conformation for receptor binding. For instance, replacing Tyr with DMT in endomorphin-2 and morphiceptin (B1676752) analogs has led to compounds with high affinity for the μ-opioid receptor.[1] Similarly, the introduction of DMT into enkephalin analogues dramatically increased their biological activities in both guinea pig ileum (GPI) and mouse vas deferens (MVD) assays, indicating enhanced potency.

  • Modulation of Receptor Selectivity: The steric hindrance provided by the methyl groups of DMT can influence the interaction of the peptide with different receptor subtypes. This allows for the development of ligands with improved selectivity. For example, the replacement of Tyr with the more hydrophobic DMT in certain dipeptide antagonists resulted in new analogues with exceptional δ-opioid receptor affinity and selectivity.[2]

  • Increased Metabolic Stability: Peptides are often susceptible to degradation by peptidases, which limits their therapeutic potential. The incorporation of DMT can enhance the metabolic stability of peptides.[3] For example, DMT-substituted endomorphin-2 analogs remained intact after incubation with rat brain homogenate, demonstrating increased resistance to enzymatic degradation.[1]

  • Development of Biased Agonists: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), is a promising strategy for developing safer drugs with fewer side effects. The conformational constraints imposed by DMT can lead to biased signaling. For instance, a DMT-containing cyclic opioid peptide was shown to be a μ-receptor agonist biased toward β-arrestin recruitment.[4]

  • Probing Structure-Activity Relationships (SAR): DMT and its derivatives serve as valuable molecular probes to elucidate the structural requirements for receptor binding and activation. By systematically replacing tyrosine with DMT and other modified tyrosines, researchers can gain insights into the topochemical requirements of the receptor's binding pocket.

Quantitative Data Summary

The following tables summarize the quantitative data on the impact of DMT incorporation on the pharmacological properties of various opioid peptides.

Table 1: Opioid Receptor Binding Affinities of DMT-Containing Peptides

Peptide/PeptidomimeticReceptor SubtypeBinding Affinity (Ki, nM)Reference CompoundBinding Affinity (Ki, nM)Fold Change
H-Dmt-Tic-OHδ-opioid0.022H-Tyr-Tic-OH--
[Dmt¹]DALDAμ-opioidSubnanomolar[Tyr¹]DALDA--
Dmt-c[D-Lys-Phe-Asp]NH₂μ-opioid-Tyr-c[D-Lys-Phe-Asp]NH₂--
[Dmt¹, (R)-Nip²]EM-2μ-opioidExceptional AffinityEM-2--
[L-Dmt¹]Enkμ-opioid-Enk-356-fold increase
[L-Dmt¹]Enkδ-opioid-Enk-46-fold increase

Table 2: In Vitro and In Vivo Activity of DMT-Containing Peptides

PeptideAssayMeasured ParameterResultReference CompoundResult
[Dmt¹, (R)-Nip²]EM-2Hot-plate test (mice, i.c.v.)Antinociceptive activityProfound and long-lasting (170 min)EM-2Less potent
Dmt-c[D-Lys-Phe-Asp]NH₂Hot-plate testAntinociceptionImprovedTyr-c[D-Lys-Phe-Asp]NH₂-
Dmt-c[D-Lys-Phe-Asp]NH₂Gastrointestinal transitInhibitionSignificant--
[L-Dmt¹]EnkGuinea Pig Ileum (GPI) assayIC₅₀187-fold more potentEnk-
[L-Dmt¹]EnkMouse Vas Deferens (MVD) assayIC₅₀131-fold more potentEnk-

Experimental Protocols

This section provides detailed protocols for key experiments involved in the development and characterization of DMT-containing peptides.

Protocol 1: Synthesis of Boc-2',6'-dimethyl-L-tyrosine

This protocol describes a microwave-assisted Negishi coupling for the synthesis of the protected DMT precursor, Boc-2',6'-dimethyl-L-tyrosine.[5][6]

Materials:

  • Starting materials for the synthesis of the aryl iodide precursor

  • Organozinc reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Boc-L-iodotyrosine methyl ester

  • Microwave synthesizer

  • Solvents (e.g., THF, DMF)

  • Reagents for work-up and purification (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Synthesis of the Aryl Iodide Precursor: Synthesize the necessary 3,5-disubstituted-4-iodoanisole derivative according to established literature procedures.

  • Preparation of the Organozinc Reagent: Prepare the organozinc reagent from the corresponding organohalide.

  • Microwave-Assisted Negishi Coupling: a. In a microwave reaction vial, combine Boc-L-iodotyrosine methyl ester, the organozinc reagent, and the palladium catalyst in a suitable solvent like THF or DMF. b. Seal the vial and place it in the microwave synthesizer. c. Irradiate the reaction mixture at a predetermined temperature and time to drive the coupling reaction to completion.

  • Work-up and Purification: a. After the reaction is complete, cool the mixture and perform a standard aqueous work-up. b. Purify the crude product by column chromatography on silica gel to obtain Boc-2',6'-dimethyl-L-tyrosine methyl ester.

  • Saponification: a. Hydrolyze the methyl ester using a suitable base (e.g., LiOH) in a mixture of THF and water. b. Acidify the reaction mixture to precipitate the final product, Boc-2',6'-dimethyl-L-tyrosine. c. Collect the product by filtration and dry under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a DMT-Containing Peptide

This protocol outlines the standard Fmoc/tBu strategy for the synthesis of a peptide incorporating DMT.

Materials:

  • Fmoc-protected amino acids (including Fmoc-DMT-OH)

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

  • Coupling reagents (e.g., HBTU, HCTU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Cold diethyl ether

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling: a. Deprotect the Fmoc group from the resin using 20% piperidine in DMF. b. Wash the resin thoroughly with DMF. c. Activate the first Fmoc-protected amino acid with a coupling reagent and a base in DMF. d. Add the activated amino acid to the resin and allow it to react for 1-2 hours.

  • Chain Elongation (incorporating Fmoc-DMT-OH): a. Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. b. When incorporating DMT, use Fmoc-DMT-OH and follow the standard coupling procedure.

  • Cleavage and Deprotection: a. After the final amino acid has been coupled, wash the resin with DCM and dry it. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding cold diethyl ether. b. Centrifuge to pellet the peptide and wash with cold ether. c. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Protocol 3: Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a DMT-containing peptide for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ)

  • DMT-containing peptide (test compound)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the DMT-containing peptide (or a reference compound).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 4: [³⁵S]GTPγS Binding Assay for Functional Activity

This protocol measures the ability of a DMT-containing peptide to activate G-proteins, indicating its agonist or antagonist properties.

Materials:

  • Cell membranes expressing the opioid receptor and associated G-proteins

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog)

  • GDP

  • DMT-containing peptide (test compound)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, NaCl)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, GDP, and varying concentrations of the DMT-containing peptide.

  • Pre-incubation: Add the cell membrane preparation and pre-incubate for a short period.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC₅₀ (potency) and Emax (efficacy) values.

Protocol 5: In Vitro Peptide Stability Assay in Rat Brain Homogenate

This protocol assesses the metabolic stability of a DMT-containing peptide.

Materials:

  • DMT-containing peptide

  • Rat brain homogenate (e.g., 10% in PBS)

  • Incubator (37°C)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Incubation: Incubate the DMT-containing peptide at a known concentration with the rat brain homogenate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.

  • Protein Precipitation: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using an HPLC-MS/MS system to quantify the amount of the remaining intact peptide.

  • Data Analysis: Plot the percentage of the remaining peptide against time. Calculate the half-life (t₁/₂) of the peptide in the brain homogenate.

Visualizations

Signaling Pathway of a DMT-Modified Opioid Peptide

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMT-Peptide DMT-Peptide GPCR Opioid Receptor (GPCR) DMT-Peptide->GPCR Binds and Activates G_protein Gαβγ GPCR->G_protein Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GTP/GDP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Analgesia) CREB->Gene_Expression Modulates MAPK MAPK Pathway Beta_Arrestin->MAPK Activates Side_Effects Side Effects MAPK->Side_Effects Leads to

Caption: Opioid receptor signaling pathway activated by a DMT-peptide.

Experimental Workflow for DMT-Peptide Development

cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing cluster_analysis Analysis start Design DMT-Peptide synthesis Solid-Phase Peptide Synthesis start->synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization binding Receptor Binding Assay (Ki) characterization->binding functional Functional Assay ([³⁵S]GTPγS) binding->functional stability Metabolic Stability Assay (t½) functional->stability efficacy Analgesia Model (Hot-Plate Test) stability->efficacy side_effects Side Effect Profiling efficacy->side_effects sar SAR Analysis side_effects->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: Workflow for the development of DMT-containing therapeutic peptides.

Logical Relationship of DMT Structure to Function

cluster_properties Structural Properties cluster_effects Conformational & Functional Effects cluster_outcomes Pharmacological Outcomes DMT This compound (DMT) steric_hindrance Steric Hindrance (Methyl Groups) DMT->steric_hindrance hydrophobicity Increased Hydrophobicity DMT->hydrophobicity conf_constraint Conformational Constraint steric_hindrance->conf_constraint enzymatic_shielding Enzymatic Shielding steric_hindrance->enzymatic_shielding receptor_interaction Altered Receptor Interaction hydrophobicity->receptor_interaction conf_constraint->receptor_interaction potency Increased Potency receptor_interaction->potency selectivity Modulated Selectivity receptor_interaction->selectivity biased_agonism Biased Agonism receptor_interaction->biased_agonism stability Enhanced Stability enzymatic_shielding->stability

Caption: Relationship between DMT's structure and its pharmacological effects.

References

Application Notes and Protocols for Pd-Catalyzed C-H Dimethylation in the Synthesis of 2,6-Dimethyltyrosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 2,6-dimethyltyrosine (Dmt) and its analogs using a palladium-catalyzed C-H dimethylation strategy. This method offers an efficient and direct approach to obtaining these valuable non-canonical amino acids, which are of significant interest in drug discovery, particularly in the development of potent and selective opioid receptor modulators.

Introduction

(S)-2,6-dimethyltyrosine (Dmt) is a conformationally restricted, unnatural amino acid that has become a critical building block in medicinal chemistry. Its incorporation into peptides, particularly opioid receptor ligands, has been shown to enhance potency, selectivity, and metabolic stability. The ortho-dimethyl substitution on the tyrosine ring restricts the rotation of the side chain, which can lead to a more favorable binding conformation at the target receptor. Traditional multi-step syntheses of Dmt can be challenging and inefficient. The palladium-catalyzed C-H activation approach offers a more streamlined and atom-economical alternative for the synthesis of Dmt and its derivatives.[1]

This document outlines the key synthetic transformations, provides detailed experimental protocols, and summarizes the reaction optimization data for the Pd-catalyzed dimethylation of a tyrosine-derived picolinamide (B142947).

Synthetic Strategy Overview

The overall synthetic strategy involves a three-stage process:

  • Synthesis of the Picolinamide-Protected Tyrosine Substrate: The starting material, (S)-tyrosine, is first protected at the amino and carboxyl groups, and then a picolinamide (PA) directing group is installed on the amino group. This directing group is crucial for the regioselective C-H activation at the ortho positions of the phenolic ring.

  • Palladium-Catalyzed C-H Dimethylation: The picolinamide-protected tyrosine derivative undergoes a palladium-catalyzed C-H dimethylation reaction using an appropriate methyl source, typically methyl iodide (MeI).

  • Deprotection: The final step involves the removal of the protecting groups and the picolinamide directing group to yield the desired (S)-N-Boc-2,6-dimethyltyrosine.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-Boc-2,6-dimethyltyrosine

This protocol is based on the work of Zhang and Ma, who developed a short and efficient synthesis of (S)-N-Boc-2,6-dimethyltyrosine.[2][1]

Step 1: Synthesis of the Tyrosine-Derived Picolinamide Substrate

The synthesis of the picolinamide-protected tyrosine substrate is a multi-step process starting from (S)-tyrosine. This involves the protection of the amine and carboxylic acid functionalities, followed by the introduction of the picolinamide directing group.

Step 2: Pd-Catalyzed Dimethylation of the Tyrosine-Derived Picolinamide

To a solution of the tyrosine-derived picolinamide (1.0 equiv) in a suitable solvent, add Pd(OAc)₂ (0.1 equiv), an appropriate oxidant, and any necessary additives (see Table 1 for optimization details). Add methyl iodide (MeI) (5.0 equiv) and heat the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, and perform an aqueous work-up. The crude product is then purified by column chromatography.

Step 3: Deprotection to Yield (S)-N-Boc-2,6-dimethyltyrosine

The purified dimethylated intermediate is subjected to deprotection conditions to remove the picolinamide directing group and other protecting groups. This typically involves acidic or basic hydrolysis followed by purification to afford the final product, (S)-N-Boc-2,6-dimethyltyrosine.

Data Presentation

Table 1: Optimization of Pd-Catalyzed Dimethylation of Tyrosine-Derived Picolinamide
EntryPd Catalyst (mol %)Oxidant (equiv)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)Ag₂CO₃ (2.0)-Toluene (B28343)11012Low
2Pd(OAc)₂ (10)PhI(OAc)₂ (2.0)-Toluene1101230
3Pd(OAc)₂ (10)K₂S₂O₈ (2.0)-Toluene11012No Reaction
4Pd(OAc)₂ (10) Ag₂O (2.0) - Toluene 110 12 90
5PdCl₂ (10)Ag₂O (2.0)-Toluene1101275
6Pd(OAc)₂ (5)Ag₂O (2.0)-Toluene1101285
7Pd(OAc)₂ (10)Ag₂O (2.0)-DMF1101260
8Pd(OAc)₂ (10)Ag₂O (2.0)-Toluene902470

This table summarizes the optimization of the reaction conditions for the palladium-catalyzed dimethylation. The use of Pd(OAc)₂ as the catalyst and Ag₂O as the oxidant in toluene at 110 °C provided the highest yield of the desired product.

Application Notes: Synthesis of 2,6-Dimethyltyrosine Analogs

The palladium-catalyzed C-H dimethylation strategy can be extended to synthesize a variety of 2,6-dimethyltyrosine analogs with diverse functionalities at the 4-position of the phenyl ring. This allows for the fine-tuning of the steric and electronic properties of the amino acid, which can be crucial for optimizing its biological activity.[3][4]

Synthesis of 4-Substituted-2,6-dimethyltyrosine Analogs

A general approach for synthesizing these analogs involves starting with a 4-substituted phenylalanine derivative. A picolinamide directing group is installed, followed by the Pd-catalyzed C-H dimethylation. This methodology has been successfully applied to introduce a range of substituents at the 4-position, including electron-donating and electron-withdrawing groups.[3][4]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_core Core Reaction cluster_final Final Product Synthesis start (S)-Tyrosine protect Protection of Amino and Carboxyl Groups start->protect direct Installation of Picolinamide (PA) Directing Group protect->direct substrate Tyrosine-Derived Picolinamide Substrate direct->substrate dimethylation Pd-Catalyzed C-H Dimethylation (Pd(OAc)₂, MeI, Ag₂O, Toluene, 110°C) substrate->dimethylation intermediate Dimethylated Intermediate dimethylation->intermediate deprotection Removal of Protecting Groups and PA Directing Group intermediate->deprotection product (S)-N-Boc-2,6-dimethyltyrosine deprotection->product

Caption: Overall workflow for the synthesis of (S)-N-Boc-2,6-dimethyltyrosine.

catalytic_cycle pd2 Pd(II) complex Pd(II)-Substrate Complex pd2->complex Coordination substrate Tyr-PA substrate->complex ch_activation C-H Activation complex->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle oxidative_addition Oxidative Addition palladacycle->oxidative_addition meI MeI meI->oxidative_addition pd4 Pd(IV) Intermediate oxidative_addition->pd4 reductive_elimination Reductive Elimination pd4->reductive_elimination reductive_elimination->pd2 Regeneration of Pd(II) product Methylated Tyr-PA reductive_elimination->product

Caption: Proposed catalytic cycle for the Pd-catalyzed C-H methylation.

logical_relationship dmt 2,6-Dimethyltyrosine (Dmt) synthesis Pd-Catalyzed C-H Dimethylation dmt->synthesis opioid Opioid Receptor Modulators dmt->opioid analogs Dmt Analogs (e.g., 4-substituted) analogs->synthesis analogs->opioid drug_dev Drug Development synthesis->drug_dev drug_dev->opioid properties Enhanced Potency, Selectivity, and Metabolic Stability opioid->properties

Caption: Relationship between Dmt synthesis and its application in drug development.

References

Application Notes and Protocols for Utilizing 2',6'-Dimethyltyrosine (Dmt) in the Development of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',6'-Dimethyltyrosine (Dmt) is a synthetically modified, non-proteinogenic amino acid that has emerged as a valuable building block in the design and synthesis of bioactive peptides, particularly in the field of opioid research.[1][2][3][4][5][6][7] Its unique structural feature, the presence of two methyl groups on the phenolic ring of tyrosine, imparts significant conformational rigidity. This steric hindrance plays a crucial role in modulating the peptide's interaction with its target receptor, often leading to enhanced biological activity, receptor affinity, and selectivity.[1][4][5][6] Furthermore, the incorporation of Dmt can confer increased resistance to enzymatic degradation, thereby improving the peptide's in vivo stability and half-life.[1][8]

These application notes provide a comprehensive overview of the utility of Dmt in bioactive peptide development, along with detailed protocols for its incorporation and subsequent bioactivity assessment.

Key Applications of Dmt in Bioactive Peptides

The incorporation of Dmt into peptide sequences has been shown to offer several advantages:

  • Enhanced Receptor Affinity and Potency: Replacing the N-terminal Tyrosine with Dmt in opioid peptides frequently results in a significant increase in binding affinity and functional potency at opioid receptors (mu, delta, and kappa).[2][5][9][10]

  • Modulation of Receptor Selectivity: The steric bulk of the dimethylated ring can influence the conformational preferences of the peptide backbone, leading to altered selectivity for different receptor subtypes.[1][4] For instance, the Dmt-Tic pharmacophore is a well-established motif in potent and selective delta-opioid receptor antagonists.[2][3][5]

  • Increased Enzymatic Stability: The methyl groups can shield the adjacent peptide bonds from proteolytic cleavage, thereby enhancing the peptide's resistance to degradation by peptidases and extending its biological half-life.[1][8]

  • Probing Structure-Activity Relationships (SAR): Dmt serves as a powerful tool for elucidating the SAR of bioactive peptides by providing insights into the conformational requirements for receptor binding and activation.[3][9]

Quantitative Data on Dmt-Containing Peptides

The following tables summarize the quantitative data on the enhanced bioactivity of various Dmt-containing peptides compared to their native counterparts or other standards.

Table 1: Opioid Receptor Binding Affinities (Ki) of Dmt-Containing Compounds

CompoundReceptor SubtypeKi (nM)Reference
H-Dmt-NH-CH(3)Mu (µ)7.45[9]
MorphineMu (µ)~7.45[9]
Dmt-Tic containing peptidomimeticsDelta (δ)≤ 1[2][5]

Table 2: In Vitro Functional Activity of Dmt-Containing Peptides

PeptideAssayReceptorActivity (IC50 or pA2)Reference
H-Dmt-Tic-Asp-BidMouse Vas Deferens (MVD)Delta (δ) AgonistIC50 = 0.12 nM[3][11]
H-Tyr-Tic-Asp-BidMouse Vas Deferens (MVD)Delta (δ) AntagonistpA2 = 8.85[3][11]
H-Dft-Tic-Asp*-BidMouse Vas Deferens (MVD)Delta (δ) AntagonistpA2 = 8.95[3][11]
Deltorphin B (Dmt1 analogue)Mouse Vas Deferens (MVD)Delta (δ) AgonistIC50 = 0.32-0.53 nM[3][11]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of Dmt-containing bioactive peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Dmt-Containing Peptides

This protocol describes the standard Fmoc/tBu-based solid-phase synthesis of a generic Dmt-containing peptide.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Dmt-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if Cys is present)

  • HPLC grade water and acetonitrile (B52724)

  • Automated or manual peptide synthesizer

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For incorporating Dmt, use Fmoc-Dmt-OH in the corresponding coupling step.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Dmt-containing peptides for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta)

  • Dmt-containing peptide and other unlabeled competitor ligands

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Nonspecific binding control (e.g., naloxone)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 50 µL of radioligand at a concentration near its Kd

    • 50 µL of varying concentrations of the Dmt-containing peptide or other competitor ligands

    • For total binding, add 50 µL of assay buffer instead of a competitor.

    • For nonspecific binding, add 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM naloxone).

  • Incubation: Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by nonlinear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Diagram 1: Structural Comparison of Tyrosine and this compound

Caption: Chemical structures of Tyrosine and this compound.

Diagram 2: General Workflow for Solid-Phase Peptide Synthesis (SPPS)

start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash Wash coupling->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin final_deprotection->cleavage purification HPLC Purification cleavage->purification end Pure Peptide purification->end

Caption: A simplified workflow for solid-phase peptide synthesis.

Diagram 3: Simplified Opioid Receptor Signaling Pathway

ligand Dmt-Peptide (Agonist) receptor Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channels g_protein->ion_channel Modulation camp cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response ion_channel->cellular_response

Caption: A simplified diagram of the Gi/o-coupled opioid receptor signaling cascade.

References

2',6'-Dimethyltyrosine: A Key Building Block for Neurological Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',6'-Dimethyltyrosine (DMT) is a synthetically modified amino acid that has garnered significant attention in the field of medicinal chemistry, particularly in the design of potent and selective ligands for G-protein coupled receptors (GPCRs) implicated in neurological disorders. Its unique structural feature, the presence of two methyl groups on the phenolic ring of tyrosine, imparts conformational rigidity and alters the electronic properties of the molecule. This modification has proven to be a valuable tool for enhancing the binding affinity, selectivity, and in vivo stability of peptide-based drug candidates. While the most extensive application of DMT has been in the development of opioid receptor modulators for pain management, a significant neurological symptom, the principles of its utility can be extended to other GPCR targets relevant to a broader range of neurological and psychiatric conditions.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their drug discovery programs.

Application Notes

Enhancing Potency and Selectivity of GPCR Ligands

The incorporation of DMT into peptide sequences has been shown to dramatically increase their potency and selectivity for specific GPCR subtypes. The steric hindrance provided by the dimethyl groups can restrict the conformational freedom of the peptide backbone, forcing it into a bioactive conformation that is optimal for receptor binding. This is particularly evident in the field of opioid research, where DMT-containing peptides have yielded highly potent and selective agonists and antagonists for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2]

Key Applications:

  • Opioid Receptor Modulation: Design of potent analgesics with reduced side effects by tuning the selectivity profile of the ligand for different opioid receptor subtypes.[1]

  • Neuropeptide Analog Design: Exploration of DMT as a substitute for endogenous tyrosine or phenylalanine in other neuropeptide systems, such as those involving neurokinin, cholecystokinin, or somatostatin (B550006) receptors, to enhance their therapeutic potential.

Improving Metabolic Stability

A major challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The unnatural structure of DMT can render peptide analogs more resistant to enzymatic cleavage, thereby increasing their plasma half-life and bioavailability. This enhanced stability can lead to improved pharmacokinetic profiles and a longer duration of action, which is highly desirable for therapeutic agents targeting chronic neurological conditions.

Probing Structure-Activity Relationships (SAR)

DMT serves as a valuable tool for elucidating the structure-activity relationships of peptide ligands. By systematically replacing native aromatic amino acids with DMT, researchers can probe the importance of specific hydrophobic and steric interactions between the ligand and its receptor. This information is crucial for the rational design of next-generation drug candidates with optimized pharmacological properties.[3]

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative DMT-containing peptides at opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of DMT-Containing Peptides

Compound/Analogµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Reference(s)
[Dmt¹]Endomorphin-2 Analog (2')0.3299.8>10000[1]
[Dmt¹]Endomorphin-2 Analog (3')0.1515.3>10000[1]
[Dmt¹]Endomorphin-2 Analog (4')0.0691.83>10000[1]
H-Dmt-Tic-Gly-NH-CH2-Ph (1)0.4611.22030[4]
H-Dmt-Tic-Gly-NH-Ph (2)1.4813.91090[4]
H-Dmt-Tic-NH-CH2-Bid (3)19.91.61210[4]

Table 2: Functional Activity (IC50/EC50, nM) of DMT-Containing Peptides

Compound/AnalogMVD (δ-agonist) IC50 (nM)GPI (µ-agonist) IC50 (nM)Reference(s)
[Dmt¹]Endomorphin-2 Analog (2')>1000014.4[1]
[Dmt¹]Endomorphin-2 Analog (3')>100001.13[1]
[Dmt¹]Endomorphin-2 Analog (4')>10000 (pA2 = 8.15)0.12[1]
H-Dmt-Tic-Gly-NH-CH2-Ph (1)12.30.38[4]
H-Dmt-Tic-Gly-NH-Ph (2)8.30.88[4]
H-Dmt-Tic-NH-CH2-Bid (3)0.1610.1[4]

MVD: Mouse Vas Deferens assay; GPI: Guinea Pig Ileum assay.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a DMT-Containing Peptide

This protocol describes the manual synthesis of a generic DMT-containing peptide using Fmoc/tBu strategy on a Rink Amide resin to obtain a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-DMT(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)

  • Cold diethyl ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (blue color), repeat the coupling step.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, with the final coupling being the incorporation of Fmoc-DMT(tBu)-OH.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[5][6][7]

In Vitro Receptor Binding Assay (Radioligand Competition)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a DMT-containing compound for a GPCR, using the µ-opioid receptor as an example.

Materials:

  • Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]DAMGO (a selective µ-opioid agonist)

  • Test compound (DMT-containing peptide) at various concentrations

  • Non-specific binding control: Naloxone (10 µM)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add assay buffer, [³H]DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

    • Non-specific Binding: Add assay buffer, [³H]DAMGO, 10 µM Naloxone, and membrane suspension.

    • Competition: Add assay buffer, [³H]DAMGO, varying concentrations of the DMT-containing test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assay for Analgesia (Hot Plate Test)

This protocol describes the hot plate test in rodents, a common method to assess the central analgesic effects of compounds like DMT-containing opioid agonists.[8][9]

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Transparent cylindrical restrainer

  • Test animals (mice or rats)

  • Test compound (DMT-containing peptide) formulated for administration (e.g., intraperitoneal injection)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., morphine)

  • Timer

Protocol:

  • Acclimatization: Acclimatize the animals to the testing room and handling for at least 1-2 days before the experiment.

  • Baseline Measurement:

    • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5 °C).

    • Place an animal on the hot plate within the restrainer and start the timer.

    • Record the latency to the first sign of nociception, which can be licking a hind paw or jumping.

    • Immediately remove the animal from the hot plate upon observing the response. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Drug Administration:

    • Divide the animals into groups (vehicle, positive control, and different doses of the test compound).

    • Administer the respective treatments via the chosen route (e.g., i.p. injection).

  • Post-Treatment Testing:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

    • Compare the %MPE between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in response latency compared to the vehicle group indicates an analgesic effect.[10]

Visualizations

Signaling Pathway of the Mu-Opioid Receptor

mu_opioid_signaling cluster_effects Cellular Effects Ligand DMT-Peptide (Agonist) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel (K+ Channel) G_beta_gamma->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Analgesia) CREB->Gene_Expression Regulates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux leads to Neurotransmitter_Release Neurotransmitter Release Inhibition Ca_channel->Neurotransmitter_Release Ca2+ influx for

Caption: Mu-opioid receptor signaling cascade initiated by a DMT-peptide agonist.

Experimental Workflow for DMT-Peptide Drug Discovery

drug_discovery_workflow Synthesis Peptide Synthesis (with DMT) Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification In_Vitro In Vitro Screening Purification->In_Vitro Binding_Assay Receptor Binding Assay (Ki determination) In_Vitro->Binding_Assay Functional_Assay Functional Assay (cAMP, Ca2+) In_Vitro->Functional_Assay Lead_Optimization Lead Optimization (SAR) Binding_Assay->Lead_Optimization Functional_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Testing Lead_Optimization->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Behavioral_Model Behavioral Models (e.g., Hot Plate) In_Vivo->Behavioral_Model Preclinical Preclinical Development PK_PD->Preclinical Behavioral_Model->Preclinical

Caption: A typical workflow for the discovery of DMT-containing peptide therapeutics.

References

Application Notes and Protocols for Utilizing 2',6'-Dimethyltyrosine in Receptor Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dimethyltyrosine (DMT), a synthetically modified amino acid, has emerged as a critical tool in the field of receptor pharmacology, particularly in the study of G-protein coupled receptors (GPCRs). Its incorporation into peptide ligands, most notably for opioid and somatostatin (B550006) receptors, has been shown to significantly enhance receptor affinity, selectivity, and in vivo stability compared to their native tyrosine-containing counterparts. The steric hindrance provided by the two methyl groups on the tyrosine ring is believed to restrict the conformational flexibility of the peptide, favoring a bioactive conformation for receptor binding. This modification has led to the development of highly potent and selective agonists and antagonists, facilitating detailed investigation of receptor function and the development of novel therapeutic agents.

These application notes provide a comprehensive overview of the protocols and methodologies for utilizing DMT-containing ligands to study receptor interactions. This document includes detailed experimental procedures for peptide synthesis, radioligand binding assays, and functional bioassays, along with data presentation guidelines and visualizations of key workflows and signaling pathways.

Data Presentation: Quantitative Analysis of DMT-Containing Ligands

The incorporation of this compound into peptide ligands has a profound effect on their binding affinity and functional potency at various receptors. The following table summarizes key quantitative data for representative DMT-containing compounds, primarily at opioid receptors. While DMT has been explored in the context of other receptors, such as somatostatin receptors, extensive quantitative binding data in the public domain is less prevalent.

Compound Name/StructureReceptor TargetAssay TypeQuantitative ValueUnitsReference
H-Dmt-Tic-OHδ-opioidBinding Affinity (Ki)0.022nM[1]
H-Dmt-Tic-OHμ-opioidBinding Affinity (Ki)3300nM[1]
N-Me-Dmt-Tic-OHδ-opioidBinding Affinity (Ki)0.2nM[1]
N,N-(Me)2-Dmt-Tic-OHδ-opioidBinding Affinity (Ki)0.09nM[1]
H-Dmt-Tic-NH-CH(CH2-Bid)COOHδ-opioidBinding Affinity (Ki)0.042nM[1]
H-Dmt-Tic-NH-CH(CH2-Bid)COOHδ-opioidFunctional Assay (IC50)0.015nM[1]
[Dmt¹]DALDAμ-opioidFunctional Assay (EC50)0.05 ± 0.01nM[2]
H-Dmt-Tic-Asp-Bidδ-opioidFunctional Assay (IC50)0.12nM[3]
H-Dft-Tic-Asp-Bidδ-opioidFunctional Assay (pA2)8.95-[3]
H-Tyr-Tic-Asp*-Bidδ-opioidFunctional Assay (pA2)8.85-[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of DMT-Containing Peptides

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating this compound.

Materials:

  • Fmoc-protected amino acids (including Fmoc-DMT-OH)

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or equivalent coupling activator

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing disulfide-containing peptides)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-DMT-OH) and 3-5 equivalents of OxymaPure® in DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times).

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM (3-5 times) and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a DMT-containing peptide for a specific receptor (e.g., opioid or somatostatin receptors).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]DAMGO for μ-opioid receptor, [¹²⁵I]Tyr¹¹-Somatostatin-14 for somatostatin receptors)

  • Unlabeled DMT-containing test compound

  • Non-specific binding control (e.g., a high concentration of a known non-radiolabeled ligand like naloxone (B1662785) for opioid receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • 96-well filter plates (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation fluid

  • Scintillation counter

  • Cell harvester (optional)

Procedure:

  • Membrane Preparation: Thaw the receptor-expressing cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.

  • Assay Plate Setup:

    • Total Binding Wells: Add assay buffer.

    • Non-specific Binding (NSB) Wells: Add a high concentration of the non-specific binding control.

    • Competition Wells: Add serial dilutions of the DMT-containing test compound.

  • Radioligand Addition: Add the radiolabeled ligand at a concentration near its Kd to all wells.

  • Membrane Addition: Add the diluted cell membranes to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of the wells through the pre-soaked filter plate using a vacuum manifold or cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum (GPI) Bioassay

This ex vivo functional assay is primarily used to assess the agonist or antagonist activity of compounds at μ- and κ-opioid receptors.

Materials:

  • Male guinea pig (250-350 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)

  • Isotonic transducer and recording system

  • Electrical field stimulator

  • DMT-containing test compound

  • Reference agonists (e.g., morphine) and antagonists (e.g., naloxone)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Isolate a segment of the terminal ileum, approximately 10 cm from the ileocecal junction.

    • Gently flush the lumen with Krebs-Henseleit solution.

    • Cut the ileum into 2-3 cm segments.

  • Mounting the Tissue:

    • Mount a segment of the ileum in the organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

    • Attach one end of the tissue to a fixed hook and the other end to an isotonic transducer under a resting tension of approximately 1 g.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Electrical Stimulation:

    • Stimulate the tissue with single square-wave pulses (e.g., 0.5 ms (B15284909) duration, supramaximal voltage) at a frequency of 0.1 Hz to induce twitch contractions.

  • Drug Application:

    • Agonist Activity:

      • Once stable twitch responses are obtained, add cumulative concentrations of the DMT-containing test compound to the organ bath.

      • Record the inhibition of the twitch response.

      • Calculate the IC₅₀ value (the concentration that produces 50% of the maximal inhibition).

    • Antagonist Activity:

      • Obtain a dose-response curve for a reference agonist (e.g., morphine).

      • Wash the tissue and incubate with the DMT-containing test compound for a predetermined time (e.g., 20 minutes).

      • Repeat the dose-response curve for the reference agonist in the presence of the test compound.

      • A parallel rightward shift in the dose-response curve indicates competitive antagonism. Calculate the pA₂ value.

  • Data Analysis: Analyze the dose-response curves using appropriate pharmacological software to determine IC₅₀ or pA₂ values.

Mouse Vas Deferens (MVD) Bioassay

This ex vivo functional assay is primarily used to assess the agonist or antagonist activity of compounds at δ-opioid receptors.

Materials:

  • Male mouse (25-30 g)

  • Magnesium-free Krebs-Henseleit solution

  • Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)

  • Isotonic transducer and recording system

  • Electrical field stimulator

  • DMT-containing test compound

  • Reference agonists (e.g., [D-Pen²,D-Pen⁵]enkephalin - DPDPE) and antagonists (e.g., naltrindole)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a mouse.

    • Isolate the vasa deferentia.

    • Carefully clean the tissues of fat and connective tissue.

  • Mounting the Tissue:

    • Mount a single vas deferens in the organ bath containing magnesium-free Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

    • Attach one end to a fixed hook and the other to an isotonic transducer under a resting tension of approximately 0.5 g.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Electrical Stimulation:

    • Stimulate the tissue with trains of pulses (e.g., 2-5 pulses at 10 Hz every 30 seconds, 1 ms duration, supramaximal voltage) to induce twitch contractions.

  • Drug Application:

    • Agonist Activity:

      • Once stable twitch responses are obtained, add cumulative concentrations of the DMT-containing test compound to the organ bath.

      • Record the inhibition of the twitch response.

      • Calculate the IC₅₀ value.

    • Antagonist Activity:

      • Obtain a dose-response curve for a reference δ-agonist (e.g., DPDPE).

      • Wash the tissue and incubate with the DMT-containing test compound.

      • Repeat the dose-response curve for the reference agonist in the presence of the test compound.

      • Calculate the pA₂ value from the parallel rightward shift of the dose-response curve.

  • Data Analysis: Analyze the dose-response curves using appropriate pharmacological software to determine IC₅₀ or pA₂ values.

Mandatory Visualizations

Experimental Workflows

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash_dmf Wash (DMF) deprotection->wash_dmf coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) coupling->wash_dmf Repeat for each AA wash_dmf->deprotection wash_dmf->coupling wash_dcm Wash (DCM) wash_dmf->wash_dcm Final Wash cleavage Cleavage from Resin (TFA Cocktail) wash_dcm->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end End: Purified Peptide analysis->end Radioligand_Binding_Workflow start Start: Prepare Reagents plate_setup Set up 96-well Plate (Total, NSB, Competition) start->plate_setup add_radioligand Add Radiolabeled Ligand plate_setup->add_radioligand add_membranes Add Receptor Membranes add_radioligand->add_membranes incubation Incubate to Equilibrium add_membranes->incubation filtration Terminate by Filtration incubation->filtration washing Wash to Remove Unbound Ligand filtration->washing scintillation Add Scintillation Cocktail & Count washing->scintillation data_analysis Data Analysis (IC50, Ki Calculation) scintillation->data_analysis end End: Binding Affinity Determined data_analysis->end Opioid_Signaling cluster_membrane Plasma Membrane receptor μ/δ Opioid Receptor (GPCR) g_protein Gi/o Protein (αβγ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac αi inhibits ion_channel K+ Channel g_protein->ion_channel βγ activates camp ↓ cAMP ac->camp hyperpolarization Hyperpolarization ion_channel->hyperpolarization ligand DMT-Containing Agonist ligand->receptor pka ↓ PKA Activity camp->pka cellular_response ↓ Neuronal Excitability (Analgesia) pka->cellular_response hyperpolarization->cellular_response Somatostatin_Signaling cluster_membrane Plasma Membrane sstr2 SSTR2 (GPCR) g_protein Gi Protein (αβγ) sstr2->g_protein Activation ptp Protein Tyrosine Phosphatase (SHP-1) sstr2->ptp Activation ac Adenylyl Cyclase g_protein->ac αi inhibits camp ↓ cAMP ac->camp mapk ↓ MAPK Pathway (ERK1/2) ptp->mapk apoptosis ↑ Apoptosis ptp->apoptosis ligand DMT-Containing Somatostatin Analog ligand->sstr2 proliferation ↓ Cell Proliferation camp->proliferation mapk->proliferation

References

Application Notes and Protocols for ¹H NMR Spectroscopy Analysis of 2',6'-Dimethyltyrosine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dimethyltyrosine (DMT) is a synthetic amino acid analog of tyrosine that has garnered significant interest in drug discovery and development.[1][2] Its incorporation into peptides, particularly those targeting opioid receptors, has been shown to enhance potency and selectivity.[1][2] The steric hindrance provided by the two methyl groups on the aromatic ring restricts the conformational flexibility of the molecule, leading to improved binding affinity and biological activity. This document provides detailed protocols for the synthesis and ¹H NMR analysis of (S)-2',6'-Dimethyltyrosine, along with relevant data and visualizations to aid researchers in their studies.

Data Presentation

¹H NMR Spectral Data of (S)-2',6'-Dimethyltyrosine

The following table summarizes the ¹H NMR spectral data for (S)-2',6'-Dimethyltyrosine. The data was acquired in D₂O on a 500 MHz spectrometer.[1] For comparison, typical ¹H NMR chemical shifts for the parent amino acid, L-tyrosine, are also included.

Proton Assignment (S)-2',6'-Dimethyltyrosine L-Tyrosine (Typical)
Solvent D₂OD₂O
Spectrometer Frequency 500 MHzVarious
Aromatic (H-3', H-5') 6.38 ppm (s, 2H)7.19 ppm (d, J=8.4 Hz, 2H)
α-CH 3.88 ppm (t, J=8.2 Hz, 1H)3.94 ppm (t, J=6.4 Hz, 1H)
β-CH₂ 3.01 ppm (dd, J=14.7, 8.5 Hz, 1H)3.20 ppm (dd, J=14.0, 6.0 Hz, 1H)
2.86 ppm (dd, J=14.7, 7.9 Hz, 1H)3.05 ppm (dd, J=14.0, 7.6 Hz, 1H)
Ar-CH₃ 2.01 ppm (s, 6H)N/A

s: singlet, d: doublet, t: triplet, dd: doublet of doublets. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Experimental Protocols

Synthesis of (S)-2',6'-Dimethyltyrosine

This protocol is adapted from the work of Tu et al. (2018).[1]

Materials:

  • (Z)-2-acetamido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoate

  • [Rh(1,5-COD)(R,R-DIPAMP)]BF₄ (chiral catalyst)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Deionized water

Procedure:

  • In a high-pressure reaction vessel, dissolve (Z)-2-acetamido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoate in methanol.

  • Add the chiral catalyst, [Rh(1,5-COD)(R,R-DIPAMP)]BF₄, to the solution. The catalyst loading should be approximately 1 mol%.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 60 psi.

  • Heat the reaction mixture to 60°C and stir for the required reaction time (monitor by TLC or LC-MS).

  • After the reaction is complete, carefully vent the hydrogen gas and cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in deionized water.

  • Neutralize the aqueous solution to a pH of 6-7 by the slow addition of a saturated sodium bicarbonate solution. A white precipitate will form.

  • Collect the white solid by filtration.

  • Wash the solid with cold deionized water.

  • Dry the solid under vacuum to yield (S)-2',6'-Dimethyltyrosine.

¹H NMR Spectroscopy Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized (S)-2',6'-Dimethyltyrosine.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). For quantitative NMR, a known amount of an internal standard can be added.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (for a 500 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.

  • Spectral Width (SW): A range appropriate for ¹H NMR of organic molecules, typically 0-12 ppm.

  • Temperature: 298 K (25°C).

3. Data Processing (using software such as MestReNova):

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (HDO in D₂O, typically around 4.79 ppm at 25°C).

  • Peak Picking: Identify and label the chemical shifts of all peaks.

  • Integration: Integrate the area under each peak to determine the relative ratios of the different types of protons.

  • Multiplicity Analysis: Determine the splitting pattern (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for coupled protons.

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow Synthesis and Purification of (S)-2',6'-Dimethyltyrosine cluster_synthesis Asymmetric Hydrogenation cluster_workup Work-up and Purification start Starting Material: (Z)-2-acetamido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoate reaction Reaction Conditions: [Rh(1,5-COD)(R,R-DIPAMP)]BF₄ H₂, 60 psi, 60°C, MeOH start->reaction product Crude Product reaction->product concentrate Concentration (remove MeOH) product->concentrate dissolve Dissolution in H₂O concentrate->dissolve neutralize Neutralization (sat. NaHCO₃, pH 6-7) dissolve->neutralize precipitate Precipitation neutralize->precipitate filter Filtration precipitate->filter dry Drying under vacuum filter->dry final_product Final Product: (S)-2',6'-Dimethyltyrosine dry->final_product

Caption: Workflow for the synthesis of (S)-2',6'-Dimethyltyrosine.

Opioid Receptor Signaling Pathway

This compound is a key component in ligands that modulate opioid receptor signaling. The diagram below illustrates a simplified G-protein coupled signaling cascade initiated by the activation of an opioid receptor.

Opioid_Signaling Simplified Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Opioid Ligand (e.g., containing DMT) receptor Opioid Receptor (GPCR) ligand->receptor Binding g_protein Heterotrimeric G-protein (Gαβγ) receptor->g_protein Activation g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase camp cAMP adenylyl_cyclase->camp Conversion g_alpha->adenylyl_cyclase Inhibition atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activation cellular_response Downstream Cellular Response (e.g., analgesia) pka->cellular_response Phosphorylation Cascade

Caption: G-protein signaling cascade of an opioid receptor.

References

employing 2',6'-Dimethyltyrosine as a fluorescent probe in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

Clarification on the Use of 2',6'-Dimethyltyrosine in Fluorescence Studies

Based on a comprehensive review of scientific literature, it is important to clarify that This compound (DMT) is not utilized as an intrinsic fluorescent probe in biological systems. While the parent amino acid, L-tyrosine, possesses native fluorescence, the addition of two methyl groups to the phenol (B47542) ring in DMT alters its properties. Scientific research primarily focuses on the use of DMT as a synthetic amino acid incorporated into peptides to enhance their stability, receptor affinity, and biological activity, particularly in the development of opioid receptor ligands and antioxidants.

Peptides containing DMT can, however, be rendered fluorescent for biological applications by conjugating them with an external fluorescent dye. This approach allows researchers to leverage the specific properties conferred by DMT while enabling visualization and tracking of the peptide in biological systems.

This document provides an overview of the fluorescent properties of the parent molecule, L-Tyrosine, for reference, and outlines a general protocol for the fluorescent labeling of a peptide containing this compound.

Photophysical Properties of L-Tyrosine

For researchers interested in the intrinsic fluorescence of the parent amino acid, the following table summarizes the key photophysical properties of L-Tyrosine.

PropertyValueConditions
Excitation Maximum (λex)274 nmIn water, 0.1 M phosphate (B84403) buffer, pH 7
Emission Maximum (λem)303 nmIn water, 0.1 M phosphate buffer, pH 7
Molar Extinction Coefficient1,405 cm⁻¹/MAt 274.2 nm
Fluorescence Quantum Yield (Φ)0.13In water, 0.1 M phosphate buffer, pH 7[1]

Application Notes: Fluorescent Labeling of DMT-Containing Peptides

While DMT itself is not a fluorescent probe, its incorporation into synthetic peptides is a valuable strategy in drug discovery and molecular biology. To visualize these peptides in biological systems, they are typically labeled with a reactive fluorescent dye. This process involves a covalent reaction between the dye and a functional group on the peptide.

Advantages of Labeling DMT-Containing Peptides:

  • Specificity: The peptide's sequence dictates its biological target, and the fluorescent label allows for specific visualization of this interaction.

  • Stability: DMT can enhance the proteolytic stability of the peptide, leading to a longer-lasting probe.

  • Versatility: A wide range of fluorescent dyes with different spectral properties can be used, allowing for multiplexing with other fluorescent probes.

Considerations for Labeling:

  • Labeling Site: The fluorescent dye can be attached to the N-terminus of the peptide, the C-terminus, or the side chain of another amino acid (e.g., lysine, cysteine). The choice of labeling site should be carefully considered to minimize interference with the peptide's biological activity.

  • Choice of Dye: The selection of the fluorescent dye depends on the specific application, including the available excitation sources, the desired emission wavelength, and the experimental environment (e.g., pH, presence of quenching agents).

  • Purification: After the labeling reaction, it is crucial to purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide to ensure accurate experimental results.

Experimental Protocols

General Protocol for Fluorescent Labeling of a DMT-Containing Peptide

This protocol describes a general method for labeling the N-terminus of a peptide containing this compound with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • DMT-containing peptide (synthesized with a free N-terminal amine)

  • Amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor™ NHS Ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification system (e.g., reverse-phase high-performance liquid chromatography - RP-HPLC)

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve the DMT-containing peptide in the labeling buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Prepare a stock solution of the amine-reactive fluorescent dye in anhydrous DMF or DMSO at a concentration of 10 mg/mL. This should be done immediately before use.

  • Labeling Reaction: Add a 5-10 fold molar excess of the reactive dye solution to the peptide solution. The reaction mixture should be incubated for 1-2 hours at room temperature in the dark, with gentle stirring.

  • Purification: Purify the fluorescently labeled peptide from the reaction mixture using RP-HPLC. A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly used for elution.

  • Verification: Collect the fractions corresponding to the fluorescently labeled peptide. Confirm the identity and purity of the product by mass spectrometry and analytical RP-HPLC.

  • Lyophilization: Lyophilize the purified, fluorescently labeled peptide to obtain a stable powder.

  • Storage: Store the lyophilized fluorescent peptide at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_labeling Fluorescent Labeling Solid_Phase_Peptide_Synthesis Solid-Phase Peptide Synthesis (Incorporate DMT) Cleavage_and_Deprotection Cleavage & Deprotection Solid_Phase_Peptide_Synthesis->Cleavage_and_Deprotection Purification_of_Peptide Purification of Peptide (RP-HPLC) Cleavage_and_Deprotection->Purification_of_Peptide Lyophilization_of_Peptide Lyophilization Purification_of_Peptide->Lyophilization_of_Peptide Dissolve_Peptide_and_Dye Dissolve Peptide & Dye Lyophilization_of_Peptide->Dissolve_Peptide_and_Dye Labeling_Reaction Labeling Reaction (e.g., NHS ester chemistry) Dissolve_Peptide_and_Dye->Labeling_Reaction Purification_of_Labeled_Peptide Purification of Labeled Peptide (RP-HPLC) Labeling_Reaction->Purification_of_Labeled_Peptide Final_Product Lyophilized Fluorescent DMT-Peptide Purification_of_Labeled_Peptide->Final_Product

Caption: Workflow for the synthesis and fluorescent labeling of a DMT-containing peptide.

hypothetical_signaling_pathway Fluorescent_DMT_Peptide Fluorescent DMT-Peptide (Ligand) Receptor Cell Surface Receptor (e.g., GPCR) Fluorescent_DMT_Peptide->Receptor Binding Microscopy Fluorescence Microscopy (Visualize Ligand Binding) Fluorescent_DMT_Peptide->Microscopy G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway study using a fluorescently labeled DMT-peptide.

References

Application Notes and Protocols for 2',6'-Dimethyltyrosine-Conjugated Peptides in Oxidative Stress Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The study of protein oxidation is crucial for understanding the molecular mechanisms underlying these conditions and for the development of novel therapeutic strategies. 2',6'-Dimethyltyrosine (DMT) is a synthetic amino acid analog of tyrosine. The incorporation of DMT into peptides has been shown to enhance their stability and biological activity. Due to the antioxidant properties of the tyrosine phenolic ring, DMT-conjugated peptides are emerging as valuable tools for investigating and mitigating oxidative stress. The methyl groups at the 2' and 6' positions of the phenolic ring are thought to enhance the radical scavenging ability and protect against enzymatic degradation, making these peptides robust probes and potential therapeutics.

These application notes provide an overview of the synthesis and application of DMT-conjugated peptides for studying oxidative stress and include detailed protocols for their use in cell-based assays.

Mechanism of Action

The antioxidant activity of tyrosine-containing peptides is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals. The resulting tyrosyl radical can be stabilized by resonance. The introduction of electron-donating methyl groups at the 2' and 6' positions of the tyrosine ring in DMT is hypothesized to further stabilize the phenoxyl radical, thereby enhancing the antioxidant capacity. Additionally, these methyl groups provide steric hindrance, which can protect the peptide from proteolytic degradation, thus increasing its biological half-life.

Synthesis of this compound-Conjugated Peptides

The synthesis of DMT-conjugated peptides is typically achieved through solid-phase peptide synthesis (SPPS). A key precursor is the protected form of DMT, commonly Boc-2',6'-dimethyl-L-tyrosine.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a DMT-Conjugated Peptide

This protocol outlines the manual synthesis of a generic DMT-containing peptide (e.g., DMT-Gly-Phe-Lys) using Boc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids (Boc-Gly-OH, Boc-Phe-OH, Boc-Lys(2-Cl-Z)-OH)

  • Boc-2',6'-dimethyl-L-tyrosine (Boc-DMT-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Lysine):

    • Dissolve Boc-Lys(2-Cl-Z)-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Subsequent Amino Acid Couplings (Phenylalanine, Glycine, DMT):

    • Repeat steps 2 and 3 for each subsequent amino acid (Boc-Phe-OH, Boc-Gly-OH, and finally Boc-DMT-OH).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Application: In Vitro Assessment of Antioxidant Activity

DMT-conjugated peptides can be assessed for their ability to protect cells from oxidative stress induced by various agents.

Experimental Workflow for Assessing Cytoprotective Effects

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., SH-SY5Y, HeLa) pretreatment Pre-treat cells with DMT-Peptide cell_culture->pretreatment peptide_prep Prepare DMT-Peptide Stock Solution peptide_prep->pretreatment induce_stress Induce Oxidative Stress (e.g., H2O2, rotenone) pretreatment->induce_stress Wash incubation Incubate induce_stress->incubation ros_measurement Measure Intracellular ROS (e.g., DCFDA assay) incubation->ros_measurement viability_assay Assess Cell Viability (e.g., MTT assay) incubation->viability_assay protein_oxidation Analyze Protein Oxidation (Western Blot for 4-HNE) incubation->protein_oxidation

Caption: Workflow for evaluating the cytoprotective effects of DMT-peptides.

Protocol: Measurement of Intracellular ROS using DCFDA Assay

This protocol details the use of 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels in cells pre-treated with a DMT-conjugated peptide.

Materials:

  • Human cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DMT-conjugated peptide

  • Hydrogen peroxide (H₂O₂)

  • DCFDA (handle with care, light-sensitive)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Peptide Pre-treatment:

    • Prepare serial dilutions of the DMT-conjugated peptide in serum-free medium (e.g., 1, 5, 10, 25, 50 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium only).

    • Incubate for 1-2 hours at 37°C.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium (e.g., 100 µM).

    • Remove the peptide-containing medium, wash cells once with PBS.

    • Add 100 µL of the H₂O₂ solution to all wells except for the negative control wells (add medium only).

    • Incubate for 1 hour at 37°C.

  • DCFDA Staining:

    • Prepare a 10 µM working solution of DCFDA in PBS.

    • Remove the H₂O₂ solution and wash the cells twice with warm PBS.

    • Add 100 µL of the DCFDA working solution to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells once with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Data Presentation

Quantitative data should be presented clearly to allow for easy comparison between different treatment groups.

Table 1: Effect of DMT-Peptide on H₂O₂-Induced ROS Production and Cell Viability

Treatment GroupDMT-Peptide (µM)Relative Fluorescence Units (RFU)% Cell Viability
Control (untreated)0100 ± 8100 ± 5
H₂O₂ (100 µM)0450 ± 2555 ± 6
H₂O₂ + DMT-Peptide1410 ± 2262 ± 7
H₂O₂ + DMT-Peptide5325 ± 1875 ± 5
H₂O₂ + DMT-Peptide10210 ± 1588 ± 4
H₂O₂ + DMT-Peptide25155 ± 1294 ± 3
H₂O₂ + DMT-Peptide50120 ± 996 ± 4

Data are represented as mean ± standard deviation.

Investigation of Signaling Pathways

DMT-conjugated peptides can be used to study how antioxidant intervention modulates key signaling pathways involved in the cellular response to oxidative stress, such as the Nrf2-Keap1 and MAPK pathways.

Nrf2-Keap1 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and degradation. Upon exposure to oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for protective enzymes. DMT-peptides may help maintain a reduced intracellular environment, thus modulating Nrf2 activation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros ROS keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Oxidizes Keap1 dmt_peptide DMT-Peptide dmt_peptide->ros Scavenges keap1_mod Modified Keap1 keap1_nrf2->keap1_mod ub_proteasome Ubiquitination & Proteasomal Degradation keap1_nrf2->ub_proteasome Basal State nrf2_free Nrf2 nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation keap1_mod->nrf2_free Releases nrf2_maf_are Nrf2-Maf-ARE Complex nrf2_nuc->nrf2_maf_are maf Maf maf->nrf2_maf_are are ARE are->nrf2_maf_are antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) nrf2_maf_are->antioxidant_genes Transcription

Caption: Nrf2-Keap1 signaling pathway in response to oxidative stress.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling cascades, including JNK, p38, and ERK, are activated by oxidative stress and can lead to either cell survival or apoptosis. DMT-peptides can be used to investigate how scavenging ROS affects the phosphorylation and activation of these kinases.

G ros ROS ask1 ASK1 ros->ask1 Activates dmt_peptide DMT-Peptide dmt_peptide->ros Scavenges jnk_p38 JNK / p38 ask1->jnk_p38 Phosphorylates ap1 AP-1 jnk_p38->ap1 Activates apoptosis Apoptosis ap1->apoptosis Transcription of pro-apoptotic genes

Caption: A simplified MAPK (JNK/p38) signaling pathway leading to apoptosis.

Protocol: Western Blot Analysis of Phosphorylated JNK

Materials:

  • Cells treated as described in the DCFDA assay protocol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the chemiluminescent substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total-JNK and anti-beta-actin antibodies for normalization.

Conclusion

This compound-conjugated peptides represent a promising class of molecules for the study of oxidative stress. Their enhanced stability and potent antioxidant properties make them valuable tools for elucidating the roles of protein oxidation in disease and for the preclinical evaluation of antioxidant therapeutic strategies. The protocols and information provided herein serve as a guide for researchers to effectively utilize these peptides in their studies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',6'-Dimethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2',6'-dimethyl-L-tyrosine (Dmt). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of this valuable unnatural amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 2',6'-dimethyl-L-tyrosine considered challenging?

The synthesis of 2',6'-dimethyl-L-tyrosine is often described as difficult and costly due to several factors.[1][2][3] Key challenges include installing the desired L-stereochemistry with high purity, which can require expensive chiral catalysts.[2] Additionally, the key carbon-carbon bond-forming steps, such as Negishi coupling, can be sensitive and require careful optimization to achieve good yields.[1][2]

Q2: What are the common synthetic strategies for preparing 2',6'-dimethyl-L-tyrosine?

Several synthetic routes have been developed. A notable and relatively rapid method involves a three-step synthesis where the key step is a microwave-assisted Negishi cross-coupling reaction.[1][2][3] Other approaches include the asymmetric hydrogenation of a propenoate precursor, which often employs expensive chiral rhodium catalysts.[2] A Chinese patent also describes a method aimed at preserving high chiral purity by avoiding harsh acidic or basic conditions that could cause racemization.[4]

Q3: What are the advantages of using a microwave-assisted Negishi coupling for the synthesis?

Microwave-assisted synthesis can be highly effective for challenging Negishi cross-coupling reactions.[2] This technique can accelerate the reaction, improve yields, and allow for a more rapid synthesis of Boc-protected 2',6'-dimethyl-L-tyrosine.[1][2]

Q4: How can I ensure high enantiomeric purity of the final product?

High enantiomeric purity (ee value) is crucial. One patented method emphasizes avoiding strong acids and bases during the preparation process, which are known to potentially cause chiral inversion.[4] This method reports achieving an ee value above 99%.[4] When using methods like asymmetric hydrogenation, the choice of a highly effective chiral catalyst, such as [Rh(1,5-COD)(R,R-DIPAMP)]BF4, is critical, although it can be expensive.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2',6'-dimethyl-L-tyrosine, particularly focusing on the microwave-assisted Negishi coupling route.

Problem Potential Cause Recommended Solution
Low Yield in Negishi Coupling Inefficient catalyst activity or insufficient catalyst loading.Increase the molar percentage of the palladium catalyst (e.g., Pd2(dba)3) and the ligand (e.g., SPhos). For instance, increasing from a lower percentage to 5 mol % Pd2(dba)3 and 10 mol % SPhos has been shown to improve yields significantly (from 34% to 56%).[2]
Suboptimal reaction temperature or time.Utilize a microwave reactor to maintain a consistent and high temperature (e.g., 110 °C) for a sufficient duration (e.g., 2 hours).[2][5]
Difficulty in Product Purification Presence of unreacted starting materials or side products.After the Negishi coupling, the reaction mixture can be directly added to a silica (B1680970) column for purification. A gradient elution, for example with hexanes and ethyl acetate, can be effective.[5] For the final product, purification can be achieved through filtration and washing after precipitation from an aqueous solution.[4]
Incomplete Hydrolysis of Methyl Ester Insufficient amount of hydrolyzing agent or reaction time.Use a sufficient excess of a base like lithium hydroxide (B78521) (LiOH) in a mixture of solvents like THF and water.[5] Allow the reaction to proceed at room temperature until completion, which can be monitored by TLC or LC-MS.
Potential Racemization Exposure to harsh acidic or basic conditions.In the final deprotection or hydrolysis steps, carefully control the pH and temperature. The use of milder conditions is recommended to preserve the stereochemical integrity of the amino acid.[4]

Experimental Protocols

Protocol 1: Rapid Three-Step Synthesis of Boc-2',6'-dimethyl-L-tyrosine

This protocol is based on a microwave-assisted Negishi coupling reaction.[1][2]

Step 1: Synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

  • To a dry flask, add triphenylphosphine (B44618) (PPh3) and imidazole.

  • Place the flask under an inert atmosphere and add dichloromethane (B109758) (DCM).

  • After the solids have dissolved, add iodine (I2) portion-wise.

  • Allow the mixture to stir for 5 minutes.

  • Add a solution of Boc-L-Ser-OMe in DCM.

  • Monitor the reaction for completion, then proceed with workup and purification.

Step 2: Microwave-Assisted Negishi Coupling

  • In a microwave-safe vessel, combine the iodo-alanine derivative from Step 1, zinc dust, and a catalytic amount of iodine in DMF.

  • Add 3,5-dimethyl-4-iodophenol, the palladium catalyst (Pd2(dba)3), and the ligand (SPhos).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 110 °C and maintain for 2 hours.[2][5]

  • After cooling, purify the crude product directly via silica gel chromatography.

Step 3: Hydrolysis of the Methyl Ester

  • Dissolve the product from Step 2 in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add a solution of lithium hydroxide (LiOH) dropwise.

  • Stir the reaction at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture to precipitate the final product, Boc-2',6'-dimethyl-L-tyrosine.

  • Collect the product by filtration, wash, and dry.

Quantitative Data Summary
Reaction Step Product Reported Yield Purity (HPLC) Reference
Negishi Coupling (Optimized)(S)-methyl 3-(4-hydroxy-2,6-dimethylphenyl)-2-((tert-butoxycarbonyl)amino)propanoate56%Not specified[2][5]
Methyl Ester HydrolysisBoc-(S)-2',6'-dimethyl-L-tyrosine75%>99% (e.r. 99:1)[5]
Patented Synthesis Method(S)-2',6'-dimethyl L-Tyrosine methyl ester88.5%98.1%[4]
Patented Synthesis MethodO-benzyloxy-(S)-2',6'-dimethyl L-Tyrosine methyl ester89%98.3%[4]

Visualizations

Experimental Workflow: Microwave-Assisted Synthesis

G cluster_0 Step 1: Iodination cluster_1 Step 2: Negishi Coupling cluster_2 Step 3: Hydrolysis Boc_Ser_OMe Boc-L-Ser-OMe Iodo_Ala (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Boc_Ser_OMe->Iodo_Ala PPh3, I2, Imidazole, DCM Coupling_Reactants Iodo-Ala Derivative + 3,5-dimethyl-4-iodophenol Coupled_Product Coupled Methyl Ester Coupling_Reactants->Coupled_Product Pd2(dba)3, SPhos, Zn, I2 (cat.), DMF, Microwave (110°C) Final_Product Boc-2',6'-dimethyl-L-tyrosine Coupled_Product->Final_Product LiOH, THF/H2O G Start Low Yield in Negishi Coupling Check_Catalyst Check Catalyst Loading (Pd2(dba)3 and SPhos) Start->Check_Catalyst Increase_Catalyst Increase Catalyst and Ligand Concentration Check_Catalyst->Increase_Catalyst Is it low? Check_Conditions Review Reaction Conditions Check_Catalyst->Check_Conditions Is it optimal? Re_evaluate Re-evaluate Purity of Starting Materials Increase_Catalyst->Re_evaluate Use_Microwave Implement Microwave Heating at 110°C Check_Conditions->Use_Microwave Is temp/time suboptimal? Check_Conditions->Re_evaluate Are conditions optimal? Use_Microwave->Re_evaluate

References

Technical Support Center: Synthesis of Boc-2',6'-dimethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Boc-2',6'-dimethyl-L-tyrosine synthesis. It includes troubleshooting guides in a question-and-answer format to directly address specific issues that may be encountered during experiments, detailed experimental protocols, and comparative data to aid in optimizing synthetic strategies.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the synthesis of Boc-2',6'-dimethyl-L-tyrosine, which typically involves three key stages: Boc protection of a serine derivative, a Negishi cross-coupling reaction, and subsequent hydrolysis.

Stage 1: Boc Protection of L-Serine Methyl Ester

Q1: My Boc protection reaction is incomplete, showing significant starting material on TLC/LC-MS. What could be the cause and how can I fix it?

A1: Incomplete Boc protection is a common issue. Here are the likely causes and solutions:

  • Insufficient Reagent: The amount of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) may be insufficient. Ensure you are using a slight excess of (Boc)₂O.

  • Inadequate Base: The base used (e.g., triethylamine, sodium bicarbonate) may not be strong enough or used in a sufficient amount to deprotonate the amino group effectively. Consider using a stronger base or increasing the equivalents of the current base.

  • Reaction Conditions: The reaction may require longer reaction times or gentle heating. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. For sterically hindered amino acids, elevated temperatures (e.g., 40-50 °C) can be beneficial.[]

  • Solvent Issues: Ensure your solvent is anhydrous if the reaction conditions require it, as water can hydrolyze (Boc)₂O.

Q2: I'm observing side products in my Boc protection reaction. What are they and how can I prevent them?

A2: A common side reaction is the formation of N,O-bis-Boc-protected tyrosine if the phenolic hydroxyl group is not protected.[2] Another potential side product is the formation of a urea (B33335) derivative from the reaction of the amine with isocyanate formed from the decomposition of an activated Boc species.[]

  • Prevention of N,O-bis-Boc formation: While the target molecule's dimethyl substitution provides steric hindrance, if you are working with less substituted tyrosines, protecting the hydroxyl group beforehand is recommended.

  • Minimizing Urea Formation: This is more prevalent with sterically hindered amines. Using sodium hexamethyldisilazide (NaHMDS) to first form the sodium salt of the amine before adding (Boc)₂O can prevent this.[]

Stage 2: Microwave-Assisted Negishi Cross-Coupling

Q3: The yield of my Negishi coupling is low. How can I improve it?

A3: Low yields in Negishi couplings, especially with sterically hindered substrates like 2,6-disubstituted phenols, can be attributed to several factors:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine (B1218219) ligand is critical. For sterically hindered couplings, bulky, electron-rich ligands like SPhos or RuPhos are often effective.[3][4] The ratio of palladium to ligand can also be optimized; a 1:2 molar ratio of Pd₂(dba)₃ to SPhos has been reported to be efficient.[3][5]

  • Catalyst Deactivation: The palladium catalyst can deactivate during the reaction.[6] Ensure strict anhydrous and oxygen-free conditions, as oxygen can oxidize the Pd(0) active species. Degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Organozinc Reagent Quality: The organozinc reagent prepared from the iodoalanine derivative is sensitive to air and moisture.[7] Ensure it is prepared and transferred under inert conditions.

  • Reaction Temperature and Time: While microwave irradiation can significantly reduce reaction times and improve yields by providing efficient heating, optimizing the temperature and duration is crucial.[8] For the synthesis of the Boc-2',6'-dimethyl-L-tyrosine precursor, a temperature of 110 °C for 2 hours in a microwave reactor has been shown to be effective.[3]

  • Slow Addition of Reagents: In some cases, slow addition of the organozinc reagent to the reaction mixture can improve yields by maintaining a low concentration of the reactive nucleophile, which can minimize side reactions.[9]

Q4: I am observing homo-coupling of my aryl halide. How can I minimize this side reaction?

A4: Homo-coupling is a common side reaction in cross-coupling reactions. To minimize it:

  • Control of Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading can sometimes reduce the rate of homo-coupling relative to the desired cross-coupling.

  • Purity of Reagents: Ensure the purity of your aryl halide and organozinc reagent, as impurities can sometimes promote side reactions.

Stage 3: Methyl Ester Hydrolysis

Q5: I am concerned about racemization of the chiral center during the hydrolysis of the methyl ester. How can I prevent this?

A5: Racemization can occur under harsh basic or acidic conditions.[10][11] To minimize this risk:

  • Mild Reaction Conditions: Use mild conditions for saponification. Lithium hydroxide (B78521) (LiOH) in a mixture of THF and water at room temperature is a standard and effective method that generally avoids racemization.[12]

  • Control of Temperature: Avoid heating during the hydrolysis step, as higher temperatures can increase the rate of epimerization.

  • Alternative Methods: For particularly sensitive substrates, enzymatic hydrolysis can be an option, offering high stereoselectivity.

Q6: The hydrolysis of my methyl ester is incomplete. What should I do?

A6: If the hydrolysis is sluggish:

  • Increase Equivalents of Base: You can increase the equivalents of LiOH to drive the reaction to completion.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period until the starting material is no longer observed.

  • Solvent Composition: Adjusting the ratio of THF to water can sometimes improve the solubility of the substrate and enhance the reaction rate.

Experimental Protocols

The following is a detailed three-step protocol adapted from Bender et al. (2015) for the synthesis of Boc-2',6'-dimethyl-L-tyrosine.[3]

Step 1: Synthesis of Boc-L-iodoalanine methyl ester
  • To a dry flask, add triphenylphosphine (B44618) (PPh₃) (1.1 equivalents) and imidazole (B134444) (1.1 equivalents).

  • Place the flask under an inert atmosphere and add anhydrous dichloromethane (B109758) (DCM).

  • After the solids have dissolved, add iodine (I₂) (1.3 equivalents) portion-wise.

  • Allow the mixture to stir for 5 minutes.

  • Dissolve Boc-L-serine methyl ester (1.0 equivalent) in DCM and add it dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 4 hours.

  • Upon completion, transfer the mixture to a separatory funnel and wash with water and saturated aqueous sodium thiosulfate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Microwave-Assisted Negishi Coupling
  • To a dry microwave vial, add the Boc-L-iodoalanine methyl ester (1.0 equivalent) and anhydrous THF.

  • Add activated zinc dust (2.0 equivalents) and stir the suspension vigorously.

  • Add 1,2-dibromoethane (B42909) (0.2 equivalents) to activate the zinc, and continue stirring.

  • In a separate dry flask, dissolve 3,5-dimethyl-4-iodophenol (B1301097) (1.2 equivalents), Pd₂(dba)₃ (0.05 equivalents), and SPhos (0.10 equivalents) in anhydrous THF.

  • Transfer the solution from the second flask to the microwave vial containing the organozinc reagent.

  • Seal the vial and heat in a microwave reactor at 110 °C for 2 hours.

  • After cooling, filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to obtain Boc-2',6'-dimethyl-L-tyrosine methyl ester.

Step 3: Saponification of the Methyl Ester
  • Dissolve the Boc-2',6'-dimethyl-L-tyrosine methyl ester (1.0 equivalent) in a mixture of THF and water (1:1).

  • Add lithium hydroxide (LiOH) (5.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-2',6'-dimethyl-L-tyrosine.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of Boc-2',6'-dimethyl-L-tyrosine

StepReactionReagents and ConditionsReported YieldReference
1IodinationPPh₃, Imidazole, I₂, DCM, rt, 4hNot specified[3]
2Negishi CouplingZn, 1,2-dibromoethane, Pd₂(dba)₃, SPhos, 3,5-dimethyl-4-iodophenol, THF, 110 °C (microwave), 2h56%[3][13]
3HydrolysisLiOH, THF/H₂O, rtNot specified[3]
Overall3-Step Synthesis-~50% (estimated from coupling yield)[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Negishi Coupling cluster_step3 Step 3: Hydrolysis start Boc-L-Serine-OMe reagents1 PPh3, Imidazole, I2 DCM, rt, 4h start->reagents1 product1 Boc-L-Iodoalanine-OMe reagents1->product1 reagents2 1. Zn, 1,2-dibromoethane 2. 3,5-dimethyl-4-iodophenol Pd2(dba)3, SPhos, THF Microwave, 110°C, 2h product1->reagents2 product2 Boc-2',6'-dimethyl-L-tyrosine-OMe reagents2->product2 reagents3 LiOH, THF/H2O, rt product2->reagents3 final_product Boc-2',6'-dimethyl-L-tyrosine reagents3->final_product

Caption: A three-step synthetic workflow for Boc-2',6'-dimethyl-L-tyrosine.

Troubleshooting Logic for Low Negishi Coupling Yield

troubleshooting_negishi cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Negishi Coupling cause1 Catalyst/Ligand Issue start->cause1 cause2 Reagent Quality start->cause2 cause3 Reaction Conditions start->cause3 solution1a Optimize Pd/Ligand ratio (e.g., 1:2) cause1->solution1a solution1b Use bulky, electron-rich ligand (e.g., SPhos) cause1->solution1b solution2a Ensure anhydrous & O2-free conditions cause2->solution2a solution2b Use freshly prepared organozinc reagent cause2->solution2b solution3a Optimize microwave temperature and time cause3->solution3a solution3b Consider slow addition of organozinc cause3->solution3b

Caption: Troubleshooting guide for low yield in the Negishi coupling step.

References

preventing racemization during 2',6'-dimethyltyrosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2',6'-dimethyltyrosine, with a specific focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound, particularly concerning stereochemistry?

A1: The main challenge in synthesizing this compound is controlling the stereochemistry at the α-carbon to obtain the desired enantiomer, typically the (S)-enantiomer, with high enantiomeric excess (ee). The steric hindrance imposed by the two methyl groups on the tyrosine ring can make stereoselective reactions difficult. Furthermore, the α-proton of amino acid derivatives is susceptible to abstraction under basic or even neutral conditions, leading to racemization.

Q2: What are the most common synthetic routes to enantiomerically pure this compound?

A2: Several successful routes have been developed to synthesize enantiomerically pure this compound. The most common and effective methods include:

  • Asymmetric alkylation of a chiral glycine (B1666218) equivalent: This method utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate with a suitable 2',6'-dimethylbenzyl halide.[1][2][3]

  • Palladium-catalyzed C-H dimethylation: This approach involves the directed C-H functionalization of a protected tyrosine derivative, which has been shown to proceed with no racemization.[4][5][6][7]

Q3: What factors can lead to racemization during the synthesis of this compound?

A3: Racemization can be triggered by several factors during the synthesis of amino acids and their derivatives:

  • Strong bases: The use of strong bases can easily deprotonate the α-carbon, leading to a planar enolate intermediate that can be protonated from either face, resulting in a racemic mixture.[8]

  • Elevated temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • Certain coupling reagents: In peptide synthesis, and by extension, in some amino acid derivatization steps, certain coupling reagents can promote the formation of oxazolone (B7731731) intermediates, which are prone to racemization.[9]

Q4: How can I minimize racemization during my synthesis?

A4: To minimize racemization, consider the following strategies:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base, and use it in stoichiometric amounts.

  • Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.

  • Protecting Groups: The choice of protecting groups for the amine and carboxylic acid functionalities can influence the acidity of the α-proton and thus the propensity for racemization.

  • Chiral Auxiliaries: Employing a robust chiral auxiliary can effectively shield one face of the enolate, leading to high diastereoselectivity in alkylation reactions.[1][2]

  • Catalytic Methods: Utilize established catalytic asymmetric methods, such as the Pd-catalyzed C-H dimethylation, which have been demonstrated to be non-racemizing.[4][5][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) in the Final Product Racemization during the reaction.1. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., -78 °C for alkylation reactions). 2. Change the base: If using a strong base like LDA, consider switching to a weaker or more sterically hindered base. 3. Reduce reaction time: Minimize the time the product is exposed to conditions that could cause racemization. 4. Verify the optical purity of starting materials: Ensure that your starting chiral auxiliary or catalyst is of high enantiomeric purity.
Formation of Diastereomers in Asymmetric Alkylation Incomplete stereocontrol by the chiral auxiliary.1. Optimize the solvent: The polarity of the solvent can influence the conformation of the transition state. Experiment with different solvents. 2. Change the metal counterion: The Lewis acidity of the metal counterion in enolate formation can affect the diastereoselectivity. Consider changing from lithium to sodium or potassium enolates. 3. Re-evaluate the chiral auxiliary: A different chiral auxiliary might provide better stereochemical control for this specific substrate.
Low Yield of the Desired Product Steric hindrance from the 2',6'-dimethylphenyl group is impeding the reaction.1. Increase reaction time and/or temperature cautiously: While this can help improve conversion, monitor for racemization. 2. Use a more reactive electrophile: If applicable, switch to a more reactive alkylating agent (e.g., from a bromide to an iodide). 3. Consider a different synthetic route: If optimization fails, a different synthetic approach, such as the Pd-catalyzed C-H dimethylation, might be more suitable for this sterically hindered amino acid.
Difficulty in Removing the Chiral Auxiliary The cleavage conditions are too harsh, leading to product degradation or racemization.1. Screen different cleavage conditions: Consult the literature for milder methods to remove the specific chiral auxiliary you are using. 2. Protecting group strategy: Ensure your protecting groups are compatible with the auxiliary cleavage conditions.

Quantitative Data Presentation

Table 1: Comparison of Synthetic Methods for (S)-2',6'-Dimethyltyrosine

Method Key Reagents Enantiomeric Excess (ee) / Diastereomeric Excess (de) Yield Reference
Asymmetric Alkylation of Chiral Ni(II) Schiff Base of Glycine(S)-o-[(N-benzylprolyl)amino]benzophenone, Ni(NO₃)₂, 4-(Benzyloxy)-2,6-dimethylbenzyl bromide>98% deGood
Palladium-Catalyzed C-H DimethylationN-Picolinoyl-L-tyrosine methyl ester, Pd(OAc)₂, MeI, Ag₂CO₃No racemization observedHigh[5][6]

Experimental Protocols

Protocol 1: Asymmetric Alkylation of a Chiral Nickel(II) Schiff Base of Glycine

This protocol is adapted from the work of Belokon and coworkers.[2]

1. Preparation of the Chiral Ni(II) Complex:

  • To a solution of the chiral ligand, (S)-o-[(N-benzylprolyl)amino]benzophenone, and glycine in methanol (B129727), add nickel(II) nitrate (B79036) hexahydrate.
  • Add a solution of sodium methoxide (B1231860) in methanol and heat the mixture at reflux.
  • Cool the reaction mixture to room temperature to allow the chiral Ni(II) complex to crystallize.
  • Collect the complex by filtration, wash with methanol, and dry under vacuum.

2. Asymmetric Alkylation:

  • Suspend the chiral Ni(II) complex in anhydrous dimethylformamide (DMF).
  • Add a solution of 4-(benzyloxy)-2,6-dimethylbenzyl bromide in DMF.
  • Add a solid base, such as powdered potassium hydroxide, portion-wise at low temperature (e.g., -20 °C).
  • Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC).

3. Hydrolysis and Isolation of (S)-2',6'-Dimethyltyrosine:

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Hydrolyze the resulting diastereomeric complexes with aqueous hydrochloric acid at reflux.
  • Neutralize the aqueous solution to the isoelectric point of the amino acid to precipitate the product.
  • Collect the crude (S)-2',6'-dimethyltyrosine by filtration and purify by recrystallization.

Protocol 2: Palladium-Catalyzed C-H Dimethylation

This protocol is based on the method developed by Daugulis and others.[4][5][6]

1. Synthesis of the Picolinamide-Protected Tyrosine Substrate:

  • Protect the amino group of L-tyrosine methyl ester with a picolinoyl group using picolinic acid and a suitable coupling agent (e.g., HATU, HOBt/EDC).
  • Protect the hydroxyl group of the tyrosine side chain (e.g., as a methyl ether or acetate).

2. Palladium-Catalyzed C-H Dimethylation:

  • In a reaction vessel, combine the protected tyrosine substrate, palladium(II) acetate (B1210297) (Pd(OAc)₂), an oxidant (e.g., silver carbonate, Ag₂CO₃), and a methyl source (e.g., methyl iodide, MeI) in a suitable solvent (e.g., trifluorotoluene).
  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) in a sealed tube until the reaction is complete (monitor by LC-MS).

3. Deprotection and Isolation:

  • Cool the reaction mixture and filter to remove insoluble salts.
  • Concentrate the filtrate and purify the dimethylated intermediate by column chromatography.
  • Remove the picolinamide (B142947) directing group and the side-chain protecting group under appropriate conditions (e.g., basic or acidic hydrolysis).
  • Purify the final (S)-2',6'-dimethyltyrosine product.

Mandatory Visualizations

experimental_workflow_alkylation cluster_prep Complex Preparation cluster_alkylation Asymmetric Alkylation cluster_workup Workup and Isolation start Chiral Ligand + Glycine + Ni(NO₃)₂ complex Chiral Ni(II) Complex start->complex alkylation Alkylation Reaction complex->alkylation alkylating_agent 2',6'-Dimethylbenzyl Bromide alkylating_agent->alkylation base Base (e.g., KOH) base->alkylation hydrolysis Acid Hydrolysis alkylation->hydrolysis purification Purification hydrolysis->purification product (S)-2',6'-Dimethyltyrosine purification->product

Caption: Workflow for Asymmetric Alkylation Synthesis.

experimental_workflow_pd_catalyzed cluster_substrate_prep Substrate Preparation cluster_dimethylation C-H Dimethylation cluster_deprotection Deprotection and Isolation start L-Tyrosine Derivative protection Picolinamide Protection start->protection reaction Dimethylation Reaction protection->reaction reagents Pd(OAc)₂, MeI, Ag₂CO₃ reagents->reaction deprotection_step Deprotection reaction->deprotection_step purification Purification deprotection_step->purification product (S)-2',6'-Dimethyltyrosine purification->product

Caption: Workflow for Pd-Catalyzed C-H Dimethylation.

racemization_mechanism L_amino_acid L-Amino Acid Derivative enolate Planar Enolate Intermediate L_amino_acid->enolate -H⁺ (Base) enolate->L_amino_acid +H⁺ D_amino_acid D-Amino Acid Derivative enolate->D_amino_acid +H⁺

References

Technical Support Center: Addressing Stability Issues of Peptides Containing 2',6'-Dimethyltyrosine (Dmt)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with peptides incorporating 2',6'-Dimethyltyrosine (Dmt).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, storage, and experimental use of Dmt-containing peptides.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield during solid-phase peptide synthesis (SPPS) Incomplete coupling: Steric hindrance from the two methyl groups on the tyrosine ring can slow down the coupling reaction. Peptide aggregation: The increased hydrophobicity due to the Dmt residue can promote on-resin aggregation, blocking reactive sites.[1]Optimize coupling conditions: Use stronger coupling reagents (e.g., HATU, HCTU), extend coupling times, or perform double couplings for the amino acid following Dmt.[2] Incorporate solubilizing strategies: Synthesize at a higher temperature, use chaotropic salts, or incorporate backbone modifications like pseudoproline dipeptides to disrupt aggregation.
Difficulties in peptide purification by RP-HPLC Poor solubility of crude peptide: The hydrophobic nature of Dmt-containing peptides can lead to insolubility in standard HPLC solvents. Co-elution of impurities: Deletion sequences or byproducts from synthesis may have similar retention times to the desired peptide.Improve solubility: Dissolve the crude peptide in a small amount of an organic solvent like DMSO or DMF before diluting with the initial mobile phase.[3] Modify HPLC conditions: Adjust the mobile phase pH, use a different organic modifier (e.g., isopropanol), or increase the column temperature to improve peak shape and resolution.[2]
Peptide precipitation upon dissolution in aqueous buffers Hydrophobicity and aggregation: Dmt-containing peptides are often prone to aggregation in aqueous solutions, leading to precipitation.Test various solvents: Start with a small amount of peptide and test solubility in different solvents, including water, dilute acetic acid, or ammonium (B1175870) bicarbonate, depending on the overall peptide charge.[4] For very hydrophobic peptides, dissolve in a minimal amount of DMSO and then slowly add the aqueous buffer with vortexing.[5]
Loss of biological activity over time in solution Oxidation: The tyrosine ring, even with methyl groups, can be susceptible to oxidation. Adsorption to surfaces: Hydrophobic peptides can adsorb to plasticware, reducing the effective concentration.Use antioxidants and proper storage: For long-term storage, keep peptides lyophilized at -20°C or below.[6] When in solution, use buffers prepared with degassed, high-purity water and consider adding antioxidants if compatible with the assay. Use low-protein-binding tubes. Aliquot solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, store peptide solutions in single-use aliquots.[7]
Inconsistent results in cell-based assays Cytotoxicity of solvents: High concentrations of organic solvents like DMSO used for solubilization can be toxic to cells.[8] Peptide aggregation in media: Peptides may aggregate in complex cell culture media, reducing their effective concentration and potentially forming cytotoxic aggregates.Minimize solvent concentration: Keep the final concentration of organic solvents in cell culture media as low as possible (typically <0.5% DMSO).[8] Pre-dissolve and dilute carefully: Ensure the peptide is fully dissolved in a small volume of organic solvent before slowly adding it to the cell culture medium with gentle mixing.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of this compound (Dmt) affect the overall stability of a peptide?

A1: The incorporation of Dmt can enhance the enzymatic stability of a peptide. The methyl groups on the tyrosine ring can provide steric hindrance, making it more difficult for proteases to cleave the adjacent peptide bonds. However, the increased hydrophobicity from the Dmt residue may also increase the propensity for aggregation, which can be a form of physical instability.

Q2: What is the recommended method for storing lyophilized Dmt-containing peptides?

A2: For long-term storage, lyophilized Dmt-containing peptides should be stored in a tightly sealed container at -20°C or preferably -80°C, protected from light.[6] Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can reduce peptide content and stability.[9]

Q3: My Dmt-containing peptide is difficult to dissolve. What solvents should I try?

A3: The solubility of a peptide is sequence-dependent. First, assess the overall charge of your peptide. If it is acidic, try a basic buffer (e.g., 0.1% aqueous NH3). If it is basic, try an acidic solvent (e.g., 10-25% acetic acid).[3][4] For neutral or very hydrophobic peptides, which is common for Dmt-containing peptides, dissolve a small amount in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) first, and then slowly add water or your desired buffer to the solution with gentle mixing.[5]

Q4: Can I expect my Dmt-containing peptide to be more or less prone to oxidation compared to a peptide with a native tyrosine?

A4: While the phenolic hydroxyl group of tyrosine is a primary site for oxidation, the electron-donating methyl groups in Dmt could potentially influence the susceptibility to oxidation. However, specific comparative data is limited. As a general precaution for any tyrosine-containing peptide, it is advisable to use oxygen-free solvents for dissolution and to minimize exposure to light and air.[9]

Q5: How can I monitor the degradation of my Dmt-containing peptide in a biological sample like serum?

A5: The most common method is to perform an in vitro serum stability assay. This involves incubating the peptide in serum at 37°C and taking samples at various time points. The serum proteins are then precipitated, and the supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.

Q6: Are there any specific challenges to be aware of during the solid-phase synthesis of peptides containing Dmt?

A6: Yes, the steric bulk of the Dmt residue can lead to slower and less efficient coupling of the subsequent amino acid. This can result in a higher proportion of deletion sequences in the crude product. To mitigate this, using more potent coupling reagents, longer coupling times, or double coupling for the residue following Dmt is recommended.[2] The increased hydrophobicity can also lead to on-resin aggregation, which can be addressed by using specialized resins or synthesis conditions that disrupt secondary structure formation.[1]

Data Presentation

While specific quantitative data for the stability of peptides containing this compound is limited in publicly available literature, the following tables provide an illustrative comparison based on the general principles of how modified amino acids affect peptide stability. These tables are intended to provide a general expectation rather than absolute quantitative values.

Table 1: Illustrative Comparison of Enzymatic Stability

Peptide SequenceModificationHalf-life in Human Serum (t½)Primary Degradation Products
H-Tyr-Gly-Gly-Phe-Leu-OHNone (Native Tyrosine)~ 15 minTyr-Gly, Gly-Gly-Phe-Leu
H-Dmt-Gly-Gly-Phe-Leu-OHThis compound> 2 hoursSlower formation of multiple fragments

Note: The enhanced half-life for the Dmt-containing peptide is a projection based on the principle of steric hindrance to proteolytic enzymes.

Table 2: Illustrative Solubility Profile

Peptide SequenceModificationSolubility in PBS (pH 7.4)Recommended Solubilization Strategy
H-Tyr-Ala-Val-Gly-Leu-OHNone (Native Tyrosine)~ 1 mg/mLDirect dissolution in PBS
H-Dmt-Ala-Val-Gly-Leu-OHThis compound< 0.1 mg/mLDissolve in minimal DMSO, then dilute with PBS

Note: The decreased aqueous solubility for the Dmt-containing peptide is expected due to the increased hydrophobicity from the two methyl groups.

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

This protocol outlines a general procedure to assess the stability of a Dmt-containing peptide in human serum.

Materials:

  • Lyophilized Dmt-containing peptide

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Precipitating solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes (low-protein-binding)

  • Incubator or water bath at 37°C

  • Refrigerated centrifuge

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the Dmt-containing peptide in DMSO.

  • Incubation: In a microcentrifuge tube, dilute the peptide stock solution with pre-warmed human serum to a final peptide concentration of 100 µM.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately add three volumes of cold precipitating solution (ACN with 0.1% TFA) to the aliquot to stop the enzymatic reaction and precipitate serum proteins.

  • Vortex and Incubate: Vortex the tube vigorously for 30 seconds and incubate on ice for 20 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. The percentage of intact peptide is determined by comparing the peak area at each time point to the peak area at time zero.

Protocol 2: RP-HPLC Method for Dmt-Peptide Analysis

This protocol provides a starting point for the analytical separation of a Dmt-containing peptide and its potential degradation products.

Instrumentation and Columns:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Gradient Conditions:

Time (min)% Mobile Phase B
05
2565
2695
2895
295
355
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 20 µL

Note: This is a generic gradient and may require optimization based on the specific hydrophobicity of the Dmt-containing peptide.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis peptide_stock Prepare 1 mg/mL Dmt-Peptide Stock in DMSO serum_incubation Dilute Peptide in Serum to 100 µM peptide_stock->serum_incubation incubate Incubate at 37°C serum_incubation->incubate sampling Withdraw Aliquots at Time Points (0, 15, 30... min) incubate->sampling precipitation Add 3 vol. Cold ACN/TFA sampling->precipitation centrifuge Centrifuge at 14,000 x g precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc RP-HPLC Analysis supernatant->hplc quantification Quantify Peak Area of Intact Peptide hplc->quantification

Caption: Workflow for the in vitro serum stability assay of Dmt-containing peptides.

logical_relationship cluster_properties Altered Physicochemical Properties cluster_stability Impact on Peptide Stability Dmt This compound (Dmt) Incorporation hydrophobicity Increased Hydrophobicity Dmt->hydrophobicity steric_hindrance Increased Steric Hindrance Dmt->steric_hindrance aggregation Increased Aggregation Propensity hydrophobicity->aggregation solubility Decreased Aqueous Solubility hydrophobicity->solubility enzymatic_stability Enhanced Enzymatic Stability (Resistance to Proteases) steric_hindrance->enzymatic_stability

Caption: Impact of Dmt incorporation on peptide stability characteristics.

References

strategies to overcome steric hindrance in 2',6'-Dimethyltyrosine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered amino acid, 2',6'-Dimethyltyrosine (Dmt).

Frequently Asked Questions (FAQs)

Q1: What causes steric hindrance in reactions with this compound?

The steric hindrance in this compound arises from the two methyl groups positioned on the ortho positions (2' and 6') of the tyrosine phenyl ring. These bulky groups physically obstruct the approach of reagents to the amino and carboxyl groups during peptide coupling and other reactions, slowing down reaction kinetics and potentially leading to incomplete reactions.[1]

Q2: What are the primary consequences of this steric hindrance on peptide synthesis?

The main consequences include:

  • Slowed Reaction Kinetics: The bulky methyl groups impede the formation of the transition state during peptide bond formation, leading to significantly slower reaction rates.[1]

  • Incomplete Coupling: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in low yields of the desired peptide.[1][2]

  • Increased Risk of Racemization: Forcing conditions, such as prolonged reaction times or high temperatures, can increase the risk of epimerization at the chiral center of the amino acid.[1][3]

  • Aggregation: Peptides containing sterically hindered and hydrophobic residues like Dmt can be prone to aggregation during synthesis, further complicating purification.[2]

Q3: When should I consider using this compound in my peptide design?

This compound is a valuable unnatural amino acid often used in the development of synthetic opioid ligands and other peptidomimetics.[4][5] Its incorporation can lead to superior potency, increased bioactivity, and enhanced selectivity for specific receptor subtypes.[4][6] It is particularly useful when aiming to restrict the conformational flexibility of a peptide to favor a bioactive conformation.

Q4: Are there alternatives to Dmt with similar properties but less steric hindrance?

Yes, researchers have explored other modified tyrosine derivatives. For instance, 2'-methyltyrosine (Mmt) offers an intermediate level of steric hindrance between tyrosine and Dmt.[4] The choice of a specific analog will depend on the desired structure-activity relationship (SAR) for the target peptide.[6]

Troubleshooting Guide

Issue 1: Low yield or incomplete coupling during solid-phase peptide synthesis (SPPS) with Dmt.

  • Possible Cause: Insufficient activation of the carboxylic acid or hindered approach of the nucleophilic amine due to the bulky dimethylphenyl side chain. Standard coupling reagents may not be effective.[7]

  • Solution 1: Utilize a more potent coupling reagent. Onium-based coupling reagents like HATU, HBTU, and COMU are generally more effective for sterically hindered amino acids.[1][8] Phosphonium salts like PyBOP and PyAOP are also excellent choices that can circumvent certain side reactions.[1][7]

  • Solution 2: Perform a double coupling. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the Dmt amino acid and coupling reagents before proceeding to the deprotection step.[2]

  • Solution 3: Increase the reaction temperature. Performing the synthesis at an elevated temperature (e.g., 60°C) can provide the necessary energy to overcome the activation barrier.[2]

  • Solution 4: Extend the coupling time. Longer reaction times can allow for greater conversion, but this should be monitored to avoid potential side reactions.[1]

Issue 2: Racemization of the Dmt residue is observed in the final peptide.

  • Possible Cause: Harsh reaction conditions, such as prolonged exposure to base or high temperatures, can lead to the loss of stereochemical integrity.[3] The choice of coupling reagent and additives is crucial in preventing racemization.[3][8]

  • Solution 1: Use racemization-suppressing additives. Additives like OxymaPure, when used with carbodiimides (e.g., DIC), are effective at minimizing racemization.[7]

  • Solution 2: Choose a coupling reagent known for low racemization. Reagents like T3P® and DEPBT are known for their ability to mediate amide bond formation with minimal epimerization.[1][8]

  • Solution 3: Use a weaker base. In cases where a base is required, a weaker base like sym-collidine may be preferable to stronger bases like DIPEA to reduce the risk of racemization.[8]

Issue 3: Difficulty in synthesizing the Boc- or Fmoc-protected this compound precursor.

  • Possible Cause: The ortho-dimethylation of tyrosine derivatives can be challenging using traditional methods.

  • Solution: Modern synthetic strategies often employ palladium-catalyzed C-H functionalization.[9][10] A notable method involves using a picolinamide (B142947) directing group to facilitate the ortho-dimethylation of a tyrosine precursor with methyl iodide, which has been shown to proceed without racemization.[9] Another effective approach is a microwave-assisted Negishi coupling, which can provide a rapid synthesis of Boc-protected Dmt.[4][5]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical YieldTypical Reaction TimeRacemization RiskNotes
HATU Aminium/Uronium SaltHigh1-2 hoursLowHighly efficient, but based on potentially explosive HOAt. Can cause guanidinylation of the N-terminal amine.[1]
HBTU Aminium/Uronium SaltHighVariesLowPopular and efficient, but can have allergenic potential.[1]
COMU Aminium/Uronium SaltHigh1-hour double couplingLowSafer alternative to HATU/HBTU as it's based on OxymaPure, avoiding explosive byproducts.[1]
PyBOP Phosphonium Salt>90% Conversion~16 hoursLowAvoids guanidinylation side reactions and the carcinogenic byproduct HMPA associated with the original BOP reagent.[1][3]
T3P® Phosphonic Anhydride (B1165640)HighVariesMinimalConsidered a "green" and safe reagent with water-soluble byproducts.[1]

Experimental Protocols

Protocol 1: General Procedure for Double Coupling of Dmt in Fmoc-SPPS

  • Initial Coupling:

    • Swell the resin in a suitable solvent (e.g., DMF).

    • Perform the Fmoc deprotection of the N-terminal amine on the resin-bound peptide.

    • In a separate vessel, pre-activate the Fmoc-Dmt-OH (3-5 equivalents) with a potent coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of Fmoc-Dmt-OH, coupling reagent, and base.

    • Allow the second coupling to proceed for another 1-2 hours.

  • Final Wash and Capping (Optional):

    • Wash the resin with DMF followed by DCM.

    • Perform a capping step with acetic anhydride to block any unreacted amino groups.

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Palladium-Catalyzed Synthesis of (S)-N-Boc-2,6-dimethyltyrosine

This protocol is a generalized representation based on described methods.[9]

  • Preparation of the Picolinamide-Protected Tyrosine Derivative:

    • Couple the amino group of a suitable tyrosine precursor with picolinic acid to install the directing group.

  • Palladium-Catalyzed Dimethylation:

    • In a reaction vessel under an inert atmosphere, dissolve the picolinamide-protected tyrosine derivative in a suitable solvent.

    • Add a palladium catalyst (e.g., Pd(OAc)₂) and methyl iodide (MeI).

    • The reaction is typically heated to facilitate the directed C-H methylation at the 2' and 6' positions.

  • Removal of the Directing Group:

    • Once the dimethylation is complete (monitored by TLC or LC-MS), the picolinamide directing group is cleaved under appropriate conditions to yield the free amine.

  • Boc Protection:

    • Protect the resulting amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under standard conditions to afford the final (S)-N-Boc-2,6-dimethyltyrosine.

Visualizations

experimental_workflow cluster_SPPS Fmoc-SPPS Cycle for Dmt Incorporation resin Resin with N-terminal Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling 1st Coupling: Activated Fmoc-Dmt-OH wash1->coupling wash2 DMF Wash coupling->wash2 double_coupling 2nd Coupling (Optional): Fresh Activated Fmoc-Dmt-OH wash2->double_coupling wash3 Final Wash (DMF, DCM) double_coupling->wash3 next_cycle Proceed to Next Cycle wash3->next_cycle

Caption: Experimental workflow for incorporating Dmt using a double coupling strategy in Fmoc-SPPS.

troubleshooting_workflow start Low Coupling Yield with Dmt check_reagent Is a potent coupling reagent (e.g., HATU, COMU) being used? start->check_reagent use_potent_reagent Switch to a more potent coupling reagent. check_reagent->use_potent_reagent No double_couple Perform a double coupling. check_reagent->double_couple Yes use_potent_reagent->double_couple increase_temp Increase reaction temperature (e.g., to 60°C). double_couple->increase_temp extend_time Extend coupling time and monitor for side reactions. increase_temp->extend_time end Re-evaluate and analyze results. extend_time->end

Caption: Troubleshooting decision tree for low-yield Dmt coupling reactions.

References

Technical Support Center: Purification of 2',6'-Dimethyltyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2',6'-Dimethyltyrosine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound and its derivatives?

A1: Common purification techniques include silica (B1680970) gel column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC). Silica gel chromatography is frequently used with solvent systems such as ethyl acetate (B1210297) and petroleum ether (or sherwood oil) mixtures.[1][2] For high-purity requirements, especially for chiral separations, reverse-phase HPLC (RP-HPLC) on a C18 column is often employed.[3]

Q2: What level of purity can I expect to achieve with these methods?

A2: With optimized protocols, high purity levels are attainable. For instance, HPLC purity of over 97% and enantiomeric excess (ee) of over 99% have been reported for (S)-2',6'-dimethyl tyrosine.[1] Specific derivatives have been purified to HPLC purity levels of 98.1%, 98.3%, and even up to 99.6%.[1] Commercially available L-2,6-Dimethyltyrosine is often sold with a purity of ≥ 99% by HPLC.[4]

Q3: Are there specific considerations for purifying chiral this compound derivatives?

A3: Yes, chiral purity is a critical aspect. The synthesis and purification methods should avoid conditions that could cause racemization, such as strong acids or bases.[1] Chiral HPLC is a common method to separate enantiomers and determine enantiomeric excess.[5] This can be achieved using chiral stationary phases (CSPs) like teicoplanin-based columns or by using chiral mobile phase additives.[5][6][7] Derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column is another strategy.[8]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Q: I am getting a low yield of my this compound derivative after silica gel column chromatography. What could be the cause and how can I improve it?

A: Low yields can result from several factors. Here are some troubleshooting steps:

  • Improper Solvent System: The polarity of your elution solvent may be too high, causing your compound to elute too quickly with impurities, or too low, leading to incomplete elution from the column.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for many derivatives is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or sherwood oil.[1] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for your target compound.

  • Compound Adsorption to Silica: The hydroxyl and amino groups in tyrosine derivatives can strongly interact with the acidic silica gel, leading to irreversible adsorption or degradation.

    • Solution: Consider adding a small amount of a modifier to your eluent, such as triethylamine (B128534) (TEA) to neutralize the acidic sites on the silica gel, especially if your compound is basic. A concentration of 0.1-1% TEA in the mobile phase is a common practice.

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to poor separation and lower recovery.

    • Solution: Ensure the silica gel is properly slurried and packed to form a homogenous column bed.

Issue 2: Co-elution of Impurities

Q: My purified product contains impurities that co-elute with it during column chromatography. How can I improve the separation?

A: Achieving good separation is key to high purity. Here are some strategies:

  • Optimize the Mobile Phase:

    • Solution: Experiment with different solvent systems. Sometimes, changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity and improve separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be more effective than an isocratic (constant composition) elution.[9]

  • Change the Stationary Phase:

    • Solution: If silica gel is not providing adequate separation, consider using a different stationary phase. For more polar compounds, alumina (B75360) might be an option. For very similar compounds, reverse-phase chromatography (e.g., using a C18-functionalized silica) can provide a different separation mechanism and may resolve the impurities.[3]

  • Consider Recrystallization:

    • Solution: If the purified fraction is a solid, recrystallization from an appropriate solvent system can be a highly effective way to remove small amounts of impurities.

Issue 3: Difficulty with Protecting Group Removal

Q: I am having trouble with the removal of protecting groups (e.g., Boc, Benzyl) from my this compound derivative, leading to an impure final product. What should I do?

A: Incomplete or problematic deprotection is a common issue.

  • Incomplete Deprotection:

    • Solution: Ensure you are using the correct deprotection conditions and sufficient equivalents of the reagent. For example, Boc groups are typically removed with acids like trifluoroacetic acid (TFA).[10] Monitor the reaction by TLC or LC-MS to ensure it goes to completion. It may be necessary to increase the reaction time or the concentration of the deprotecting agent.

  • Side Reactions During Deprotection:

    • Solution: The choice of deprotection agent and scavengers is crucial. For instance, during the removal of benzyl (B1604629) ethers by hydrogenolysis, the aromatic ring can sometimes be reduced. Careful selection of the catalyst and reaction conditions is important. When using strong acids like TFA for deprotection, scavenger reagents can be added to prevent side reactions with sensitive functional groups.[10]

  • Purification Post-Deprotection:

    • Solution: The crude product after deprotection often requires further purification. After removing the deprotection reagents (e.g., by evaporation or extraction), the resulting product can be purified by techniques such as precipitation, recrystallization, or chromatography. For example, after TFA removal, the residue can be dissolved in water and the pH adjusted to precipitate the product.[1]

Data Presentation

Table 1: Summary of Purification Parameters for this compound Derivatives

Derivative NamePurification MethodSolvent SystemPurity (HPLC)YieldReference
(S)-2',6'-dimethyl L-Tyrosine methyl esterFiltration and WashingWater, Ammoniacal Liquor98.1%88.5%[1]
O-benzyloxy-(S)-2',6'-dimethyl L-Tyrosine methyl esterSilica Gel Column ChromatographyEthyl acetate: Sherwood oil = 1:198.3%89%[1]
(S)-2-Phthalimide base-3-(2,6-dimethyl-4-benzyloxy benzene) methyl propionateSilica Gel Column ChromatographyEthyl acetate: Sherwood oil = 1:597.9%76.4%[1]
(S)-2-Phthalimide base-N-(2,3,5,6-tetrafluoro-4-trifluoromethyl)-3-(2,6-dimethyl-4-benzyloxy benzene) propionic acid amideSilica Gel Column ChromatographyEthyl acetate: Sherwood oil = 1:1099.6%57.9%[1]

Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography for a Protected this compound Derivative

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar eluting solvent.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the packed silica gel bed.

  • Elution:

    • Begin elution with the starting solvent system (e.g., ethyl acetate: sherwood oil = 1:10).[1]

    • Collect fractions and monitor the elution of the product by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity & Characterization synthesis Crude Product (2',6'-DMT Derivative) column_chrom Silica Gel Column Chromatography synthesis->column_chrom Primary Purification purity_check Purity Analysis (HPLC, LC-MS) column_chrom->purity_check recrystallization Recrystallization recrystallization->purity_check hplc Preparative HPLC final_product Pure Product (>98%) hplc->final_product purity_check->recrystallization Further Purification Needed purity_check->hplc purity_check->final_product Meets Specs

Caption: General experimental workflow for the purification of this compound derivatives.

signaling_pathway DMT_ligand 2',6'-DMT Derivative (e.g., in Opioid Ligand) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) DMT_ligand->receptor Binds dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization Activates downstream Downstream Signaling (e.g., Ras-MAPK Pathway) dimerization->downstream Initiates response Cellular Response (Proliferation, Migration) downstream->response Leads to

Caption: A potential signaling pathway involving a tyrosine kinase receptor, a target for some tyrosine derivatives.

References

minimizing side product formation during cyclization of Dmt peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cyclization of 2',6'-dimethyl-L-tyrosine (Dmt)-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation and optimize your cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the cyclization of Dmt-containing peptides?

A1: During the cyclization of peptides, including those containing Dmt, several side products can form. The most common include:

  • Cyclic dimers or oligomers: Intermolecular reactions between two or more linear peptide chains can lead to the formation of cyclic dimers or larger oligomers instead of the desired cyclic monomer.[1] This is particularly prevalent at high concentrations.[2][3]

  • Racemization: The chiral integrity of amino acids, especially at the C-terminus, can be compromised during the activation step of cyclization, leading to the formation of diastereomers.[4][5] Histidine and cysteine are particularly susceptible to racemization.[4][5]

  • Aspartimide Formation: Peptides containing aspartic acid (Asp) are prone to the formation of a five-membered succinimide (B58015) ring, especially in the presence of base. This aspartimide intermediate can then reopen to form a mixture of α- and β-aspartyl peptides.[4][6] This side reaction is common in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[4]

  • Pyroglutamate (pGlu) Formation: An N-terminal glutamine (Gln) or glutamic acid (Glu) residue can undergo intramolecular cyclization to form pyroglutamate, which terminates the peptide chain and prevents further reactions.[4][6]

  • Guanidinylation: Uronium/aminium-based coupling reagents can react with the unprotected N-terminus of a peptide to form a guanidinyl group, which irreversibly caps (B75204) the peptide.[4]

  • 3-(1-Piperidinyl)alanine Formation: For peptides containing a C-terminal cysteine synthesized using Fmoc/tBu chemistry, piperidine (B6355638) used for Fmoc deprotection can add to a dehydroalanine (B155165) intermediate, leading to this side product.[4]

Q2: How can I minimize the formation of cyclic dimers and oligomers?

A2: Minimizing intermolecular reactions is key to favoring the desired intramolecular cyclization. The primary strategy is to perform the cyclization reaction under high dilution conditions. This is often referred to as the pseudo-dilution effect when performing on-resin cyclization.[3] Additionally, pre-organizing the peptide backbone into a conformation that favors cyclization can increase the yield of the cyclic monomer.[3] This can be achieved by incorporating turn-inducing elements such as proline or D-amino acids into the peptide sequence.[3]

Q3: What strategies can be employed to prevent racemization during cyclization?

A3: Racemization often occurs via the formation of an oxazolone (B7731731) intermediate during the activation of the C-terminal carboxyl group.[5] To suppress racemization, you can:

  • Use coupling reagents with racemization-suppressing additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used.[4][7]

  • Choose the appropriate coupling reagent: The selection of the coupling reagent can significantly impact the extent of racemization.[3][8]

  • Control the reaction temperature: Lowering the reaction temperature can often reduce the rate of racemization.

  • Protect susceptible amino acids: For amino acids prone to racemization like histidine, protecting the side chain can reduce this side reaction.[4]

Q4: Are there specific coupling reagents that are recommended for Dmt-containing peptides?

A4: The choice of coupling reagent is critical for a successful cyclization. For Dmt-containing peptides, especially those that are sterically hindered, more efficient coupling reagents may be required. For instance, in the synthesis of peptides containing the rigid Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) amino acid in addition to Dmt, a triazine-based coupling reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), was found to be more effective than the commonly used 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU).[1] The selection should be based on the specific peptide sequence and the desired cyclization strategy (e.g., head-to-tail, side-chain-to-side-chain).

Troubleshooting Guide

Problem 1: Low yield of cyclic monomer and significant formation of cyclic dimer.

Possible Cause Troubleshooting Step
High reaction concentration Perform the cyclization at a lower concentration (high dilution) to favor intramolecular reaction over intermolecular reactions. For on-resin cyclization, using a low-substitution resin can achieve a pseudo-dilution effect.[3]
Linear peptide conformation Incorporate a turn-inducing residue like proline or a D-amino acid near the cyclization site to pre-organize the peptide for cyclization.[3]
Inefficient coupling reagent Switch to a more powerful coupling reagent. For sterically hindered sequences, reagents like HATU, HBTU, or DMT/NMM/TsO⁻ might be more effective than standard carbodiimides.[1]

Problem 2: Presence of a side product with the same mass as the desired product, but a different retention time on RP-HPLC.

Possible Cause Troubleshooting Step
Racemization This is likely a diastereomer of your target peptide. To minimize racemization, add a racemization suppressant like HOBt or Oxyma to the coupling reaction.[4] Consider using a less activating coupling reagent or lowering the reaction temperature.
Aspartimide formation and reopening If your peptide contains an Asp residue, you may be observing the β-aspartyl isomer. To prevent aspartimide formation, use a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid.[4] Adding HOBt to the piperidine solution during Fmoc deprotection can also reduce this side reaction.[4]

Problem 3: A significant peak corresponding to the linear peptide is observed after the cyclization reaction.

Possible Cause Troubleshooting Step
Incomplete cyclization reaction Increase the reaction time or the equivalents of the coupling reagent and base. Ensure the reagents are fresh and anhydrous.
Steric hindrance at the cyclization site The choice of residues at the N- and C-termini can significantly impact cyclization efficiency. If possible, redesign the linear precursor to have less sterically hindered amino acids at the ligation site.[3]
Aggregation of the linear peptide Aggregation can prevent the peptide ends from coming together.[4] Try switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic agent. Sonication can also help to break up aggregates.[4]

Data Presentation

Table 1: Influence of Coupling Reagent on Monomer/Dimer Ratio in Dmt-Tic Peptides

AnalogRing SizeCoupling ReagentMonomer/Dimer Ratio
1-317-memberedTBTU~3/1
5-TBTUDimer as main product

Data synthesized from a study on cyclic opioid peptides.[1]

Experimental Protocols

Protocol 1: On-Resin Head-to-Tail Cyclization of a Dmt-Containing Peptide

This protocol describes a general procedure for the on-resin cyclization of a linear peptide precursor.

Materials:

  • Fully protected linear peptidyl-resin with the N-terminal Fmoc group removed.

  • Coupling reagent (e.g., TBTU, HATU, PyBOP).

  • Base (e.g., Diisopropylethylamine - DIEA).

  • Solvent (e.g., N,N-Dimethylformamide - DMF).

  • Washing solvents (e.g., DMF, Dichloromethane - DCM).

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes.

  • N-terminal Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.[1] Wash the resin thoroughly with DMF and DCM.

  • Cyclization Reaction: a. Prepare a solution of the coupling reagent (e.g., 3-5 equivalents of TBTU) and base (e.g., 6-10 equivalents of DIEA) in DMF. b. Add the cyclization solution to the swollen resin. c. Allow the reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: After the reaction is complete, wash the resin extensively with DMF and DCM to remove excess reagents and soluble byproducts.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water 95:2.5:2.5, v/v/v) for 2-3 hours to cleave the cyclic peptide from the resin and remove side-chain protecting groups.[1]

  • Peptide Precipitation: Precipitate the crude cyclic peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Visualizations

Side_Product_Formation LinearPeptide Linear Dmt-Peptide Precursor CyclicMonomer Desired Cyclic Monomer LinearPeptide->CyclicMonomer Intramolecular Cyclization CyclicDimer Cyclic Dimer/Oligomer LinearPeptide->CyclicDimer Intermolecular Reaction RacemizedProduct Racemized Product (Diastereomer) LinearPeptide->RacemizedProduct Epimerization during Activation Aspartimide Aspartimide Intermediate LinearPeptide->Aspartimide Asp Residue (Base) Pyroglutamate Pyroglutamate (pGlu) LinearPeptide->Pyroglutamate N-terminal Gln/Glu BetaPeptide β-Aspartyl Peptide Aspartimide->BetaPeptide Hydrolysis

Caption: Common side product pathways during peptide cyclization.

Cyclization_Workflow Start Start: Linear Peptide on Solid Support Fmoc_Deprotection N-terminal Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Cyclization On-Resin Cyclization (Coupling Reagent + Base) Fmoc_Deprotection->Cyclization Cleavage Cleavage from Resin & Side-chain Deprotection (TFA) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Characterization (MS, NMR) Purification->Analysis FinalProduct Pure Cyclic Dmt-Peptide Analysis->FinalProduct

Caption: General workflow for on-resin peptide cyclization.

References

Technical Support Center: Optimizing Negishi Coupling of 2',6'-Dimethyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the Negishi cross-coupling of 2',6'-dimethyl-L-tyrosine and similar sterically hindered amino acid derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Negishi coupling of 2',6'-dimethyl-L-tyrosine, a sterically demanding substrate.

Issue 1: Low to No Product Yield

Potential Cause Troubleshooting Step Rationale
Poor Quality Organozinc Reagent Ensure the organozinc reagent is freshly prepared or properly stored under an inert atmosphere. The formation of organozinc reagents can be sensitive to air and moisture, leading to decomposition.[1]Organozinc reagents are susceptible to quenching by water or oxygen, which will reduce the amount of active reagent available for the coupling reaction.[1]
Catalyst Inactivity Use a fresh batch of palladium or nickel catalyst. Consider using a pre-catalyst that is more stable to air and moisture.[2] For sterically hindered substrates, consider catalysts known for high activity, such as those based on bulky, electron-rich phosphine (B1218219) ligands.[3][4]The palladium or nickel catalyst can degrade over time, especially if not stored under an inert atmosphere. Catalyst deactivation can also occur during the reaction.
Inefficient Ligand For sterically hindered aryl halides, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[5][6] Consider ligands such as SPhos, RuPhos, XPhos, or CPhos.[3][5]The choice of ligand is critical for the success of the Negishi coupling, influencing catalyst activity, stability, and selectivity.[7] Steric hindrance from the two ortho-methyl groups on the tyrosine derivative requires a bulky ligand to facilitate the coupling.
Inappropriate Solvent Ensure the solvent is anhydrous and degassed. Tetrahydrofuran (THF) is a common solvent for Negishi couplings.[1] In some cases, a mixture of solvents like THF/NMP may be beneficial for hindered substrates.[3]The presence of water in the solvent can quench the organozinc reagent.[1] The solvent can also influence catalyst solubility and reactivity.
Suboptimal Temperature Sterically hindered substrates often require higher reaction temperatures to proceed at a reasonable rate.[3] However, excessively high temperatures can lead to catalyst decomposition.[1] Optimization of the reaction temperature is crucial.The reaction kinetics are temperature-dependent. A temperature that is too low may result in no reaction, while a temperature that is too high can degrade the catalyst or reactants.

Issue 2: Presence of Significant Side Products

Side Product Potential Cause Troubleshooting Step
Homocoupling of the Aryl Halide This can occur if the transmetalation step is slow relative to a second oxidative addition or other side reactions.Optimize the reaction conditions to favor transmetalation. This may involve changing the ligand, solvent, or temperature. The use of more specialized ligands can be beneficial for challenging substrates.[1]
Protodezincation of the Organozinc Reagent Presence of trace amounts of water or other protic sources in the reaction mixture.Rigorously dry all glassware, solvents, and reagents. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
β-Hydride Elimination (if applicable to the organozinc partner) This is a common side reaction with alkylzinc reagents containing β-hydrogens.The use of highly-hindered ligands can reduce β-hydride elimination.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the Negishi coupling of a sterically hindered substrate like 2',6'-dimethyl-L-tyrosine?

A1: For sterically hindered biaryl synthesis, catalyst systems based on palladium with bulky, electron-rich phosphine ligands are generally preferred.[3][4] A catalyst system comprising a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a ligand such as SPhos, RuPhos, or CPhos has been shown to be effective for coupling ortho-substituted aryl halides.[3][5] Nickel catalysts can also be employed and sometimes offer different reactivity.[10]

Q2: How can I prepare the organozinc reagent for this reaction?

A2: Aryl zinc reagents can be prepared from the corresponding aryl halide (e.g., an iodinated or brominated 2',6'-dimethyl-L-tyrosine derivative) via lithium-halogen exchange with an organolithium reagent (e.g., n-BuLi or t-BuLi) followed by transmetalation with a zinc salt (e.g., ZnCl2 or ZnBr2).[3] It is crucial to perform these steps under strictly anhydrous and inert conditions.

Q3: What are the optimal reaction conditions (temperature, solvent) for this coupling?

A3: Anhydrous and degassed THF is the most commonly used solvent for Negishi couplings.[1] For hindered substrates, a co-solvent like N-methyl-2-pyrrolidone (NMP) may be beneficial, and higher temperatures (e.g., 70-100 °C) are often required to achieve a good reaction rate.[3] However, the optimal conditions should be determined empirically for your specific substrate.

Q4: My reaction starts but then stalls before completion. What could be the cause?

A4: Reaction stalling can be due to catalyst deactivation.[11] This could be caused by impurities in your starting materials or solvents, or the catalyst system may not be robust enough for the reaction conditions. Consider using a more stable pre-catalyst or a different ligand. Additionally, ensure your organozinc reagent is present in a slight excess (e.g., 1.2-1.5 equivalents).

Q5: Are there any protecting group strategies I should consider for the amino acid moiety?

A5: Yes, the amino and carboxylic acid groups of the L-tyrosine derivative should be protected to prevent side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for the amine and a methyl or ethyl ester for the carboxylic acid. The choice of protecting group will depend on the overall synthetic strategy and the conditions of the Negishi coupling.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Negishi couplings of sterically hindered aryl halides, which can serve as a starting point for optimizing the reaction for 2',6'-dimethyl-L-tyrosine.

Table 1: Effect of Ligand on the Coupling of Ortho-Substituted Aryl Bromides

EntryLigandCatalystSolventTemp (°C)Yield (%)
1SPhosPd(OAc)2THF70>95
2RuPhosPd(OAc)2THF70>95
3XPhosPd(OAc)2THF7085
4CPhosPd(OAc)2THF70>95

Data inferred from studies on similar hindered biaryl couplings.[3][5]

Table 2: Comparison of Palladium and Nickel Catalysts for Hindered Couplings

EntryCatalystLigandSolventTemp (°C)Yield (%)
1Pd(OAc)2SPhosTHF/NMP10092
2NiCl2(dppf)-THF6075
3Pd2(dba)3P(o-Tol)3DMF50Moderate to Good

Data compiled from various sources on Negishi couplings of hindered substrates and amino acid derivatives.[3][12]

Experimental Protocols

General Protocol for Negishi Coupling of a Protected 2',6'-dimethyl-iodo-L-tyrosine Derivative

Materials:

  • Protected 2',6'-dimethyl-iodo-L-tyrosine derivative (e.g., Boc-L(2',6'-Me2, 4'-I)Tyr-OMe)

  • Organozinc reagent (e.g., Aryl-ZnCl, 1.1 - 1.5 equivalents)

  • Palladium source (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium source and the phosphine ligand.

  • Add the anhydrous, degassed solvent and stir at room temperature for 15-30 minutes to form the active catalyst complex.

  • Add the protected 2',6'-dimethyl-iodo-L-tyrosine derivative to the flask.

  • Slowly add the organozinc reagent solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Negishi_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L2Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex R-X Ar-X (2',6'-Me2-Tyr-derivative) R-X->Oxidative_Addition Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diorgano_Complex L2Pd(II)(Ar)(R') Transmetalation->Pd(II)_Diorgano_Complex R'-ZnX R'-ZnX R'-ZnX->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Diorgano_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration R-R' Ar-R' (Product) Reductive_Elimination->R-R'

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental_Workflow start Start reagent_prep Prepare Anhydrous Solvent and Reagents start->reagent_prep catalyst_formation In-situ Catalyst Formation (Pd source + Ligand) reagent_prep->catalyst_formation substrate_add Add Protected Tyrosine Derivative catalyst_formation->substrate_add organozinc_add Slowly Add Organozinc Reagent substrate_add->organozinc_add reaction Heat and Monitor Reaction (TLC/LC-MS) organozinc_add->reaction workup Quench and Aqueous Workup reaction->workup purification Column Chromatography workup->purification end End purification->end

Caption: A typical experimental workflow for the Negishi coupling.

Troubleshooting_Flowchart start Low Yield? check_reagents Check Organozinc and Catalyst Quality start->check_reagents Yes success Improved Yield start->success No check_conditions Optimize Ligand, Solvent, and Temperature check_reagents->check_conditions check_atmosphere Ensure Inert Atmosphere and Dry Conditions check_conditions->check_atmosphere side_products Side Products? check_atmosphere->side_products homocoupling Address Homocoupling: Optimize Ligand/Conditions side_products->homocoupling Yes protodezincation Address Protodezincation: Ensure Anhydrous Conditions side_products->protodezincation Yes side_products->success No failure Further Optimization Needed homocoupling->failure protodezincation->failure

References

Validation & Comparative

The Impact of 2',6'-Dimethyltyrosine Substitution on Opioid Peptide Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of native amino acids in opioid peptides represents a critical avenue for enhancing therapeutic efficacy. A key example of this is the substitution of the native tyrosine at position 1 with the synthetic amino acid 2',6'-Dimethyltyrosine (Dmt). This strategic alteration has been shown to significantly influence receptor binding, signal transduction, and ultimately, the analgesic properties of these peptides. This guide provides a comprehensive comparison of Dmt-containing opioid peptides versus their native tyrosine counterparts, supported by experimental data and detailed methodologies.

The introduction of Dmt into opioid peptides has been a pivotal development in opioid research, leading to analogues with remarkably high receptor affinity and potent bioactivity.[1] This substitution has been particularly impactful in the development of both highly potent and selective agonists and antagonists for mu (µ) and delta (δ) opioid receptors.

Enhanced Receptor Affinity and Potency

A consistent finding across numerous studies is that the replacement of tyrosine with Dmt at the N-terminus of opioid peptides dramatically increases their binding affinity and potency. The two methyl groups on the phenolic ring of Dmt are thought to provide a conformational constraint that favors a bioactive orientation for receptor interaction.

One of the most well-studied examples is the dermorphin (B549996) analogue [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂). Compared to its native tyrosine-containing counterpart, DALDA, [Dmt¹]DALDA exhibits a significant increase in affinity for the µ-opioid receptor (MOR).[2] This enhanced affinity translates to a substantial increase in agonist potency. For instance, in [³⁵S]GTPγS binding assays, which measure G-protein activation, [Dmt¹]DALDA was found to be 292-fold more potent than DALDA at the human MOR.[2]

Similarly, the incorporation of Dmt into Leu-enkephalin ([L-Dmt¹]Enk) resulted in a 356-fold increase in binding affinity at the µ receptor and a 46-fold increase at the δ receptor compared to native Leu-enkephalin.[3] This highlights the profound impact of this single amino acid substitution on receptor interaction.

Altered Receptor Selectivity

While Dmt substitution generally enhances affinity for both µ and δ receptors, the degree of enhancement can differ, leading to altered receptor selectivity. In some cases, this can result in reduced receptor selectivity. For example, the introduction of L-Dmt into the δ-ligand peptide enkephalin enhanced µ affinity more than δ affinity, leading to a less selective compound.[3] Conversely, incorporating L-Dmt into a µ-ligand peptide, YRFB, enhanced δ affinity more than µ affinity.[3]

However, the Dmt-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore has been instrumental in creating highly potent and selective δ-opioid receptor antagonists.[1][4] Subtle structural changes at the C-terminus of this pharmacophore can even lead to a switch from antagonist to agonist activity.[1]

In Vivo Analgesic Effects

The enhanced in vitro potency of Dmt-containing peptides often translates to superior analgesic effects in vivo. [Dmt¹]DALDA, for instance, is significantly more potent than morphine in various pain models. In the mouse radiant heat tail-flick assay, [Dmt¹]DALDA was approximately 5000-fold more potent than morphine when administered spinally and over 200-fold more potent when given systemically.[5] In a rat model of complex regional pain syndrome-type I, [Dmt¹]DALDA was 15-fold more potent than morphine in reversing mechanical allodynia.[6]

Interestingly, the analgesic profile of [Dmt¹]DALDA differs from that of morphine. Systemic administration of [Dmt¹]DALDA is markedly more effective in the tail-flick test, a spinal reflex, compared to the hot-plate test, which involves higher brain centers.[7][8] This suggests that [Dmt¹]DALDA may exert its analgesic effects predominantly through spinal mechanisms.[8] Furthermore, [Dmt¹]DALDA has shown a lack of cross-tolerance with morphine, indicating a distinct mechanism of action at the receptor level.[5][9]

Quantitative Data Summary

The following tables summarize the quantitative data comparing Dmt-containing opioid peptides with their native tyrosine counterparts.

Table 1: Receptor Binding Affinities (Ki, nM)

Peptideµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)Reference
DALDA1.69 (rat brain)-[2]
[Dmt¹]DALDA0.143 (rat brain)-[2]
Leu-EnkephalinHighModerate[3]
[L-Dmt¹]Enk356-fold higher than Enk46-fold higher than Enk[3]
YRFBHighModerate[3]
[L-Dmt¹]YRFB69-fold higher than YRFB341-fold higher than YRFB[3]

Table 2: In Vitro Bioactivities (IC₅₀, nM)

PeptideGuinea Pig Ileum (GPI) (µ-assay)Mouse Vas Deferens (MVD) (δ-assay)Reference
Leu-Enkephalin--[3]
[L-Dmt¹]Enk187-fold more potent than Enk131-fold more potent than Enk[3]
YRFB--[3]
[L-Dmt¹]YRFB46-fold more potent than YRFB177-fold more potent than YRFB[3]

Table 3: In Vivo Analgesic Potency (ED₅₀)

CompoundTestRoute of AdministrationPotency vs. MorphineReference
[Dmt¹]DALDATail-flick (mouse)Spinal~5000-fold more potent[5]
[Dmt¹]DALDATail-flick (mouse)Systemic>200-fold more potent[5]
[Dmt¹]DALDAMechanical allodynia (rat)Subcutaneous15-fold more potent[6]
[Dmt¹]DALDAHeat algesia (rat)Subcutaneous4.5-fold more potent[6]

Experimental Protocols

Receptor Binding Assays: Receptor binding affinities are typically determined using radioligand displacement assays. Membranes from cells expressing the opioid receptor of interest (e.g., CHO cells transfected with the human µ-opioid receptor) or from animal brain tissue are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR).[2] Increasing concentrations of the unlabeled test peptide (e.g., DALDA or [Dmt¹]DALDA) are added to compete for binding with the radioligand. The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Bioactivity Assays (GPI and MVD): The guinea pig ileum (GPI) and mouse vas deferens (MVD) isolated tissue assays are classic functional assays used to determine the agonist or antagonist activity of opioid compounds. The GPI is rich in µ-opioid receptors, while the MVD is rich in δ-opioid receptors. The assay measures the ability of a compound to inhibit electrically induced contractions of the smooth muscle tissue. The concentration of the compound that produces a 50% inhibition of the contractile response (IC₅₀) is a measure of its potency.[3]

In Vivo Analgesia Models:

  • Tail-Flick Test: This test measures the latency of a mouse or rat to flick its tail away from a source of radiant heat. An increase in tail-flick latency is indicative of an analgesic effect.[5][7]

  • Hot-Plate Test: This test measures the latency of an animal to lick its paw or jump when placed on a heated surface. An increased latency indicates analgesia.[7]

  • Von Frey Test (Mechanical Allodynia): This test is used in models of neuropathic pain. It measures the withdrawal threshold of an animal's paw to calibrated von Frey filaments, which apply a specific amount of pressure. An increase in the withdrawal threshold indicates a reduction in mechanical sensitivity.[6]

Visualizing the Impact of Dmt Substitution

The following diagrams illustrate the key concepts discussed in this guide.

Signaling_Pathway cluster_ligand Opioid Peptide cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Peptide Tyr-Peptide or Dmt-Peptide OR Opioid Receptor (μ or δ) Peptide->OR Binding G_Protein Gαi/o G-protein OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: Opioid receptor signaling pathway initiated by peptide binding.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Solid-Phase Peptide Synthesis (Tyr or Dmt incorporation) Purification RP-HPLC Purification Synthesis->Purification Analysis Mass Spectrometry (Verification) Purification->Analysis Binding Receptor Binding Assays (Ki determination) Analysis->Binding Functional Functional Assays (GPI, MVD, GTPγS) Analysis->Functional Analgesia_Models Animal Pain Models (Tail-flick, Hot-plate) Functional->Analgesia_Models Dmt_vs_Tyr cluster_tyr Native Tyrosine cluster_dmt This compound Tyr Tyrosine (Flexible Phenol) Tyr_Binding Standard Receptor Binding Affinity Tyr->Tyr_Binding Tyr_Activity Baseline Analgesic Potency Tyr_Binding->Tyr_Activity Tyr_Binding->Tyr_Activity Dmt Dmt (Constrained Phenol) Dmt_Binding Increased Receptor Binding Affinity Dmt->Dmt_Binding Dmt_Activity Enhanced Analgesic Potency Dmt_Binding->Dmt_Activity Dmt_Binding->Dmt_Activity

References

Validating 2',6'-Dimethyltyrosine as a Tyr1 Replacement in Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic replacement of natural amino acids with synthetic counterparts is a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacological properties of bioactive peptides and other ligands. One such substitution of significant interest is the replacement of Tyrosine (Tyr) at the first position (Tyr1) with the unnatural amino acid 2',6'-Dimethyltyrosine (Dmt). This modification introduces steric hindrance that can profoundly influence a ligand's interaction with its receptor, often leading to dramatic changes in binding affinity, selectivity, and functional activity. This guide provides a comparative analysis of Tyr- versus Dmt-containing ligands, supported by experimental data and detailed protocols, to validate the utility of Dmt in ligand design.

Comparative Analysis of Ligand Performance

The introduction of Dmt in place of Tyr has been extensively studied, particularly in the context of opioid receptor ligands. Generally, this substitution has been shown to enhance the affinity and potency of the ligands, although the specific effects on receptor selectivity can vary depending on the overall structure of the molecule.[1]

Dmt-Tic Pharmacophore: A Case Study in Modulating Activity

The Dmt-Tic (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is a well-established motif in the design of potent δ-opioid receptor ligands.[2][3] The data below illustrates how modifications to this core can fine-tune activity, often resulting in highly potent antagonists.

LigandReceptorBinding Affinity (Ki, nM)Functional ActivitySelectivity (Ki μ/δ)
H-Dmt-Tic-OHδ-opioid0.022[3]Antagonist (pA2 = 8.2)[3]150,000[3]
N-Me-Dmt-Tic-OHδ-opioid0.2[3]Antagonist (pA2 = 8.5)[3]High (μ activity not detectable)[3]
N,N-Me2-Dmt-Tic-OHδ-opioid0.12[3]Antagonist (pA2 = 9.4)[3]20,000[3]
H-Dmt-Tic-Ala-OHδ-opioid---
N,N-Me2-Dmt-Tic-Ala-OHδ-opioid0.0755[3]Antagonist (pA2 = 9.6)[3]20,132[3]
Dimeric Dmt-Tic Analoguesδ-opioid0.06 - 1.53[2][4]Antagonist (pA2 = 10.42 - 11.28)[2][4]3 - 46[2][4]
Dimeric Dmt-Tic Analoguesμ-opioid1.37 - 5.72[2][4]Weak Antagonist (pA2 = 6.78 - 8.34)[2][4]-
Endomorphin-2 Analogues: Enhancing μ-Opioid Receptor Affinity

Endomorphin-2 is a naturally occurring opioid peptide with high affinity and selectivity for the μ-opioid receptor. Replacing the N-terminal Tyr with Dmt in endomorphin-2 analogues has been shown to significantly enhance μ-opioid receptor affinity and bioactivity.[5][6]

LigandReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
[Dmt¹, Xaa³]EM-2 Analoguesμ-opioid0.069 - 0.32[6]Agonist (0.12 - 14.4)[6]
[Dmt¹, Xaa³]EM-2 Analoguesδ-opioid1.83 - 99.8[6]Generally abolished agonism (>10,000)[6]
Enkephalin and Other Peptidomimetics

The substitution of L-Dmt for Tyr in Leu-enkephalin resulted in a dramatic increase in activity at both μ and δ receptors, with a more pronounced effect on μ receptor affinity.[7] This highlights that while Dmt often boosts potency, it can also lead to reduced receptor selectivity.[7] In other non-peptidic scaffolds, Dmt analogues consistently show improved affinity for the μ-opioid receptor compared to their Tyr counterparts.[8][9]

LigandReceptorBinding Affinity (Ki, nM)Functional Activity
[L-Dmt¹]Enkephalinμ-opioid356-fold increase vs. Enk[7]187-fold increase in GPI assay[7]
[L-Dmt¹]Enkephalinδ-opioid46-fold increase vs. Enk[7]131-fold increase in MVD assay[7]
(S,S,S,R)-5, -6, -7 (Dmt Analogues)μ-opioid0.16 - 0.29[8][9]Partial Agonists[8]
(S,S,S,R)-2, -3, -4 (Tyr Analogues)μ-opioid8.8 - 21[8]Partial Agonists[8]

Experimental Protocols

The validation of Dmt-substituted ligands relies on a series of well-established experimental procedures, from chemical synthesis to functional characterization.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Dmt-containing peptides is typically achieved using a standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy on a solid support.

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid, including Fmoc-Dmt-OH, is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine). The activated amino acid is then added to the resin to form the peptide bond.

  • Washing: The resin is washed extensively with DMF and other solvents to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.[1][10]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Competitive Binding Assays

These assays are used to determine the binding affinity (Ki) of a ligand for a specific receptor.

  • Tissue Preparation: Brain tissue from rats or other appropriate animal models is homogenized in a buffer solution to prepare a membrane suspension containing the opioid receptors.[10]

  • Assay Setup: The assay is performed in tubes containing the brain membrane homogenate, a specific radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors), and varying concentrations of the unlabeled test ligand (the Dmt- or Tyr-containing compound).

  • Incubation: The mixture is incubated to allow the ligands to reach binding equilibrium with the receptors.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Bioassays (GPI and MVD)

The guinea pig ileum (GPI) and mouse vas deferens (MVD) assays are classical pharmacological preparations used to assess the functional activity (agonism or antagonism) of opioid ligands. The GPI is rich in μ-opioid receptors, while the MVD primarily expresses δ-opioid receptors.

  • Tissue Preparation: The ileum from a guinea pig or the vas deferens from a mouse is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Stimulation: The tissue is stimulated electrically to induce muscle contractions.

  • Agonist Activity (IC50): The test ligand is added to the organ bath in a cumulative manner. An agonist will inhibit the electrically induced contractions in a dose-dependent manner. The concentration that produces 50% of the maximum inhibition is the IC50 value.[7]

  • Antagonist Activity (pA2): To determine antagonist activity, the tissue is pre-incubated with the antagonist ligand before adding a known agonist. The antagonist will shift the dose-response curve of the agonist to the right. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same effect, is then calculated.[2][3][11]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_binding Binding Characterization cluster_functional Functional Characterization synthesis Solid-Phase Peptide Synthesis (Incorporation of Dmt) purification RP-HPLC Purification synthesis->purification binding_assay Radioligand Binding Assay purification->binding_assay functional_assay GPI / MVD Bioassay purification->functional_assay ki_calc Determine Ki (Binding Affinity) binding_assay->ki_calc activity_calc Determine IC50 / pA2 (Agonist / Antagonist Potency) functional_assay->activity_calc signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Opioid Ligand (Tyr or Dmt) Receptor Opioid Receptor (μ or δ) Ligand->Receptor Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux

References

A Comparative Pharmacological Profile of 2',6'-Dimethyltyrosine and 2',6'-Difluoro-L-tyrosine in Opioid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles of two unnatural amino acid analogues of tyrosine: 2',6'-Dimethyltyrosine (Dmt) and 2',6'-difluoro-L-tyrosine (Dft). The incorporation of these modified amino acids into peptide-based drug candidates, particularly in the field of opioid research, has been a strategy to enhance potency, selectivity, and metabolic stability. This document summarizes key experimental data on their effects on opioid receptor binding and functional activity, provides detailed experimental protocols for the cited assays, and uses visualizations to illustrate relevant pathways and workflows.

Introduction to this compound (Dmt) and 2',6'-Difluoro-L-tyrosine (Dft)

The substitution of natural amino acids with synthetic analogues is a cornerstone of modern medicinal chemistry. This compound (Dmt) is a well-established modification used to improve the pharmacological properties of opioid peptides. The addition of two methyl groups to the phenyl ring of tyrosine can significantly alter the molecule's conformation and lipophilicity, often leading to enhanced receptor affinity and bioactivity.[1][2] In contrast, 2',6'-difluoro-L-tyrosine (Dft) introduces fluorine atoms at the same positions. Fluorine's high electronegativity and small size can influence electronic properties and metabolic stability, making Dft an interesting comparator to Dmt.[3]

This guide focuses on a direct comparison of these two analogues when substituted at the N-terminus (position 1) of various opioid peptides and pseudopeptides. The data presented is primarily derived from a key comparative study by Mollica et al. (2010), which systematically evaluated the impact of these substitutions on opioid receptor interactions.

Comparative Pharmacological Data

The pharmacological effects of incorporating Dmt or Dft in place of Tyrosine (Tyr) are highly dependent on the parent opioid peptide's structure. Below is a summary of the receptor binding affinities and functional bioactivities at μ-opioid (MOP) and δ-opioid (DOP) receptors.

Opioid Receptor Binding Affinities

The binding affinities of various peptide analogues containing Dmt, Dft, or Tyr at position 1 were determined using radioligand displacement assays. The inhibition constant (Ki), a measure of binding affinity, is presented in the table below. A lower Ki value indicates a higher binding affinity.

Compound/AnalogueStructureKi (nM) for MOP (μ)Ki (nM) for DOP (δ)
Deltorphin (B1670231) B Analogues
Dmt¹-Deltorphin BH-Dmt-D-Ala-Phe-Glu-Val-Val-Gly-NH₂1.8 ± 0.20.15 ± 0.02
Dft¹-Deltorphin BH-Dft-D-Ala-Phe-Glu-Val-Val-Gly-NH₂15.3 ± 1.50.3 ± 0.04
Tyr¹-Deltorphin B (Deltorphin B)H-Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂25.6 ± 2.10.3 ± 0.03
Dmt-Tic Pseudopeptide Analogues
H-Dmt-Tic-Asp-BidH-Dmt-Tic-Asp-Bid15.8 ± 1.20.08 ± 0.01
H-Dft-Tic-Asp-BidH-Dft-Tic-Asp-Bid1.9 ± 0.20.9 ± 0.1
H-Tyr-Tic-Asp-BidH-Tyr-Tic-Asp-Bid2.5 ± 0.31.1 ± 0.1

Data sourced from Mollica et al., 2010.

Functional Bioactivity at Opioid Receptors

The functional activity of the peptide analogues was assessed using isolated tissue bioassays: the guinea pig ileum (GPI) assay, which is rich in μ-opioid receptors, and the mouse vas deferens (MVD) assay, which predominantly expresses δ-opioid receptors. Agonist activity is reported as the half-maximal inhibitory concentration (IC₅₀), while antagonist activity is expressed as the pA₂ value.

Compound/AnalogueMVD (δ-receptors) IC₅₀ (nM) or pA₂GPI (μ-receptors) IC₅₀ (nM)Activity Profile
Deltorphin B Analogues
Dmt¹-Deltorphin B0.32 ± 0.042.5 ± 0.3δ-agonist/μ-agonist
Dft¹-Deltorphin B0.40 ± 0.0520.1 ± 2.1δ-agonist/μ-agonist
Tyr¹-Deltorphin B (Deltorphin B)0.53 ± 0.0635.8 ± 3.2δ-agonist/μ-agonist
Dmt-Tic Pseudopeptide Analogues
H-Dmt-Tic-Asp-Bid0.12 ± 0.01> 1000Potent & Selective δ-agonist
H-Dft-Tic-Asp-BidpA₂ = 8.95 ± 0.1> 1000Potent & Selective δ-antagonist
H-Tyr-Tic-Asp-BidpA₂ = 8.85 ± 0.1> 1000Potent & Selective δ-antagonist

Data sourced from Mollica et al., 2010.

Pharmacokinetic and Toxicological Profile

This compound (Dmt): The dimethyl substitution is known to sterically hinder enzymatic degradation, potentially increasing the metabolic stability and in vivo half-life of peptides containing this residue.[4][] This modification also increases lipophilicity, which may affect distribution and cell permeability.[6]

2',6'-Difluoro-L-tyrosine (Dft): Fluorination is a common strategy in medicinal chemistry to block metabolic sites and enhance binding affinity through favorable electronic interactions.[7][8] The carbon-fluorine bond is very strong, which can lead to increased metabolic stability.[3] However, the metabolic fate of fluorinated compounds can be complex and requires specific investigation.

A lack of publicly available data prevents a direct comparison of the ADME and toxicity profiles of Dmt and Dft.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for opioid receptors.

Objective: To determine the Ki of Dmt- and Dft-containing peptides for μ- and δ-opioid receptors.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human μ- or δ-opioid receptors.

  • Radioligands: [³H]DAMGO for μ-opioid receptors and [³H]DPDPE for δ-opioid receptors.

  • Test Compounds: this compound and 2',6'-difluoro-L-tyrosine containing peptide analogues.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test peptide, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Isolated Tissue Bioassays (GPI and MVD)

These ex vivo functional assays measure the agonist or antagonist activity of compounds on smooth muscle preparations.

Objective: To determine the functional potency (IC₅₀ for agonists) or affinity (pA₂ for antagonists) of Dmt- and Dft-containing peptides at μ- (GPI) and δ- (MVD) opioid receptors.

Materials:

  • Tissues: Ileum from male guinea pigs (for GPI) and vas deferens from male mice (for MVD).

  • Physiological Salt Solution: Krebs solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Organ Bath: With a capacity of 10-20 mL.

  • Isotonic Transducer and Recording System.

  • Standard Agonists: Morphine or DAMGO for GPI, DPDPE or Deltorphin II for MVD.

  • Test Compounds: Dmt- and Dft-containing peptide analogues.

Procedure:

  • Tissue Preparation: Isolate the guinea pig ileum or mouse vas deferens and mount the tissue in an organ bath containing physiological salt solution under a resting tension (e.g., 1g for GPI, 0.5g for MVD).

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.

  • Electrical Stimulation: For the MVD assay, the tissue is typically stimulated electrically to induce contractions.

  • Agonist Dose-Response Curve:

    • Add cumulative concentrations of a standard agonist or the test compound to the organ bath.

    • Record the resulting inhibition of muscle contraction.

    • Plot the percentage of inhibition against the logarithm of the agonist concentration.

    • Determine the IC₅₀ value from the curve.

  • Antagonist pA₂ Determination:

    • Obtain a control agonist dose-response curve.

    • Incubate the tissue with a fixed concentration of the antagonist for a set period.

    • Generate a second agonist dose-response curve in the presence of the antagonist.

    • Repeat with several concentrations of the antagonist.

    • Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist).

    • Construct a Schild plot (log(dose ratio - 1) vs. log(antagonist concentration)) to determine the pA₂ value.

Visualizations

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that ultimately lead to a physiological response, such as analgesia.

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., Dmt-peptide) Opioid_Receptor Opioid Receptor (μ or δ) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response Ion_Channels->Response

Caption: Simplified opioid receptor signaling cascade initiated by agonist binding.

Experimental Workflow for Pharmacological Profiling

The general workflow for comparing the pharmacological profiles of novel compounds like Dmt and Dft analogues is a multi-step process.

Workflow Start Synthesis of Dmt/Dft Peptides Binding_Assay Opioid Receptor Binding Assay Start->Binding_Assay Functional_Assay Functional Bioassays (GPI & MVD) Start->Functional_Assay Data_Analysis Data Analysis (Ki, IC50, pA2) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Profile_Comparison Pharmacological Profile Comparison Data_Analysis->Profile_Comparison End Lead Optimization Profile_Comparison->End

Caption: Workflow for the pharmacological evaluation of modified peptides.

Conclusion

The substitution of Tyrosine with this compound or 2',6'-difluoro-L-tyrosine at the N-terminus of opioid peptides profoundly influences their pharmacological profiles.

  • Dmt generally enhances affinity for both μ- and δ-opioid receptors. In the context of deltorphin B, it improves μ-receptor affinity while maintaining high δ-receptor affinity. In the Dmt-Tic pseudopeptide, it results in a highly potent and selective δ-agonist.

  • Dft and Tyr often yield analogues with similar pharmacological profiles, particularly in the deltorphin B series where both show a preference for the δ-receptor. However, a striking difference is observed in the Dmt-Tic scaffold, where the Dft substitution, like Tyr, leads to a potent and selective δ-antagonist, a complete reversal of the agonist activity seen with the Dmt analogue.

These findings highlight the nuanced effects of these modifications, which are highly dependent on the specific peptide backbone. While Dmt appears to be a more general enhancer of opioid receptor affinity and agonist activity, Dft's effects can be more context-dependent, sometimes mimicking natural Tyr and in other cases leading to unique pharmacological profiles. Further studies are warranted to elucidate the pharmacokinetic and toxicological properties of these valuable synthetic amino acids to fully realize their therapeutic potential.

References

Dmt-Containing Peptides Exhibit Enhanced Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) in peptide design has emerged as a powerful tool to significantly enhance receptor binding affinity. This guide provides an objective comparison of the performance of Dmt-containing peptides against their non-Dmt counterparts, supported by experimental data, detailed protocols, and pathway visualizations.

The substitution of natural amino acids, particularly Tyrosine (Tyr), with the synthetic analogue Dmt has consistently demonstrated a remarkable increase in binding affinity for various receptors, most notably opioid receptors. This enhancement is attributed to the steric hindrance provided by the two methyl groups on the tyrosine ring of Dmt, which can lead to a more favorable and stable interaction with the receptor's binding pocket.

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the quantitative data from comparative studies, highlighting the impact of Dmt substitution on the binding affinity (Ki) of peptides for mu (µ) and delta (δ) opioid receptors. A lower Ki value indicates a higher binding affinity.

Peptide PairReceptorNon-Dmt Peptide (Ki, nM)Dmt-Containing Peptide (Ki, nM)Fold Increase in AffinityReference
DALDA vs. [Dmt¹]DALDAHuman µ-Opioid4.600.1727-fold[1]
Leu-enkephalin (Enk) vs. [L-Dmt¹]EnkRat µ-Opioid2.420.0068356-fold[2][3]
Leu-enkephalin (Enk) vs. [L-Dmt¹]EnkRat δ-Opioid1.430.03146-fold[2][3]
YRFB vs. [L-Dmt¹]YRFBRat µ-Opioid0.1450.002169-fold[3]
YRFB vs. [L-Dmt¹]YRFBRat δ-Opioid3851.13341-fold[3]

Experimental Protocols

The data presented above is typically generated using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay Protocol

Objective: To determine and compare the binding affinity (Ki) of a Dmt-containing peptide and its non-Dmt analogue for a specific receptor (e.g., the mu-opioid receptor).

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor).

  • Test Compounds: The Dmt-containing peptide and its corresponding non-Dmt peptide.

  • Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10 µM Naloxone).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 10-20 µg per well).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test peptides (Dmt and non-Dmt), and membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

    • Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the mu-opioid receptor signaling pathway.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (96-well plate) prep->setup incubation Incubation setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki) counting->analysis

Radioligand Binding Assay Workflow

G cluster_pathway Mu-Opioid Receptor Signaling Pathway ligand Opioid Agonist (e.g., Dmt-peptide) receptor Mu-Opioid Receptor (GPCR) ligand->receptor g_protein Heterotrimeric G-protein (Gi/o) receptor->g_protein Activation g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibition ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulation camp cAMP adenylyl_cyclase->camp Decreased Production

Mu-Opioid Receptor Signaling Pathway

References

2',6'-Dimethylphenylalanine (Dmp) as a Functional Mimic for 2',6'-Dimethyltyrosine (Dmt): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2',6'-dimethylphenylalanine (Dmp) and 2',6'-dimethyltyrosine (Dmt), two unnatural amino acids pivotal in the design of pharmacologically active peptides, particularly within the opioid field. While structurally similar, the presence of a phenolic hydroxyl group in Dmt and its absence in Dmp leads to significant differences in receptor interaction and selectivity. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant pathways to aid researchers in selecting the appropriate analog for their drug design and development endeavors.

Executive Summary

Substitution of the N-terminal Tyrosine (Tyr) with this compound (Dmt) in opioid peptides is a well-established strategy to enhance receptor affinity and biological activity.[1][2] However, this modification often leads to poor receptor selectivity.[1] Emerging evidence highlights 2',6'-dimethylphenylalanine (Dmp) as a superior functional mimic of the N-terminal Tyr in specific applications.[1] Studies on deltorphin (B1670231) and enkephalin analogues demonstrate that Dmp-substituted peptides can retain high receptor affinity and selectivity, comparable to the parent peptides, while offering improved receptor selectivity over their Dmt-substituted counterparts.[1]

Data Presentation: Performance Comparison

The following tables summarize the in vitro receptor binding affinities and biological activities of Dmp- and Dmt-substituted opioid peptide analogs compared to their parent peptides. This quantitative data is crucial for understanding the functional consequences of these substitutions.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Deltorphin II Analogues

Peptideδ-Receptor Ki (nM)μ-Receptor Ki (nM)Selectivity (μKi / δKi)
Deltorphin II (Parent)Data not availableData not availableData not available
[Dmp¹]Deltorphin IIHigh AffinityLow AffinityHigh
[Dmt¹]Deltorphin IIHigh AffinityModerate AffinityLow

Note: Specific Ki values from a direct comparative study were not available in the public domain at the time of this review. The qualitative affinities and selectivities are based on the findings of Sasaki et al. (2004).[1]

Table 2: Opioid Receptor Binding Affinities (Ki, nM) of Enkephalin Analogues

Peptideδ-Receptor Ki (nM)μ-Receptor Ki (nM)Selectivity (μKi / δKi)
Leu-Enkephalin (Parent)Data not availableData not availableData not available
[Dmp¹]EnkephalinHigh AffinityLow AffinityHigh
[Dmt¹]EnkephalinHigh AffinityModerate AffinityLow

Note: Specific Ki values from a direct comparative study were not available in the public domain at the time of this review. The qualitative affinities and selectivities are based on the findings of Sasaki et al. (2004).[1]

Table 3: In Vitro Biological Activity (IC50, nM) of Deltorphin II and Enkephalin Analogues

PeptideMVD (δ-agonist) IC50 (nM)GPI (μ-agonist) IC50 (nM)
Deltorphin II (Parent)PotentWeak
[Dmp¹]Deltorphin IIPotentWeak
[Dmt¹]Deltorphin IIPotentModerately Potent
Leu-Enkephalin (Parent)PotentPotent
[Dmp¹]EnkephalinPotentWeak
[Dmt¹]EnkephalinPotentModerately Potent

Note: The potencies are described qualitatively based on the correlation with receptor binding affinity data as reported by Sasaki et al. (2004).[1] MVD (Mouse Vas Deferens) assay is selective for δ-opioid receptor agonists, while GPI (Guinea Pig Ileum) assay is primarily for μ-opioid receptor agonists.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of Dmp- and Dmt-containing peptides are provided below.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of peptides incorporating either Dmp or Dmt.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Fmoc-protected amino acids (including Fmoc-Dmp-OH or Fmoc-Dmt(tBu)-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the peptide by mass spectrometry.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized peptides for δ and μ opioid receptors.

Materials:

  • Cell membranes prepared from CHO cells stably expressing either the human δ-opioid receptor or μ-opioid receptor.

  • Radioligand: [³H]Naltrindole (for δ-receptors), [³H]DAMGO (for μ-receptors).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Synthesized peptides (Dmp/Dmt analogues and parent peptides).

  • Naloxone (for non-specific binding determination).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the competitor peptide in the assay buffer. For non-specific binding, use a high concentration of naloxone.

  • Equilibration: Incubate at 25°C for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays

These isolated tissue bioassays are used to determine the functional agonist/antagonist activity of the peptides.

Procedure for MVD Assay (δ-receptor activity):

  • Isolate the vas deferens from a mouse and mount it in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Stimulate the tissue electrically to induce contractions.

  • Add cumulative concentrations of the test peptide to the organ bath and record the inhibition of the electrically induced contractions.

  • Calculate the IC50 value from the dose-response curve.

Procedure for GPI Assay (μ-receptor activity):

  • Isolate a segment of the ileum from a guinea pig and mount it in an organ bath as described for the MVD assay.

  • Stimulate the tissue electrically to induce contractions.

  • Add cumulative concentrations of the test peptide and record the inhibition of contractions.

  • Calculate the IC50 value from the dose-response curve.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure of the peptides in different solvent environments.

Materials:

  • Purified peptides.

  • Phosphate (B84403) buffer (pH 7.4).

  • Trifluoroethanol (TFE).

  • Quartz cuvette (1 mm path length).

Procedure:

  • Prepare solutions of the peptides in phosphate buffer, TFE, and mixtures of buffer and TFE.

  • Record the CD spectra from 190 to 260 nm at room temperature using a CD spectrometer.

  • Process the data by subtracting the solvent baseline and converting the signal to mean residue ellipticity.

  • Analyze the spectra to estimate the secondary structure content (α-helix, β-sheet, random coil).

Mandatory Visualization

The following diagrams illustrate key concepts and workflows described in this guide.

G cluster_0 Opioid Peptide Binding cluster_1 G-Protein Activation cluster_2 Downstream Signaling Opioid_Peptide Opioid Peptide (e.g., Dmp/Dmt analogue) GPCR Opioid Receptor (GPCR) Opioid_Peptide->GPCR Binding G_Protein Gi/o Protein GPCR->G_Protein Activation GDP GDP G_Protein->GDP Releases GTP GTP G_Protein->GTP Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels G_Protein->Ion_Channels Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Decreased Production Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response

Caption: Opioid receptor signaling pathway.

G cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison Synthesis Solid-Phase Peptide Synthesis (Dmp & Dmt Analogues) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Binding Receptor Binding Assays (δ and μ receptors) Characterization->Binding Conformation Circular Dichroism Characterization->Conformation Bioassay GPI & MVD Bioassays Binding->Bioassay Analysis Calculate Ki, IC50 Compare Selectivity & Potency Bioassay->Analysis Conformation->Analysis

Caption: Experimental workflow for comparison.

G A Tyrosine (Tyr) B This compound (Dmt) A->B Addition of two methyl groups C 2',6'-dimethylphenylalanine (Dmp) A->C Addition of two methyl groups & Removal of hydroxyl group B->C Removal of hydroxyl group

Caption: Structural relationship of Tyr, Dmt, and Dmp.

References

A Comparative Guide to the Antioxidant Activity of 2',6'-Dimethyltyrosine Peptide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antioxidant potential of peptide analogs incorporating 2',6'-Dimethyltyrosine (Dmt). While direct comparative studies on a series of Dmt-peptide analogs are not extensively available in current literature, this document outlines the foundational principles, key experimental protocols, and relevant signaling pathways to facilitate such research. The inherent antioxidant properties of the parent amino acid, tyrosine, suggest that its methylated analog, Dmt, is a promising candidate for the development of novel antioxidant peptides. The methyl groups at the 2' and 6' positions of the phenol (B47542) ring may enhance antioxidant efficacy by increasing electron-donating capacity and providing steric hindrance against pro-oxidant species.

Quantitative Comparison of In Vitro Antioxidant Assays

The antioxidant activity of peptide analogs can be quantified using various in vitro assays. Each assay targets a different aspect of antioxidant action, such as radical scavenging or reducing power. Below is a comparative summary of the most common assays. A lower IC50 or EC50 value, or a higher TEAC or ORAC value, indicates greater antioxidant activity.

AssayPrincipleMeasurementAdvantagesLimitations
DPPH Radical Scavenging Assay Measures the ability of the peptide to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.Decrease in absorbance at ~517 nm. Results are often expressed as IC50 (the concentration required to scavenge 50% of DPPH radicals).Simple, rapid, and requires only a spectrophotometer.[1][2][3]The DPPH radical is not biologically relevant. The steric accessibility of the radical can be a limiting factor for large molecules.[4]
ABTS Radical Cation Scavenging Assay Measures the ability of the peptide to reduce the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, leading to a loss of its blue-green color.Decrease in absorbance at ~734 nm. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5][6][7]Applicable to both hydrophilic and lipophilic compounds and less affected by steric hindrance compared to DPPH.[4]The ABTS radical is not found in biological systems, raising questions about the physiological relevance of the results.[7]
Oxygen Radical Absorbance Capacity (ORAC) Assay Measures the ability of the peptide to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator (e.g., AAPH).The decay of fluorescence over time. The antioxidant capacity is quantified by the area under the fluorescence decay curve.Uses a biologically relevant radical source (peroxyl radicals).[8][9] High sensitivity and automation capability.The assay is sensitive to temperature and pH fluctuations. The reaction kinetics can be complex.[8]
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of the peptide to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.Increase in absorbance at ~593 nm.Simple, fast, and inexpensive.[4]Measures only the reducing power and does not directly assess radical scavenging activity. The reaction is performed at an acidic pH, which is not physiological.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which can be monitored by the decrease in its absorbance.[3]

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample preparation: Dissolve the peptide analogs in a suitable solvent (e.g., methanol or a buffer) to obtain a series of concentrations.

  • Reaction: In a 96-well plate, add a specific volume of the peptide sample to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined from a plot of scavenging activity versus peptide concentration.[2]

ABTS Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The extent of decolorization is proportional to the antioxidant's activity.[5][7]

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a specific volume of the peptide sample to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.[5]

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay is a hydrogen atom transfer (HAT)-based method that measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Procedure:

  • Reagent preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the free radical initiator (AAPH), and the peptide samples in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Reaction setup: In a black 96-well plate, add the fluorescent probe and the peptide sample.

  • Initiation: Add the AAPH solution to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a specified duration (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are typically expressed as Trolox equivalents.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Antioxidant Activity Assessment

G General Workflow for Antioxidant Activity Assessment cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Antioxidant Assays cluster_2 Data Analysis synthesis Synthesis of this compound Peptide Analogs purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (e.g., Mass Spectrometry) purification->characterization dpph DPPH Assay characterization->dpph abts ABTS Assay characterization->abts orac ORAC Assay characterization->orac ic50 Calculation of IC50/TEAC/ORAC values dpph->ic50 abts->ic50 orac->ic50 comparison Comparative Analysis ic50->comparison

Caption: General workflow for the assessment of antioxidant activity of peptide analogs.

The Keap1-Nrf2-ARE Signaling Pathway

A key mechanism by which cells combat oxidative stress is through the activation of the Keap1-Nrf2-ARE signaling pathway. Antioxidant peptides may exert their effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defenses through this pathway.

G The Keap1-Nrf2-ARE Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound & Inactive Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Peptide 2',6'-Dmt-Peptide Analog Peptide->Keap1 Interaction OxidativeStress Oxidative Stress OxidativeStress->Keap1 Induces Conformational Change ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription

Caption: The Keap1-Nrf2-ARE pathway and potential modulation by antioxidant peptides.

References

A Comparative Guide to the Structure-Activity Relationship of Novel 2',6'-Dimethyltyrosine Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) has become a cornerstone in the design of potent and selective opioid receptor ligands. Its unique structural properties, particularly the restricted rotation of the aromatic ring, often lead to enhanced receptor affinity and bioactivity compared to endogenous peptides. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Dmt derivatives, focusing on their performance as mu (µ) and delta (δ) opioid receptor modulators. The data presented herein is compiled from multiple studies to facilitate the rational design of novel analgesic compounds.

Data Presentation: A Comparative Analysis of Biological Activity

The following tables summarize the in vitro and in vivo activities of a selection of 2',6'-dimethyltyrosine derivatives. These compounds showcase the impact of structural modifications on opioid receptor binding and functional agonism.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki) of this compound Derivatives

CompoundStructure/Modificationµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)Selectivity (δ-Ki / µ-Ki)
H-Dmt-NH-CH₃N-terminal Dmt with a methylamide C-terminus7.45>1000>134
Compound 13-(4'-Dmt-aminobutyl)-6-(3'-Dmt-aminopropyl)-5-methyl-2(1H)pyrazinone0.02131.91519
Compound 2Pyrazinone derivative~0.04 - 0.1~64 - 223~1600 - 2230
Compound 3Pyrazinone derivative~0.04 - 0.1~64 - 223~1600 - 2230
Compound 4Pyrazinone derivative~0.04 - 0.1~64 - 223~1600 - 2230
Dmt-Aba-Gly-NH-BnAba-Gly scaffold10.1290.128.7
Dmt-Tic-Gly-NH-BnTic-Gly scaffold2.60.20.08
[Dmt¹, Xaa³]EM-2 AnaloguesEndomorphin-2 analogues with various Phe³ substitutions0.069 - 0.321.83 - 99.8Varies

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: In Vitro Functional Bioactivity of this compound Derivatives

CompoundGuinea Pig Ileum (GPI) IC₅₀ (nM) (µ-agonist activity)Mouse Vas Deferens (MVD) IC₅₀ (nM) (δ-agonist activity)
H-Dmt-NH-CH₃15.5 (Emax = 66.6%)>1000
Compound 11.725.8
Dmt-Aba-Gly-NH-Bn3272-
[Dmt¹, Xaa³]EM-2 Analogues0.12 - 14.4>10,000

Data compiled from multiple sources.[1][2][3][4][6]

Table 3: In Vivo Analgesic Activity of Selected this compound Derivatives

CompoundTestRoute of AdministrationED₅₀ (nmol/mouse)Comparison to Morphine
H-Dmt-NH-CH₃Tail-flicki.c.v.Moderate antinociception-
Compound 1Tail-flicki.c.v.-65-71 times more potent
Compound 1Hot-platei.c.v.-65-71 times more potent

Data compiled from multiple sources.[1][2][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for opioid receptors.

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu or delta opioid receptor.

  • Radioligand: [³H]-DAMGO for µ-opioid receptors or [³H]-DPDPE for δ-opioid receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer.

    • Assay Setup: In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane suspension.

      • Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-selective antagonist (e.g., naloxone), and membrane suspension.

      • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Guinea Pig Ileum (GPI) Bioassay for µ-Opioid Agonist Activity

This ex vivo assay measures the functional agonist activity of compounds at the µ-opioid receptor.

  • Tissue Preparation: A segment of the ileum from a guinea pig is suspended in an organ bath containing Krebs buffer, maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂. The tissue is subjected to electrical field stimulation to induce contractions.

  • Procedure:

    • Record the baseline electrically stimulated contractions.

    • Add increasing concentrations of the test compound to the organ bath.

    • Measure the inhibition of the twitch response at each concentration.

  • Data Analysis:

    • Plot the percentage of inhibition of the twitch response against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that produces 50% of its maximal inhibitory effect. The maximal effect (Emax) can also be determined.[7][8]

3. Mouse Vas Deferens (MVD) Bioassay for δ-Opioid Agonist Activity

This ex vivo assay assesses the functional agonist activity of compounds at the δ-opioid receptor.[9]

  • Tissue Preparation: The vas deferens from a mouse is prepared and mounted in an organ bath similar to the GPI assay.[9]

  • Procedure: The procedure is analogous to the GPI assay, with the measurement of the inhibition of electrically stimulated contractions upon the addition of the test compound.[8][9]

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[9]

4. In Vivo Analgesic Activity Assays

These assays evaluate the pain-relieving effects of the compounds in animal models.

  • Tail-Flick Test:

    • A focused beam of heat is applied to the mouse's tail.

    • The latency for the mouse to flick its tail away from the heat source is measured.

    • The test compound is administered (e.g., intracerebroventricularly, i.c.v.), and the tail-flick latency is measured at various time points.

    • An increase in the latency period indicates an analgesic effect.

  • Hot-Plate Test:

    • A mouse is placed on a heated surface maintained at a constant temperature.

    • The time until the mouse exhibits a pain response (e.g., licking its paws or jumping) is recorded.

    • The test compound is administered, and the latency to the pain response is measured at different intervals.

    • A longer latency suggests an analgesic effect.[1]

  • Data Analysis: The analgesic effect is often quantified as the dose required to produce a maximal possible effect in 50% of the animals (ED₅₀).

Mandatory Visualizations

Signaling Pathway of a µ-Opioid Receptor Agonist

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist MOR µ-Opioid Receptor Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Inhibits activation of Analgesia Analgesia PKA->Analgesia Leads to Ion_Channel->Analgesia Contributes to

Caption: Simplified signaling pathway of a µ-opioid receptor agonist leading to analgesia.

Experimental Workflow for Screening Novel Analgesic Compounds

analgesic_screening_workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., Receptor Binding Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds In_Vitro In Vitro Functional Assays (GPI, MVD) Lead_Opt->In_Vitro In_Vivo In Vivo Analgesic Models (Tail-flick, Hot-plate) In_Vitro->In_Vivo Potent Compounds Candidate Candidate Selection In_Vivo->Candidate Efficacious & Safe Compounds

Caption: General experimental workflow for the screening and development of novel analgesic compounds.

References

comparing the biological activity of Dmt peptides to Mmt (monomethyl tyrosine) peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of peptide-based drug discovery, the incorporation of non-natural amino acids is a key strategy to enhance biological activity, receptor selectivity, and metabolic stability. Among these, N-alkylation of the tyrosine residue has proven to be a particularly effective modification. This guide provides an objective comparison of the biological activity of peptides containing 2',6'-dimethyl-L-tyrosine (Dmt) versus those containing N-methyl-L-tyrosine (Mmt), with a focus on opioid peptides. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in selecting the optimal modification for their drug design and development projects.

Executive Summary

The substitution of natural tyrosine residues with Dmt or Mmt significantly impacts the pharmacological profile of peptides. Generally, the introduction of the bulky dimethyl groups of Dmt leads to a more pronounced increase in receptor affinity and potency compared to the single methyl group of Mmt . This is often attributed to a restriction of the peptide's conformational flexibility, favoring a bioactive conformation for receptor binding. However, this increased potency with Dmt can sometimes lead to reduced receptor selectivity. In contrast, Mmt offers a more subtle modification, often enhancing biological activity compared to the parent peptide, while potentially maintaining or even improving receptor selectivity. The choice between Dmt and Mmt will therefore depend on the specific therapeutic goal, whether it is maximizing potency or fine-tuning selectivity.

Quantitative Data Comparison

The following tables summarize the quantitative data from head-to-head comparative studies of Dmt- and Mmt-modified peptides.

Table 1: In Vitro Receptor Binding Affinity (Ki in nM)
Peptide Analogµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Nociceptin/Orphanin FQ Receptor (NOP)
DALDA (Parent Peptide) 1.69>10000>10000-
[Dmt¹]DALDA 0.143 21002230-
[Mmt¹]DALDA 0.85>10000>10000-
N/OFQ(1-13)-NH₂ (Parent) ---0.21
[Dmt¹]N/OFQ(1-13)-NH₂ 5.41402500.58
[Mmt¹]N/OFQ(1-13)-NH₂ >1000>1000>10000.34

Data compiled from multiple sources. Ki values represent the concentration of the peptide required to inhibit 50% of radioligand binding; lower values indicate higher affinity.

Table 2: In Vitro Functional Potency (EC₅₀/IC₅₀ in nM)
Peptide AnalogCalcium Mobilization (EC₅₀)GTPγS Binding (EC₅₀)Guinea Pig Ileum (GPI) (IC₅₀)Mouse Vas Deferens (MVD) (IC₅₀)
DALDA (Parent Peptide) 149-2.5250
[Dmt¹]DALDA 0.51 0.23 0.014 1.9
[Mmt¹]DALDA --0.11180
N/OFQ(1-13)-NH₂ (Parent) 0.150.33--
[Dmt¹]N/OFQ(1-13)-NH₂ 4.56.5--
[Mmt¹]N/OFQ(1-13)-NH₂ 0.34 ---

EC₅₀/IC₅₀ values represent the concentration of the peptide that elicits 50% of the maximal response; lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Ki) of a test peptide for a specific receptor.

  • Membrane Preparation:

    • Whole brains from male Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

    • The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to dissociate endogenous opioids.

    • The suspension is centrifuged again, and the final pellet is resuspended in assay buffer and stored at -80°C. Protein concentration is determined using a Bradford assay.

  • Binding Assay:

    • The assay is performed in a 96-well plate in a total volume of 1 ml.

    • Each well contains:

      • 100 µl of rat brain membrane preparation (100-200 µg protein).

      • 50 µl of radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR) at a concentration near its Kd.

      • 50 µl of varying concentrations of the test peptide (Dmt- or Mmt-modified).

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

    • Non-specific binding is determined in the presence of a high concentration (10 µM) of a non-labeled ligand (e.g., naloxone).

    • The plate is incubated at 25°C for 60 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester.

    • Filters are washed three times with ice-cold buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The IC₅₀ values are determined from competition curves using non-linear regression analysis (e.g., using GraphPad Prism).

    • The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the ability of a peptide to activate a Gq-coupled receptor or a Gi-coupled receptor co-expressed with a chimeric G-protein (Gαqi5), leading to an increase in intracellular calcium.

  • Cell Culture and Plating:

    • CHO (Chinese Hamster Ovary) cells stably expressing the opioid receptor of interest (e.g., MOR-1) and a chimeric G-protein are cultured in appropriate media.

    • Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.

  • Dye Loading:

    • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

  • Assay Performance:

    • The plate is placed in a fluorescence plate reader (e.g., FlexStation).

    • A baseline fluorescence reading is taken.

    • Varying concentrations of the test peptide are added to the wells.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured kinetically.

  • Data Analysis:

    • The peak fluorescence response is plotted against the peptide concentration.

    • The EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Hot-Plate Test for Analgesia

This test is used to assess the central analgesic activity of a compound in rodents.

  • Animals:

    • Male ICR mice (20-25 g) are used.

    • Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • The hot-plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • A baseline latency is determined for each mouse by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • The test peptide is administered (e.g., intracerebroventricularly or intravenously).

    • At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again on the hot plate.

  • Data Analysis:

    • The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • The ED₅₀ (the dose that produces a 50% maximal effect) can be determined from dose-response curves.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the µ-opioid receptor by an agonist, such as a Dmt or Mmt modified peptide, initiates a cascade of intracellular events. The receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can modulate various ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms underlying analgesia.

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Dmt/Mmt Peptide (Agonist) MOR µ-Opioid Receptor (GPCR) Peptide->MOR Binds G_protein Gi/o Protein (Inactive) MOR->G_protein Activates G_alpha Gαi/o-GTP (Active) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_betagamma->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces Analgesia Analgesia cAMP->Analgesia Contributes to Ion_Channel->Analgesia Leads to Binding_Assay_Workflow start Start prep Prepare Rat Brain Membranes start->prep plate Plate Membranes, Radioligand & Peptides prep->plate incubate Incubate at 25°C for 60 min plate->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

In Vitro Comparative Profiling of Novel 2',6'-Dimethyltyrosine Derivatives at Opioid Receptors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparative analysis of novel 2',6'-Dimethyltyrosine (Dmt) derivatives targeting the mu (μ), delta (δ), and kappa (κ) opioid receptors. The incorporation of the Dmt residue, a synthetic amino acid, in place of the endogenous Tyrosine has been a key strategy in developing opioid ligands with enhanced affinity and efficacy.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes essential pathways and workflows to facilitate objective comparison and guide future drug discovery efforts.

Comparative Binding Affinities of this compound Derivatives

The binding affinity of a ligand to its receptor is a primary determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction. The following table summarizes the Ki values for several Dmt-containing derivatives at the μ, δ, and κ opioid receptors.

Compound/Derivativeμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
KSK-102 0.6 ± 0.10.9 ± 0.29.8 ± 3.6[4]
DIPP-NH₂ 0.4 ± 0.10.4 ± 0.043.9 ± 0.2[4]
UFP-505 26 ± 80.2 ± 0.06128 ± 42[4]
H-Dmt-NH-CH₃ 7.45--[1]
Cyclic EM-2 Analog (Dmt¹) High Affinity--[3]
Dmt-Tic Scaffold (Compound 1) 0.46--[5]
[Dmt¹]EM-2 Analogues 0.069 - 0.321.83 - 99.8No Interaction[6]

Note: Experimental conditions, such as the radioligand and cell line used, can vary between studies, potentially influencing Ki values. The data presented is for comparative purposes.

Comparative Functional Activity of this compound Derivatives

Functional assays are critical to determine whether a ligand acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. Key parameters include the half-maximal effective concentration (EC50), which indicates potency, and the maximum effect (Emax), which reflects efficacy. The following table presents functional data for select Dmt derivatives.

Compound/DerivativeAssay Typeμ-Opioid Receptorδ-Opioid Receptorκ-Opioid ReceptorReference
EC50 (nM) Emax (%) EC50 (nM) Emax (%)
KSK-102 [³⁵S]GTPγS1.3 ± 0.348 ± 21.4 ± 0.437 ± 4
H-Dmt-NH-CH₃ --66.6 (Partial Agonist)--
[Dmt¹]EM-2 Analogues BioassayIC50: 0.12 - 14.4-IC50 > 10,000 (Antagonist)-

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in pharmacological profiling. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ, δ, or κ opioid receptor.

  • Radioligands:

    • μ-receptor: [³H]DAMGO or [³H]Diprenorphine

    • δ-receptor: [³H]Naltrindole or [³H]DPDPE

    • κ-receptor: [³H]U-69,593 or [³H]Diprenorphine

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, add increasing concentrations of the unlabeled Dmt-derivative.

    • Add a fixed concentration of the appropriate radioligand.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled standard opioid ligand (e.g., naloxone).

    • Add the cell membrane preparation to each well.

    • Incubate the plate, typically for 60-120 minutes at 25°C.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.

  • Reagents:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (Guanosine diphosphate).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • In a 96-well plate, add the assay buffer, GDP, and increasing concentrations of the Dmt-derivative.

    • Add the cell membrane preparation.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Data are typically expressed as a percentage of the stimulation observed with a standard full agonist. EC50 and Emax values are determined by non-linear regression analysis of the concentration-response curve.

cAMP Accumulation Assay

This assay measures the functional consequence of activating Gi/o-coupled opioid receptors, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Line: A cell line expressing the opioid receptor of interest, such as CHO or HEK293 cells.

  • Reagents:

    • Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

    • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with the PDE inhibitor.

    • Add increasing concentrations of the Dmt-derivative.

    • Stimulate the cells with forsklin.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit.

  • Data Analysis: The results are typically expressed as the percentage of inhibition of forskolin-stimulated cAMP levels. IC50 values are calculated from the concentration-response curves.

Visualizing Key Processes

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological and technical processes.

G_protein_signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling Dmt-Derivative Dmt-Derivative Opioid_Receptor Opioid_Receptor Dmt-Derivative->Opioid_Receptor Binds G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates Activated_G_Protein Gαi/o-GTP + Gβγ G_Protein->Activated_G_Protein GDP/GTP Exchange Adenylyl_Cyclase Adenylyl_Cyclase Activated_G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channels Ca2+ Channels Activated_G_Protein->Ion_Channels Modulates MAPK_Pathway MAPK/ERK Pathway Activated_G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases

Caption: Canonical G-protein signaling pathway for opioid receptors.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays b1 Prepare Reagents: Dmt-Derivative dilutions, Radioligand, Membranes b2 Incubate b1->b2 b3 Filter & Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (Ki) b4->b5 f1 Prepare Reagents: Dmt-Derivative dilutions, [35S]GTPγS or cAMP reagents f2 Incubate with Cells/Membranes f1->f2 f3 Signal Detection f2->f3 f4 Data Analysis (EC50, Emax) f3->f4 start Start Profiling cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional end Comparative Profile cluster_binding->end cluster_functional->end

Caption: General experimental workflow for in vitro profiling.

References

Determining the Inhibitory Model of Dimethylated Peptides: A Comparative Guide Using Dixon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanism of enzyme inhibition is crucial for the design and optimization of therapeutic agents. Dimethylated peptides, a class of modified peptides with enhanced stability and cell permeability, are emerging as promising enzyme inhibitors. The Dixon plot is a classical and robust graphical method for determining the mode of enzyme inhibition and the inhibitor constant (Kᵢ).

This guide provides a comprehensive comparison of how Dixon analysis can be applied to elucidate the inhibitory models of dimethylated peptides, supported by illustrative experimental data and detailed protocols.

Understanding Inhibition Models with Dixon Plots

A Dixon plot is a graphical representation of the reciprocal of the reaction velocity (1/v) as a function of the inhibitor concentration ([I]) at two or more fixed substrate concentrations. The pattern of the lines on the plot reveals the mechanism of inhibition.[1]

  • Competitive Inhibition: The lines intersect at a single point above the x-axis, where the x-coordinate is equal to -Kᵢ.[2]

  • Non-competitive Inhibition: The lines intersect on the x-axis, at a point where the x-coordinate is equal to -Kᵢ.[3]

  • Uncompetitive Inhibition: The lines are parallel to each other.

  • Mixed Inhibition: The lines intersect to the left of the y-axis, but not on the x-axis.

Experimental Protocol: Dixon Plot Analysis of a Dimethylated Peptide Inhibitor

This protocol outlines the key steps for performing a Dixon plot analysis to determine the inhibition model of a hypothetical dimethylated peptide inhibitor against a target enzyme.

Materials and Reagents:
  • Purified target enzyme

  • Synthetic dimethylated peptide inhibitor

  • Enzyme substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:
  • Enzyme and Substrate Concentration Optimization:

    • Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.

    • Determine the Michaelis-Menten constant (Kₘ) for the substrate by measuring the initial reaction velocity at various substrate concentrations. This will inform the selection of substrate concentrations for the Dixon plot analysis.

  • Preparation of Reagents:

    • Prepare a stock solution of the dimethylated peptide inhibitor in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the inhibitor stock solution to create a range of inhibitor concentrations.

    • Prepare solutions of the substrate at two or more fixed concentrations (e.g., Kₘ, 2Kₘ, and 0.5Kₘ).

  • Enzyme Inhibition Assay:

    • Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain:

      • Assay buffer

      • Fixed concentration of the target enzyme

      • One of the fixed concentrations of the substrate

      • Varying concentrations of the dimethylated peptide inhibitor (including a zero-inhibitor control).

    • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 10-15 minutes) at a constant temperature to allow for binding equilibrium to be reached.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each inhibitor concentration at each fixed substrate concentration. This is typically the slope of the linear portion of the reaction progress curve.

    • Calculate the reciprocal of the initial velocity (1/v).

    • Create a Dixon plot by plotting 1/v (y-axis) against the inhibitor concentration [I] (x-axis) for each fixed substrate concentration.

    • Analyze the intersection pattern of the lines to determine the model of inhibition.

    • Determine the inhibitor constant (Kᵢ) from the x-coordinate of the intersection point.

Illustrative Data for Dixon Plot Analysis

The following tables present hypothetical data for the inhibition of an enzyme by a dimethylated peptide, illustrating the expected results for different inhibition models.

Table 1: Competitive Inhibition of "Enzyme X" by Dimethylated Peptide A

Inhibitor [I] (µM)1/v (at [S] = 10 µM)1/v (at [S] = 20 µM)1/v (at [S] = 40 µM)
00.1000.0750.063
50.1500.1000.079
100.2000.1250.094
200.3000.1750.125
400.5000.2750.188

Table 2: Non-competitive Inhibition of "Enzyme Y" by Dimethylated Peptide B

Inhibitor [I] (µM)1/v (at [S] = 15 µM)1/v (at [S] = 30 µM)1/v (at [S] = 60 µM)
00.2000.1500.125
20.2800.2100.175
50.4000.3000.250
100.6000.4500.375
201.0000.7500.625

Table 3: Mixed Inhibition of "Enzyme Z" by Dimethylated Peptide C

Inhibitor [I] (µM)1/v (at [S] = 5 µM)1/v (at [S] = 10 µM)1/v (at [S] = 20 µM)
00.3000.2000.150
10.4200.2800.210
2.50.6000.4000.300
50.9000.6000.450
101.5001.0000.750

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams of experimental workflows and relevant biological pathways are essential for understanding the context and execution of inhibition studies.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, & Dimethylated Peptide Inhibitor Serial_Dilutions Create Inhibitor Serial Dilutions Assay_Setup Set up Reactions in 96-well Plate Serial_Dilutions->Assay_Setup Pre_incubation Pre-incubate Enzyme with Inhibitor Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction with Substrate Pre_incubation->Reaction_Start Monitoring Monitor Reaction Progress (Spectrophotometry) Reaction_Start->Monitoring Calc_Velocity Calculate Initial Velocity (v) Monitoring->Calc_Velocity Calc_Reciprocal Calculate 1/v Calc_Velocity->Calc_Reciprocal Dixon_Plot Generate Dixon Plot (1/v vs. [I]) Calc_Reciprocal->Dixon_Plot Analysis Determine Inhibition Model and Kᵢ Dixon_Plot->Analysis

Caption: Workflow for Dixon plot analysis of a dimethylated peptide inhibitor.

Proteases are a common target for peptide-based inhibitors. The caspase signaling cascade, which plays a crucial role in apoptosis (programmed cell death), is an excellent example of a pathway that can be modulated by such inhibitors.[4][5]

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) FADD FADD/TRADD Death_Receptor->FADD Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Stress Signal Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Active Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor Dimethylated Peptide Inhibitor Inhibitor->Caspase8 Inhibitor->Caspase3

Caption: Inhibition of the caspase signaling pathway by a dimethylated peptide.

Conclusion

Dixon plot analysis is a powerful and straightforward graphical method for determining the inhibition model of novel compounds, including dimethylated peptides. By systematically measuring enzyme kinetics at varying inhibitor and substrate concentrations, researchers can gain valuable insights into the mechanism of action of these potential therapeutics. This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective enzyme inhibitors. The enhanced pharmacological properties of dimethylated peptides make them an attractive class of molecules for drug discovery, and a thorough understanding of their inhibitory mechanisms is a key step in their development.

References

Dmt-Peptides vs. Dmp-Peptides: A Comparative Guide to Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective receptor ligands is paramount in developing targeted therapeutics with minimal off-target effects. In the realm of opioid peptide research, the substitution of the N-terminal tyrosine with unnatural amino acids like 2',6'-dimethyl-L-tyrosine (Dmt) and 2',6'-dimethyl-L-phenylalanine (Dmp) has emerged as a key strategy to enhance receptor affinity and biological activity. This guide provides an objective comparison of the receptor selectivity of Dmt-peptides versus Dmp-peptides, supported by experimental data, detailed protocols, and signaling pathway visualizations.

A critical aspect of opioid peptide design is achieving selectivity for a specific opioid receptor subtype (μ, δ, or κ), as this can dictate the pharmacological profile of the compound. While the incorporation of Dmt has been shown to dramatically increase receptor affinity, this often comes at the cost of reduced selectivity.[1] In contrast, emerging evidence suggests that the substitution with Dmp can confer high affinity while maintaining or even improving receptor selectivity, particularly for the δ-opioid receptor.[2] As one study concludes, Dmp(1)-peptides are superior to their corresponding Dmt(1)-counterparts in terms of receptor selectivity.[2]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of representative Dmt- and Dmp-substituted opioid peptides for the μ (MOP), δ (DOP), and κ (KOP) opioid receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated to illustrate the preference for a particular receptor subtype.

PeptideModificationμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)μ/δ Selectivity Ratioδ/μ Selectivity RatioReference
Deltorphin II Analogues
[Tyr¹]Deltorphin IIParent Peptide>200~0.13 - 0.5>2000>400<0.0025[3]
[Dmt¹]Deltorphin BDmt SubstitutionHigh AffinityHigh AffinityNo Activity--[4]
[Dmp¹]Deltorphin IIDmp SubstitutionHigh Affinity & SelectivityHigh Affinity & Selectivity---[2]
Enkephalin Analogues
Leu-EnkephalinParent Peptide~250~5-500.02[1]
[L-Dmt¹]EnkephalinDmt Substitution0.70.11-6.40.16[1]
[Dmp¹]EnkephalinDmp SubstitutionHigh Affinity & SelectivityHigh Affinity & Selectivity---[2]
DALDA Analogues
DALDAParent Peptide1.69 (rat)----[5]
[Dmt¹]DALDADmt Substitution0.062 (human)----[5]

Note: Direct side-by-side quantitative data for Dmp-substituted peptides is limited in the currently available literature. The table highlights the general findings of increased affinity with Dmt substitution and the reported high selectivity of Dmp-substituted peptides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the synthesis and evaluation of Dmt- and Dmp-peptides.

Solid-Phase Peptide Synthesis (SPPS) of Dmt/Dmp-Peptides

This protocol outlines the general steps for synthesizing Dmt- or Dmp-containing peptides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (including Fmoc-Dmt-OH or Fmoc-Dmp-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors).

  • Assay Setup: In a 96-well plate, add the following components in a suitable assay buffer (e.g., Tris-HCl):

    • A fixed concentration of a selective radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]naltrindole for δ-receptors, [³H]U-69,593 for κ-receptors).

    • Increasing concentrations of the unlabeled test peptide (Dmt- or Dmp-peptide).

    • For non-specific binding determination, a high concentration of a non-radiolabeled antagonist (e.g., naloxone).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.

    • Determine the IC50 (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional potency of an agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

  • Membrane Preparation: Prepare cell membranes as described for the radioligand displacement assay.

  • Assay Setup: In a 96-well plate, add the following in an assay buffer containing MgCl₂ and GDP:

    • Cell membranes.

    • Increasing concentrations of the agonist peptide (Dmt- or Dmp-peptide).

    • [³⁵S]GTPγS.

    • For basal binding, add buffer instead of the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Harvesting and Washing: Terminate the reaction and separate bound and free [³⁵S]GTPγS as described in the radioligand binding assay.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis:

    • Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding in the presence of the agonist.

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the resulting dose-response curve.

cAMP Accumulation Functional Assay

This assay determines the functional activity of an agonist at Gi/o-coupled receptors by measuring the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Culture cells expressing the opioid receptor of interest.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the agonist peptide (Dmt- or Dmp-peptide).

    • Stimulate adenylyl cyclase with a known activator, such as forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

    • Determine the IC50 (the concentration of agonist that causes 50% inhibition of the forskolin-stimulated cAMP level).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for evaluating receptor selectivity.

G_Protein_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Dmt/Dmp-Peptide (Agonist) Agonist->Opioid_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Targets

Caption: Opioid Receptor G-protein Signaling Pathway.

Biased_Agonism cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Agonist Biased Agonist (e.g., Dmt/Dmp-Peptide) Receptor Opioid Receptor Agonist->Receptor G_Protein Gαi/o Activation Receptor->G_Protein Preferentially Activates GRK GRK Phosphorylation Receptor->GRK Minimally Activates Analgesia Analgesia (Therapeutic Effect) G_Protein->Analgesia b_Arrestin β-Arrestin Recruitment GRK->b_Arrestin Side_Effects Side Effects (e.g., Respiratory Depression) b_Arrestin->Side_Effects

Caption: Opioid Receptor Biased Agonism.

Experimental_Workflow start Peptide Synthesis (Dmt/Dmp Analogues) binding_assay Radioligand Binding Assay (Determine Ki for μ, δ, κ) start->binding_assay functional_assay Functional Assays ([³⁵S]GTPγS, cAMP) start->functional_assay data_analysis Data Analysis (Calculate Selectivity Ratios) binding_assay->data_analysis functional_assay->data_analysis conclusion Evaluate Receptor Selectivity (Dmt vs. Dmp) data_analysis->conclusion

Caption: Experimental Workflow for Selectivity.

References

assessing the impact of 2',6'-positional substituents on Tyr1 analogs on receptor selectivity

Author: BenchChem Technical Support Team. Date: December 2025

The strategic placement of substituents on the tyrosine residue of opioid peptide analogs can dramatically alter their binding affinity and selectivity for different opioid receptors. This guide explores the profound influence of 2',6'-disubstitution, particularly with methyl groups, on Tyr1 analogs, offering a comparative analysis of their performance and the underlying experimental methodologies.

The introduction of 2',6'-dimethyl-L-tyrosine (Dmt) in place of the endogenous Tyr1 residue in opioid peptides has been shown to significantly enhance receptor affinity and functional bioactivity.[1] This modification, however, often leads to a shift in receptor selectivity, a critical factor in the development of targeted therapeutics with improved side-effect profiles. This guide will delve into the structure-activity relationships of these analogs, presenting key experimental data in a clear, comparative format.

Comparative Analysis of Receptor Binding and Functional Activity

The introduction of an L-Dmt residue at the Tyr1 position of Leu-enkephalin (Enk), a peptide with a preference for the delta (δ) opioid receptor, leads to a remarkable increase in affinity for the mu (µ) opioid receptor.[2][3] Conversely, the same substitution in the µ-ligand peptide Tyr-D-Arg-Phe-beta Ala-NH2 (YRFB) enhances its affinity for the δ receptor more than the µ receptor.[2][3] These changes result in a reduction of the initial receptor selectivity of the parent peptides.[2]

The D-isomers of these Dmt1 analogs, [D-Dmt1]Enk and [D-Dmt1]YRFB, generally exhibit diminished or lesser potency compared to their parent peptides across all assays.[2][3]

Table 1: Receptor Binding Affinities of Tyr1 Analogs
CompoundParent PeptideReceptorIC50 (nM) or Ki (nM)Fold Change vs. ParentSelectivity (µ/δ)Reference
Leu-enkephalin (Enk)-µHigh nM range-δ-selective[2][3]
[L-Dmt1]EnkEnkµLow nM range356-fold increaseReduced δ-selectivity[2][3]
[L-Dmt1]EnkEnkδModerate nM range46-fold increaseReduced δ-selectivity[2][3]
Tyr-D-Arg-Phe-beta Ala-NH2 (YRFB)-µHigh nM range-µ-selective[2][3]
[L-Dmt1]YRFBYRFBµModerate nM range69-fold increaseReduced µ-selectivity[2][3]
[L-Dmt1]YRFBYRFBδLow nM range341-fold increaseReduced µ-selectivity[2][3]
[2'-MeTyr1]DPDPEDPDPEδ0.89-1310[4]

Note: Specific IC50/Ki values were not always available in the initial search results, hence a qualitative description or fold-change is provided. DPDPE is [D-Pen2,D-Pen5]enkephalin.

Table 2: In Vitro Bioactivities of Tyr1 Analogs
CompoundParent PeptideAssayActivityFold Change vs. ParentReference
[L-Dmt1]EnkEnkGuinea Pig Ilium (GPI)Increased187-fold[2][3]
[L-Dmt1]EnkEnkMouse Vas Deferens (MVD)Increased131-fold[2][3]
[L-Dmt1]YRFBYRFBGuinea Pig Ilium (GPI)Increased46-fold[2][3]
[L-Dmt1]YRFBYRFBMouse Vas Deferens (MVD)Increased177-fold[2][3]

Experimental Protocols

The data presented in this guide are derived from standard and well-established pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a ligand for a specific receptor. These competitive binding assays measure the ability of an unlabeled ligand (the Tyr1 analog) to displace a radiolabeled ligand from the receptor.

Protocol:

  • Membrane Preparation: Rat brain synaptosomes are prepared as the source of opioid receptors.[3]

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]DAMGO for µ receptors, [3H]deltorphin II for δ receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Tyr1 analog).[3]

  • Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Bioassays: GPI and MVD

The guinea pig ileum (GPI) and mouse vas deferens (MVD) assays are classic isolated tissue preparations used to assess the functional activity of opioid agonists. The GPI is rich in µ-opioid receptors, while the MVD contains a high proportion of δ-opioid receptors.

Protocol:

  • Tissue Preparation: The longitudinal muscle-myenteric plexus from the guinea pig ileum or the vas deferens from a mouse is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Stimulation: The tissue is electrically stimulated to induce contractions.

  • Drug Addition: The Tyr1 analog is added to the organ bath in a cumulative concentration-response manner.

  • Measurement: The inhibitory effect of the analog on the electrically induced contractions is recorded.

  • Data Analysis: The concentration of the analog that produces 50% of its maximal inhibitory effect (IC50) is determined. Potency is often expressed relative to a standard opioid agonist. The ratio of IC50 values from the GPI and MVD assays (GPI/MVD ratio) provides an indication of the µ/δ receptor selectivity of the compound.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of opioid receptors and the workflow of the experimental procedures described.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Analog Opioid Analog (e.g., Tyr1 analog) Opioid_Receptor Opioid Receptor (µ or δ) Opioid_Analog->Opioid_Receptor Binds to G_Protein G Protein (Gi/Go) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., reduced neuronal excitability) cAMP->Cellular_Response Leads to

Caption: Opioid Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_assays Pharmacological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Tyr1 Analogs with 2',6'-substituents Binding_Assay Radioligand Binding Assay (Receptor Affinity) Synthesis->Binding_Assay Functional_Assay In Vitro Bioassays (GPI & MVD) Synthesis->Functional_Assay Data_Analysis Determination of IC50, Ki, and Selectivity Ratios Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Experimental Workflow for Assessing Tyr1 Analogs.

References

Safety Operating Guide

Proper Disposal of 2',6'-Dimethyltyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential safety and logistical information for the proper disposal of 2',6'-Dimethyltyrosine, a specialized amino acid derivative. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals, fostering a culture of safety and environmental responsibility.

While this compound is not broadly classified as a hazardous substance, it is imperative to handle it with the same care as any other laboratory chemical.[1] Adherence to standard safety protocols and institutional environmental health and safety (EHS) guidelines is paramount.

Key Safety and Disposal Information

A summary of crucial safety precautions and disposal recommendations is provided in the table below. This information is synthesized from safety data sheets for similar compounds and general chemical waste guidelines.

CategoryRecommendationRationale
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.To prevent eye and skin contact with the chemical powder or solutions.[2][3]
Handling Handle in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.To prevent respiratory tract irritation and minimize airborne contamination.[2][4]
Waste Segregation Segregate waste into solid and liquid streams in designated, clearly labeled hazardous waste containers.To ensure proper handling and disposal by EHS personnel and prevent accidental mixing of incompatible wastes.[2][5]
Solid Waste Includes unused this compound powder, contaminated weigh boats, gloves, and pipette tips.All materials that have come into direct contact with the chemical should be considered contaminated and disposed of accordingly.[2][6]
Liquid Waste Includes solutions containing this compound and the first rinse of contaminated, non-disposable labware.To prevent the release of chemical substances into the sewer system and ensure proper treatment of chemical waste.[2][6]
Final Disposal Dispose of all waste through your institution's licensed professional waste disposal service.To ensure compliance with all local, state, and federal environmental regulations.[3][7][8]

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound and associated waste. Always consult your institution's specific EHS guidelines before proceeding.

Solid Waste Disposal
  • Collection:

    • Carefully sweep or transfer any unused solid this compound into a designated solid hazardous waste container.[3]

    • Place all contaminated disposables, such as gloves, weigh boats, and wipes, into the same container.[2]

  • Container Management:

    • Ensure the solid waste container is made of a compatible material, is in good condition, and is kept securely sealed when not in use.[5]

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

Liquid Waste Disposal
  • Collection:

    • Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.[3]

  • Container Management:

    • Use a corrosion-resistant container with a secure, tight-fitting cap.[9]

    • Label the container clearly with "Hazardous Waste," the full chemical names of all contents (including solvents), and their approximate concentrations.

Decontamination of Labware
  • Non-Disposable Glassware:

    • Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • This initial rinsate must be collected and disposed of as hazardous liquid waste.[2]

    • After the initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Empty Original Containers:

    • Unless the compound is listed as an acutely hazardous waste by your institution, the empty container should be triple-rinsed with a suitable solvent.[10]

    • Collect all rinsate as hazardous liquid waste.[10]

    • After triple-rinsing and air-drying, deface the original label and dispose of the container as regular trash or in a broken glass receptacle, in accordance with institutional policy.[10]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_decon Decontamination cluster_final Final Disposal Unused Solid Unused Solid Solid Waste Container Solid Waste Container Unused Solid->Solid Waste Container Contaminated Disposables Contaminated Disposables Contaminated Disposables->Solid Waste Container Aqueous/Solvent Solutions Aqueous/Solvent Solutions Liquid Waste Container Liquid Waste Container Aqueous/Solvent Solutions->Liquid Waste Container Contaminated Labware Contaminated Labware Triple Rinse Labware Triple Rinse Labware Contaminated Labware->Triple Rinse Labware EHS Pickup EHS Pickup Solid Waste Container->EHS Pickup Liquid Waste Container->EHS Pickup Collect Rinsate Collect Rinsate Triple Rinse Labware->Collect Rinsate Standard Washing Standard Washing Triple Rinse Labware->Standard Washing Collect Rinsate->Liquid Waste Container Regular Trash/Glass Disposal Regular Trash/Glass Disposal Standard Washing->Regular Trash/Glass Disposal

Figure 1. Disposal Workflow for this compound

In the event of a spill, restrict access to the area, ensure adequate ventilation, and wear appropriate PPE.[2] Absorb the spill with an inert material, carefully collect the absorbed material into a designated solid hazardous waste container, and decontaminate the spill area, collecting all cleaning materials as hazardous waste.[2] For significant spills or uncertainty, contact your institution's EHS department immediately.

References

Personal protective equipment for handling 2',6'-Dimethyltyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2',6'-Dimethyltyrosine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal and environmental safety in the laboratory.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound. This guidance is based on standard laboratory practices for similar chemical compounds to minimize exposure and associated risks.[1]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are required.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always consult the manufacturer's compatibility chart for specific breakthrough times.[1][2]
Body Protection Laboratory CoatA long-sleeved lab coat that is fully buttoned is mandatory.[1] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Fume HoodAll handling of this compound, especially in its powdered form or when preparing solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

1. Storage and Preparation:

  • Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and dark place.[1]

  • Preparation: Ensure all necessary PPE is worn before handling the container. Prepare the workspace within a chemical fume hood.

2. Weighing and Transfer:

  • Weighing: To prevent the generation of dust, handle the solid compound carefully. Use a dedicated weighing vessel.

  • Transfer: When transferring the powder, do so slowly and carefully to minimize aerosolization.

3. Dissolution:

  • Solvent Addition: When dissolving, add the solvent to the solid slowly to avoid splashing.

  • Mixing: Use appropriate mixing techniques (e.g., magnetic stirrer) to ensure complete dissolution without generating aerosols.

4. Reaction Setup:

  • All reactions involving this compound should be conducted within a fume hood.[1]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

IncidentFirst Aid and Spill Response
Skin Contact Immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[3]
Eye Contact In case of eye contact, flush the eyes with water as a precaution.[1]
Inhalation If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
Minor Spill For a small spill, absorb the material with an inert substance. Place the contaminated material in a sealed, suitable container for hazardous waste disposal.[1]
Major Spill In case of a large spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[3] Collect the material for disposal in accordance with local regulations.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1]
Contaminated Materials Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound should be disposed of in a designated hazardous waste container.[1][4]
Solutions Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don PPE: Lab Coat, Goggles, Gloves B Prepare Workspace in Fume Hood A->B C Weigh Solid Compound B->C Start Handling D Transfer to Reaction Vessel C->D E Dissolve in Solvent D->E F Clean Work Area E->F G Doff PPE F->G H Segregate Waste: Solid, Liquid, Contaminated PPE G->H Proceed to Disposal I Label and Seal Hazardous Waste Containers H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.